molecular formula C6H11Cl B146310 Chlorocyclohexane CAS No. 542-18-7

Chlorocyclohexane

Cat. No.: B146310
CAS No.: 542-18-7
M. Wt: 118.6 g/mol
InChI Key: UNFUYWDGSFDHCW-UHFFFAOYSA-N
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Description

Monochlorocyclohexane is a this compound carrying a single chloro group.

Properties

IUPAC Name

chlorocyclohexane
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InChI

InChI=1S/C6H11Cl/c7-6-4-2-1-3-5-6/h6H,1-5H2
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InChI Key

UNFUYWDGSFDHCW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(CC1)Cl
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Molecular Formula

C6H11Cl
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DSSTOX Substance ID

DTXSID3052193
Record name Chlorocyclohexane
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Molecular Weight

118.60 g/mol
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Physical Description

Colorless liquid with suffocating odor; [Merck Index] Colorless liquid with unpleasant odor; [MSDSonline]
Record name Chlorocyclohexane
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Boiling Point

142 °C
Record name CHLOROCYCLOHEXANE
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Flash Point

90 °F
Record name CHLOROCYCLOHEXANE
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Solubility

INSOL IN WATER, VERY SOL IN CHLOROFORM; SOL IN ALL PROP IN ALCOHOL, ETHER, ACETONE, BENZENE
Record name CHLOROCYCLOHEXANE
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Density

1.000 @ 20 °C/4 °C
Record name CHLOROCYCLOHEXANE
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Vapor Density

4.08 (AIR= 1)
Record name CHLOROCYCLOHEXANE
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Color/Form

COLORLESS LIQUID

CAS No.

542-18-7
Record name Chlorocyclohexane
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Record name Cyclohexane, chloro-
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Melting Point

-44.0 °C
Record name CHLOROCYCLOHEXANE
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Foundational & Exploratory

Chlorocyclohexane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and reactive properties of chlorocyclohexane (cyclohexyl chloride). The information is compiled for use in research, synthesis, and drug development applications, with a focus on quantitative data, experimental methodologies, and reaction pathways.

Physical and Spectroscopic Properties

This compound is a colorless liquid with a pungent, suffocating odor.[1][2][3] It is a versatile solvent and a key intermediate in the synthesis of various pharmaceutical and industrial compounds.[1][4][5] Its physical properties are well-characterized and summarized below.

Physical Properties

The fundamental physical constants for this compound are presented in Table 1. This data is essential for handling, storage, and process design.

PropertyValueUnits
Molecular Formula C₆H₁₁Cl
Molecular Weight 118.60 g/mol
CAS Number 542-18-7
Density 1.000g/mL at 25°C
Boiling Point 142°C
Melting Point -44°C
Flash Point 28.89 (84 °F)°C
Refractive Index (n20/D) 1.462
Vapor Density 4.08(Air = 1)
Vapor Pressure 7hPa

(Data sourced from[1][2][3][6][7])

Solubility

This compound's solubility is a critical factor in its application as a solvent and reagent.

SolventSolubility
Water Insoluble (0.02 - 0.40 g/L)
Ethanol (B145695) Soluble
Ether Soluble
Benzene Soluble
Chloroform Very Soluble
Acetone Soluble

(Data sourced from[1][2][3][5])

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

TechniqueKey Features and Observations
Mass Spectrometry (MS) The mass spectrum exhibits two prominent molecular ion peaks at m/z 118 and 120. This is due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), providing a characteristic M and M+2 pattern.[8]
¹³C NMR The ¹³C NMR spectrum shows distinct signals for the carbon atoms in the cyclohexane (B81311) ring. The carbon atom bonded to the chlorine atom (C1) is the most downfield-shifted.
¹H NMR The proton NMR spectrum displays a complex pattern of multiplets for the cyclohexane ring protons. The proton on the carbon bearing the chlorine atom (H1) is the most deshielded and appears as a multiplet around 4.0 ppm.[9]
Infrared (IR) Spectroscopy The IR spectrum features characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a prominent C-Cl stretching band in the fingerprint region (typically 600-800 cm⁻¹).

(Data sourced from[8][9][10][11][12])

Chemical Properties and Reactivity

This compound is a secondary alkyl halide, and its reactivity is dominated by nucleophilic substitution and elimination reactions. The conformation of the cyclohexane ring plays a critical role in determining reaction pathways and rates.

Conformational Influence on Reactivity

The chlorine atom can occupy either an axial or equatorial position. The equatorial conformation is more stable due to reduced steric hindrance.[13] However, certain reactions, particularly E2 elimination, require a specific (anti-periplanar) geometry where the leaving group (chlorine) and a β-hydrogen are both in axial positions.[14][15] This conformational requirement can significantly influence reaction rates and product distributions.

G Fig 1. Chair Conformations of this compound cluster_eq Equatorial (More Stable) cluster_ax Axial (Less Stable) eq_img eq_img ax_img ax_img eq_img->ax_img Ring Flip ax_img->eq_img Ring Flip

Fig 1. Equilibrium between equatorial and axial conformers.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

As a secondary alkyl halide, this compound can undergo both Sₙ1 and Sₙ2 reactions depending on the nucleophile, solvent, and temperature.

  • Sₙ2 Pathway: Favored by strong, non-bulky nucleophiles in polar aprotic solvents. The reaction involves a backside attack, leading to an inversion of stereochemistry. An example is the reaction with sodium cyanide (NaCN) to form cyanocyclohexane.[16][17]

  • Sₙ1 Pathway: Favored by weak nucleophiles in polar protic solvents. This pathway proceeds through a secondary carbocation intermediate. The synthesis of this compound from cyclohexanol (B46403) is a classic example of an Sₙ1 reaction.[18][19]

Elimination Reactions (E2)

Treatment of this compound with a strong, bulky base (e.g., potassium tert-butoxide) or a strong, non-bulky base at higher temperatures favors elimination to form cyclohexene.[20] The E2 mechanism has a strict stereochemical requirement: the chlorine atom and a hydrogen on an adjacent carbon must be in an anti-periplanar (diaxial) arrangement for the reaction to occur efficiently.[14][15][21]

G start This compound sn2 Sₙ2 Product (e.g., Cyanocyclohexane) start->sn2 Strong Nucleophile (e.g., NaCN) sn1 Sₙ1 Product (Substitution) start->sn1 Weak Nucleophile / Protic Solvent (e.g., Solvolysis) e2 E2 Product (Cyclohexene) start->e2 Strong, Bulky Base (e.g., KOtBu)

Fig 2. Major reaction pathways of this compound.

Experimental Protocols

This section details common experimental procedures involving the synthesis and purification of this compound.

Synthesis of this compound from Cyclohexanol (Sₙ1)

This procedure describes the preparation of this compound via an Sₙ1 reaction, using concentrated hydrochloric acid and zinc chloride as a catalyst.[18][19]

Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanol, concentrated hydrochloric acid, and anhydrous zinc chloride.

  • Reaction (Reflux): Heat the mixture to reflux. The reflux serves to increase the reaction rate by maintaining a high temperature without loss of volatile components.[18] The reaction proceeds via protonation of the alcohol's hydroxyl group, followed by the loss of water to form a secondary carbocation, which is then attacked by the chloride ion.

  • Workup and Isolation: After cooling, transfer the mixture to a separatory funnel. The organic layer (containing this compound) will separate from the aqueous layer.

  • Washing: Wash the organic layer sequentially with water, a 5-10% sodium bicarbonate or sodium carbonate solution (to neutralize excess acid), and finally with a saturated sodium chloride solution (brine) to aid in drying.[7][22]

  • Drying: Dry the isolated organic layer over an anhydrous drying agent, such as anhydrous calcium chloride or sodium sulfate.[19][22]

  • Purification: Purify the crude product by fractional distillation, collecting the fraction that boils at approximately 142°C.[7]

G A 1. Combine Cyclohexanol, HCl, and ZnCl₂ in Flask B 2. Heat Mixture to Reflux A->B C 3. Cool and Transfer to Separatory Funnel B->C D 4. Separate Aqueous and Organic Layers C->D E 5. Wash Organic Layer (H₂O, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (e.g., CaCl₂) E->F G 7. Purify by Fractional Distillation F->G H Pure this compound G->H

Fig 3. Experimental workflow for this compound synthesis.

Applications and Safety

Applications

This compound is a valuable compound in organic synthesis, serving multiple roles:

  • Intermediate: It is a key precursor in the manufacturing of pharmaceuticals, agrochemicals, and fragrances.[1] It is used to produce cyclohexanol, cyclohexanone, and adipic acid.[1]

  • Solvent: It is an effective solvent for various resins, oils, and waxes and is used in the production of adhesives and coatings.[1]

  • Reagent: It can act as a source of the cyclohexyl group in reactions like Friedel-Crafts alkylations.[1]

Safety and Handling

This compound is a flammable and hazardous chemical.[2][5]

  • Hazards: It is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory system.[1][2]

  • Handling: Always handle this compound in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and oxidizing agents.[1][2]

References

An In-depth Technical Guide to Chlorocyclohexane (CAS 542-18-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chlorocyclohexane (CAS 542-18-7), a key chemical intermediate in various synthetic processes. This document collates essential physicochemical, spectral, and safety data, alongside detailed experimental protocols for its synthesis and purification.

Core Physicochemical and Safety Data

This compound, also known as cyclohexyl chloride, is a colorless to pale yellow liquid with a distinct, sweet odor.[1] It is a flammable and volatile compound with applications as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is critical for its handling, storage, and use in experimental settings.

PropertyValueReferences
Molecular Formula C₆H₁₁Cl[5]
Molecular Weight 118.60 g/mol
CAS Number 542-18-7[2]
Melting Point -44 °C[5]
Boiling Point 142 °C[5]
Density 1.000 g/mL at 20 °C[6]
Refractive Index (n²⁰/D) 1.462[5]
Flash Point 34 °C (93.2 °F)[7]
Vapor Pressure 7 hPa at 20 °C[5][7]
Water Solubility 0.02 g/L at 20 °C[4][5]
Solubility Soluble in ethanol, ether, acetone, and chloroform.[1][4][6]
Autoignition Temperature 290 °C[5][7]
Explosive Limits 1.1 - 7.5 % (v/v)[5][7]
Safety and Handling

This compound is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[3][8] Proper personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be used when handling this chemical.[3][8] It should be stored in a cool, well-ventilated area away from sources of ignition.[8][9]

Hazard Statements:

  • H226: Flammable liquid and vapour.[8]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

Toxicological Data:

  • LD50 (oral, rat): 3000 mg/kg[7][10]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. The following tables summarize the key spectral features.

¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityAssignment
4.003m1H, -CHCl
2.062m2H
1.80m2H
1.660m1H
1.54m2H
1.36m2H
1.30m1H

Solvent: CDCl₃, Frequency: 399.65 MHz[5]

¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
64.1-CHCl
35.0C2, C6
25.8C3, C5
25.1C4

Solvent: CDCl₃

IR Spectral Data
Wavenumber (cm⁻¹)Assignment
2930C-H stretch
2855C-H stretch
1450CH₂ bend
730C-Cl stretch

Sample: Liquid Film

Mass Spectrometry Data
m/zRelative Intensity
118M⁺
82[M-HCl]⁺
67
55
41

Experimental Protocols

The synthesis of this compound can be achieved through several methods. The most common laboratory preparations start from cyclohexanol (B46403) or cyclohexane (B81311).

Synthesis of this compound from Cyclohexanol via Sₙ1 Reaction

This protocol is adapted from a standard undergraduate organic chemistry experiment.[8][9]

Materials:

  • Cyclohexanol

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate (B86663)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine 10 mL of cyclohexanol with 25 mL of concentrated hydrochloric acid and 5 g of anhydrous zinc chloride.

  • Set up a reflux apparatus and heat the mixture gently for 1 hour.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Separate the lower aqueous layer and wash the organic layer with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with 20 mL of water.

  • Dry the crude this compound over anhydrous sodium sulfate.

  • Decant the dried liquid into a distillation apparatus and purify by simple distillation, collecting the fraction boiling at 140-142 °C.

sn1_mechanism cyclohexanol Cyclohexanol protonated_alcohol Protonated Alcohol cyclohexanol->protonated_alcohol + H⁺ carbocation Cyclohexyl Carbocation protonated_alcohol->carbocation - H₂O This compound This compound carbocation->this compound + Cl⁻ H2O H₂O Cl_ion Cl⁻ H_ion H⁺

Sₙ1 reaction mechanism for the synthesis of this compound from cyclohexanol.

Synthesis of this compound from Cyclohexane by Photochlorination

This method involves the free-radical substitution of a hydrogen atom on the cyclohexane ring with a chlorine atom, initiated by UV light.[11]

Materials:

  • Cyclohexane

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride)

  • UV lamp

  • Gas washing bottle, reaction flask, condenser

Procedure:

  • Set up a reaction flask equipped with a condenser, a gas inlet tube, and a magnetic stirrer.

  • Charge the flask with cyclohexane dissolved in an inert solvent.

  • Position a UV lamp to irradiate the reaction mixture.

  • Slowly bubble chlorine gas through the solution while stirring and irradiating.

  • Monitor the reaction progress by gas chromatography (GC).

  • Once the desired conversion is achieved, stop the chlorine flow and UV irradiation.

  • Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove excess chlorine, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate and purify the product by fractional distillation.

synthesis_workflow start Start reactants Combine Reactants (e.g., Cyclohexanol, HCl, ZnCl₂) start->reactants reaction Reaction (e.g., Reflux for 1 hour) reactants->reaction workup Aqueous Workup (Separation and Washing) reaction->workup drying Drying (Anhydrous Na₂SO₄) workup->drying purification Purification (Distillation) drying->purification product Pure this compound purification->product

General experimental workflow for the synthesis and purification of this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis.[1] Its primary application lies in its use as an intermediate for the production of various pharmaceuticals and agrochemicals.[2] The chlorine atom can be readily displaced by a variety of nucleophiles, making it a useful precursor for introducing the cyclohexyl moiety into larger molecules. It is also utilized as a solvent in certain chemical reactions and for extraction purposes.[4]

logical_relationships cluster_starting_materials Starting Materials cluster_synthesis_methods Synthesis Methods cluster_applications Applications cyclohexanol Cyclohexanol sn1 Sₙ1 Reaction (e.g., HCl/ZnCl₂) cyclohexanol->sn1 cyclohexane Cyclohexane photochlorination Photochlorination (Cl₂, UV light) cyclohexane->photochlorination This compound This compound (CAS 542-18-7) sn1->this compound photochlorination->this compound pharma Pharmaceutical Synthesis This compound->pharma agro Agrochemical Synthesis This compound->agro solvent Solvent/Extraction This compound->solvent

Logical relationships of this compound's synthesis and applications.

References

An In-depth Technical Guide to Chlorocyclohexane: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of chlorocyclohexane, a versatile halogenated organic compound. It details the molecule's fundamental physicochemical properties, spectroscopic signature, and established synthetic protocols, with a focus on providing actionable information for laboratory applications.

Molecular Structure and Physicochemical Properties

This compound, also known as cyclohexyl chloride, is a cyclic alkyl halide. The molecule consists of a six-membered cyclohexane (B81311) ring where one hydrogen atom is substituted by a chlorine atom. The chlorine atom can exist in either an axial or equatorial position due to the chair conformation of the cyclohexane ring, with the equatorial conformer being more stable.

Data Presentation: Physicochemical Properties of this compound

All quantitative data has been summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₁₁Cl[1][2][3][4][5]
Molecular Weight 118.60 g/mol [1][3]
CAS Number 542-18-7[1][2][3][4]
Appearance Colorless liquid[1][2][5]
Odor Suffocating, unpleasant[1][5]
Boiling Point 142 °C[1][2][5]
Melting Point -44 °C[1][2][5]
Density 1.000 g/mL at 20 °C/4 °C[1]
Solubility Insoluble in water; soluble in alcohol, ether, acetone, benzene, and chloroform.[1][6]
Refractive Index 1.4626 at 20 °C[1]
Flash Point 90 °F (32.2 °C)[1]
Vapor Density 4.08 (Air = 1)[1]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound, providing a framework for laboratory replication.

Synthesis of this compound via Sₙ1 Reaction from Cyclohexanol (B46403)

A common and effective method for the preparation of this compound is through the Sₙ1 (unimolecular nucleophilic substitution) reaction of cyclohexanol with hydrochloric acid, often catalyzed by zinc chloride (ZnCl₂).[7][8]

Reaction: C₆H₁₁OH + HCl --(ZnCl₂)--> C₆H₁₁Cl + H₂O

Detailed Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanol and concentrated hydrochloric acid. A common molar ratio is approximately 1:5 to ensure an excess of the nucleophile.

  • Catalyst Addition: Carefully add anhydrous zinc chloride to the reaction mixture. The zinc chloride acts as a Lewis acid, coordinating with the hydroxyl group of the cyclohexanol to make it a better leaving group.

  • Reflux: Heat the reaction mixture to reflux. The reflux temperature will be close to the boiling point of the mixture. Maintain reflux for a period of 30 minutes to an hour to ensure the reaction goes to completion.[7]

  • Work-up and Extraction:

    • Allow the mixture to cool to room temperature. Two layers will form: an upper organic layer containing the product and a lower aqueous layer.

    • Transfer the mixture to a separatory funnel. Separate the aqueous layer.

    • Wash the organic layer sequentially with:

      • Water to remove the majority of the remaining acid and zinc salts.

      • A 5-10% sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release the carbon dioxide gas produced.

      • A final wash with water.

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent such as anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄).

  • Purification:

    • Decant or filter the dried liquid to remove the drying agent.

    • Purify the crude this compound by simple or fractional distillation. Collect the fraction boiling at approximately 141-143 °C.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound will show a complex pattern of signals in the aliphatic region. The proton on the carbon bearing the chlorine atom (the α-proton) will be the most downfield signal, typically appearing around 4.0 ppm. The other cyclohexane protons will appear as a series of overlapping multiplets further upfield.

  • ¹³C NMR: The carbon NMR spectrum provides a clearer picture. The carbon atom bonded to the chlorine will be the most downfield signal in the aliphatic region. The other five carbon atoms of the cyclohexane ring will appear at distinct chemical shifts.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by:

  • C-H stretching vibrations: Strong absorptions in the region of 2850-2950 cm⁻¹.

  • C-H bending vibrations: Absorptions around 1450 cm⁻¹.

  • C-Cl stretching vibration: A characteristic absorption in the fingerprint region, typically between 650 and 850 cm⁻¹. The exact position can depend on whether the chlorine is in an axial or equatorial position.

2.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 118. A characteristic feature of chlorine-containing compounds is the presence of an M+2 peak at m/z = 120, with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation patterns include the loss of HCl (M-36) and the loss of the chlorine atom (M-35).

Visualizations

The following diagrams illustrate key logical and experimental relationships in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Cyclohexanol Cyclohexanol Reflux Reflux Cyclohexanol->Reflux HCl Conc. HCl HCl->Reflux ZnCl2 ZnCl₂ ZnCl2->Reflux Workup Work-up & Extraction Reflux->Workup Drying Drying Workup->Drying Purification Distillation Drying->Purification This compound This compound Purification->this compound

Caption: Experimental workflow for the synthesis of this compound.

SN1_Mechanism A Cyclohexanol + H⁺ B Protonated Cyclohexanol (Good Leaving Group) A->B Protonation C Cyclohexyl Carbocation + H₂O B->C Loss of Water D Nucleophilic Attack by Cl⁻ C->D E This compound D->E

Caption: Simplified Sₙ1 reaction mechanism for this compound synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of Chlorocyclohexane: Boiling and Melting Points

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of chlorocyclohexane, a versatile organic compound utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Accurate determination of these fundamental physical properties is critical for its purification, handling, and application in various synthetic protocols.

Physicochemical Data of this compound

The essential physical properties of this compound are summarized in the table below. These values are critical for laboratory and industrial applications, influencing process parameters such as purification methods, reaction conditions, and storage requirements.

PropertyValue
Boiling Point 142 °C[1][2][3][4][5][6]
Melting Point -44 °C[1][2][4][5][6][7][8]
Molecular Formula C₆H₁₁Cl[1][2][4][8]
Molecular Weight 118.60 g/mol [2][4]
Density 1.000 g/mL at 20 °C; 1 g/mL at 25 °C[1][2][3][6][8]
Refractive Index n20/D 1.4626[1][2][3][6][8]
Appearance Colorless liquid[1][2]
Solubility Insoluble in water; soluble in alcohol, ether, acetone, benzene, and chloroform.[2]

Experimental Protocols for Property Determination

The determination of melting and boiling points are standard procedures for the characterization and purity assessment of chemical compounds.[9] Impurities typically cause a depression in the melting point and an increase in the boiling point range.[10]

Given that this compound's melting point is -44 °C, specialized low-temperature apparatus is required. The general principle, however, follows the capillary method.

Protocol: Capillary Method for Low-Temperature Melting Point

  • Sample Preparation: A small quantity of purified, solid this compound (frozen) is finely powdered. This powder is packed into a capillary tube to a height of 1-2 mm.[11] The tube is then tapped to ensure dense packing.[12]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a cooling system (e.g., a cryostat or a cold stage). The apparatus must have a calibrated low-range thermometer or a digital temperature sensor.

  • Heating/Warming Procedure: The sample is cooled to a temperature well below the expected melting point. The temperature is then raised slowly, typically at a rate of 1-2 °C per minute, as it approaches the anticipated melting range.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of solid disappears is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.0 °C).[11]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13]

Protocol 1: Micro-Boiling Point Determination (Capillary Method)

This method is suitable for small sample volumes.

  • Sample Preparation: A few milliliters of liquid this compound are placed into a small test tube or fusion tube.[9][14]

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[14] This assembly is attached to a thermometer and heated in a heating block or a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[15]

  • Heating Procedure: The apparatus is heated gradually. Initially, air trapped in the capillary tube will be expelled. As the temperature nears the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[15]

  • Observation and Recording: At this point, heating is discontinued. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[15] This occurs when the external pressure equals the vapor pressure of the liquid.[13]

Protocol 2: Distillation Method

This method is suitable for larger volumes and also serves as a means of purification.

  • Apparatus Setup: A simple distillation apparatus is assembled using a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.[16]

  • Procedure: The this compound sample is placed in the distillation flask along with boiling chips to ensure smooth boiling. The flask is heated, and the liquid is brought to a boil.

  • Observation and Recording: As the vapor condenses and collects in the receiving flask, the temperature reading on the thermometer will stabilize. This constant temperature is the boiling point of the liquid.[16]

Visualized Workflow for Property Determination

The following diagram illustrates the logical workflow for determining the boiling and melting points of a chemical substance like this compound.

G Workflow for Physical Property Determination cluster_start cluster_melting Melting Point Determination cluster_boiling Boiling Point Determination cluster_end start Start: Purified This compound Sample mp_prep Sample Preparation: Freeze & Powder Sample start->mp_prep bp_prep Sample Preparation: Place Liquid in Test Tube start->bp_prep mp_pack Pack Capillary Tube mp_prep->mp_pack mp_setup Setup Low-Temp Apparatus mp_pack->mp_setup mp_heat Slowly Increase Temperature (1-2 °C/min) mp_setup->mp_heat mp_observe Observe Phase Change (Solid to Liquid) mp_heat->mp_observe mp_record Record Melting Point Range mp_observe->mp_record end_node End: Characterized Properties mp_record->end_node bp_cap Insert Inverted Sealed Capillary bp_prep->bp_cap bp_setup Setup Heating Apparatus (e.g., Thiele Tube) bp_cap->bp_setup bp_heat Heat Gradually bp_setup->bp_heat bp_observe Observe Bubble Stream & Cooling bp_heat->bp_observe bp_record Record Temperature When Liquid Enters Capillary bp_observe->bp_record bp_record->end_node

Caption: Workflow for determining melting and boiling points.

References

solubility of chlorocyclohexane in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Chlorocyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (C₆H₁₁Cl) is a halogenated cyclic hydrocarbon utilized as a solvent and an intermediate in various chemical syntheses.[1][2] A thorough understanding of its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a summary of the known solubility characteristics of this compound, alongside a detailed experimental protocol for the quantitative determination of its solubility in instances where it is not fully miscible or when specific temperature-dependent data is required.

While extensive quantitative solubility data is not prevalent in published literature, this compound is widely reported to be miscible with a range of common organic solvents.[3][4] Miscibility implies that the substances form a homogeneous solution in all proportions. For systems where miscibility is not complete or for specific analytical purposes, a reliable experimental method for quantifying solubility is essential.

Solubility Profile of this compound

This compound's solubility is dictated by its molecular structure: a non-polar cyclohexane (B81311) ring with a polar carbon-chlorine bond. This structure results in a moderate overall polarity, allowing it to be an effective solvent for many non-polar and moderately polar compounds.[2]

The available data on the solubility of this compound in various organic solvents is primarily qualitative. The following table summarizes this information.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventChemical ClassSolubility DescriptionReference(s)
AcetoneKetoneMiscible / Soluble in all proportions[2][3][4]
BenzeneAromatic HydrocarbonMiscible / Soluble in all proportions[2][3][4]
ChloroformHalogenated AlkaneVery Soluble[2][3][4]
Diethyl EtherEtherMiscible / Soluble in all proportions[2][3][4]
EthanolAlcoholSoluble / Soluble in all proportions[3][5][6]
WaterInorganicInsoluble / 0.02 g/L (20 °C)[5][7]

Experimental Protocol for Quantitative Solubility Determination

For cases where two liquids are not fully miscible or for determining a precise solubility limit under specific conditions, an experimental approach is necessary. The following protocol outlines the "shake-flask" method, a reliable technique for determining the solubility of a liquid in another liquid, followed by quantitative analysis using gas chromatography (GC).

Principle

A supersaturated mixture of this compound and the chosen solvent is prepared and allowed to equilibrate at a constant temperature. This ensures that the solvent becomes saturated with this compound. After phase separation, a sample of the solvent-rich phase is carefully extracted and its composition is determined using an analytical technique such as gas chromatography.

Materials and Apparatus
  • This compound (high purity)

  • Solvent of interest (high purity)

  • Analytical balance (± 0.1 mg)

  • Thermostatic water bath or incubator capable of maintaining a constant temperature (± 0.1 °C)

  • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Gas chromatograph (GC) with a suitable column (e.g., non-polar or medium-polarity capillary column) and detector (e.g., Flame Ionization Detector - FID)

  • Autosampler vials for GC

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis A Prepare Mixtures (Excess this compound) B Seal Vials A->B C Incubate in Thermostatic Bath (Constant Temperature & Agitation) B->C Place in bath D Allow Phases to Separate C->D Allow to settle E Extract Aliquot from Solvent-Rich Phase D->E F Filter Sample (Syringe Filter) E->F H Analyze Samples & Standards by GC F->H Inject into GC G Prepare Calibration Standards G->H I Determine Concentration from Calibration Curve H->I

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

Part A: Preparation of Saturated Solution

  • Mixture Preparation: In several sealed vials, prepare mixtures of this compound and the solvent of interest. Add an excess amount of this compound to a known volume or mass of the solvent to ensure that a second phase of undissolved this compound is clearly visible. A typical starting ratio might be 1:1 by volume.

  • Equilibration: Place the sealed vials in a thermostatic water bath set to the desired temperature. Agitate the vials (e.g., using an orbital shaker within the incubator) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is fully saturated.

  • Phase Separation: Cease agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours (e.g., 12-24 hours) to allow for complete separation of the two liquid phases.

Part B: Sampling and Analysis

  • Sample Extraction: Carefully withdraw a small aliquot (e.g., 1 mL) from the center of the solvent-rich (saturated) phase using a syringe. Be extremely careful not to disturb the interface between the two phases or to draw up any of the undissolved this compound phase.

  • Filtration: Immediately filter the extracted sample through a syringe filter into a clean vial to remove any microscopic droplets of the undissolved phase.

  • Dilution: Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical method.

Part C: Quantitative Analysis by Gas Chromatography (GC)

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing and dissolving known amounts of this compound in the solvent of interest to create solutions of known concentrations.

  • GC Analysis: Analyze both the prepared calibration standards and the diluted samples by GC. Gas chromatography separates the components of the mixture, and the detector response (peak area) is proportional to the amount of each component.[8]

  • Quantification: Create a calibration curve by plotting the GC peak area of this compound against the concentration for the standard solutions. Use the equation of the line from this curve to determine the concentration of this compound in the diluted sample.

  • Solubility Calculation: Calculate the original concentration of this compound in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Alternative Analytical Methods
  • Refractometry: If a gas chromatograph is not available, the composition of the binary liquid mixture can also be determined by measuring its refractive index.[9][10] A calibration curve of refractive index versus concentration must first be constructed using solutions of known composition. This method is often simpler and faster than GC but may be less sensitive.

Conclusion

This compound is a versatile organic compound that is miscible with many common organic solvents, including acetone, benzene, diethyl ether, and ethanol.[2][3][4] While this miscibility is advantageous in many synthetic applications, for systems where quantitative solubility data is required, a robust experimental protocol is necessary. The detailed methodology provided in this guide offers a reliable framework for researchers to determine the precise solubility of this compound in various organic solvents under controlled laboratory conditions, ensuring accuracy and reproducibility in their scientific endeavors.

References

conformational analysis of chlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Analysis of Chlorocyclohexane

Introduction

Conformational analysis, the study of the spatial arrangement of atoms in a molecule and their relative energies, is a cornerstone of modern stereochemistry. For cyclic systems, particularly cyclohexane (B81311) and its derivatives, this analysis provides critical insights into molecular stability, reactivity, and physical properties. This compound serves as a classic model for understanding the principles of conformational isomerism in monosubstituted cyclohexanes. The balance between its two primary chair conformations, axial and equatorial, is dictated by a subtle interplay of steric and electronic effects. This technical guide provides a comprehensive overview of the , presenting quantitative data, detailed experimental and computational protocols, and logical workflows for researchers, scientists, and professionals in drug development.

Core Concepts: The Cyclohexane Chair Conformation

The ground state conformation of cyclohexane is the strain-free "chair" form, which minimizes both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by ensuring all C-C bonds are staggered).[1] In this conformation, the twelve hydrogen atoms occupy two distinct types of positions:

  • Axial (a): Six bonds that are parallel to the principal C3 axis of the ring, alternating between pointing "up" and "down".[2][3]

  • Equatorial (e): Six bonds that point radially outward from the "equator" of the ring.[2][3]

At room temperature, cyclohexane undergoes a rapid "ring flip" or chair-chair interconversion, which converts all axial bonds to equatorial and vice versa.[3][4] For a substituent like chlorine, this interconversion results in an equilibrium between two distinct diastereomeric chair conformations.

Conformational Equilibrium in this compound

The substitution of a hydrogen atom with a chlorine atom leads to two possible chair conformers: axial-chlorocyclohexane and equatorial-chlorocyclohexane. These two conformers are in a dynamic equilibrium, but they are not isoenergetic. The equatorial conformation is generally more stable.[4]

The primary reason for the greater stability of the equatorial conformer is the avoidance of steric strain. In the axial conformation, the chlorine atom is brought into close proximity with the two axial hydrogens on the same side of the ring (at C-3 and C-5). This unfavorable steric interaction, known as a 1,3-diaxial interaction, destabilizes the axial conformer.[5]

G1 Axial Axial-Chlorocyclohexane (Higher Energy) Equatorial Equatorial-Chlorocyclohexane (Lower Energy) Axial->Equatorial Ring Flip (Keq > 1) Equatorial->Axial

Figure 1: Conformational equilibrium of this compound.

Quantitative Conformational Data

The energy difference between the axial and equatorial conformers is known as the conformational free energy or "A-value".[6] It quantifies the preference of a substituent for the equatorial position. For chlorine, this value has been determined by numerous experimental and theoretical methods.

Conformational Energy (A-Value) of Chlorine

The A-value (ΔG° = G_axial - G_equatorial) for the chlorine substituent is consistently positive, indicating a preference for the equatorial position. The magnitude of this value varies slightly depending on the phase (gas, liquid, solution) and the method of determination.

MethodA-Value (ΔG° or ΔE) (kcal/mol)Reference(s)
Experimental
NMR Spectroscopy0.43 - 0.5[7][8]
Infrared (IR) Spectroscopy0.40 - 0.5[7][8]
Raman Spectroscopy0.26[7]
Microwave Spectroscopy0.51[7]
Gas Electron Diffraction0.65[7]
Computational
MM2 (Molecular Mechanics)0.38[7]
MP2 (Ab Initio)0.3 - 0.43[7]
B3LYP (DFT)0.88[9]

Table 1: Summary of conformational energy values for this compound.

Other Physicochemical Data

The distinct geometries of the two conformers also lead to differences in other measurable properties, such as dipole moments and structural parameters.

PropertyAxial ConformerEquatorial ConformerMethodReference(s)
Population (Gas Phase) ~25%~75%Electron Diffraction[10]
Dipole Moment (Debye) 2.25 (calc.)2.60 (calc.)MP2/DZP[7]
2.17 (calc.)2.41 (calc.)MM2[7]
2.05 (exp.)2.30 (exp.)Experimental[7]
C-Cl Bond Length (Å) 1.851 (calc.)Not specifiedB3LYP[9]
Not specified1.809 (exp.)Electron Diffraction[10]

Table 2: Summary of conformer populations and other physicochemical data for this compound.

Experimental and Computational Protocols

The determination of conformational equilibria relies on a variety of sophisticated techniques. Below are generalized protocols for the key methods used in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: At room temperature, the rapid ring flip of this compound averages the NMR signals. By lowering the temperature, this interconversion can be slowed sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial conformers. The relative populations can be determined by integrating these signals. Furthermore, the vicinal coupling constants (³J_HH) between protons, governed by the Karplus relationship, differ for axial-axial, axial-equatorial, and equatorial-equatorial interactions, providing structural confirmation.[11][12] Axial-axial couplings are typically large (7-9 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (1-5 Hz).[13]

Methodology:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CS₂, CD₂Cl₂, or toluene-d₈).

  • Temperature Control: Place the NMR tube in the spectrometer and lower the temperature incrementally, typically to below -80 °C, until the signals for the methine proton (H-1) and other protons broaden and resolve into two distinct sets of signals corresponding to the axial and equatorial conformers.

  • Spectral Acquisition: Acquire high-resolution ¹H NMR spectra at the low temperature where the conformer signals are sharp and well-resolved.

  • Signal Assignment: Identify the signals for the axial and equatorial conformers. The methine proton (CHCl) is often the most diagnostic. The conformer with the larger ³J_HH coupling constants for this proton corresponds to the conformer where it is axial.

  • Integration and Calculation: Carefully integrate the corresponding signals for both conformers. The ratio of the integrals gives the equilibrium constant, Keq = [equatorial]/[axial].

  • Free Energy Calculation: Calculate the Gibbs free energy difference using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

G2 cluster_workflow NMR Experimental Workflow A 1. Sample Preparation (this compound in low-freezing solvent) B 2. Low-Temperature NMR Acquisition (e.g., < -80 °C) A->B C 3. Spectral Analysis (Identify and assign signals for axial/equatorial conformers) B->C D 4. Signal Integration (Determine relative populations) C->D E 5. Calculation (Keq = [equatorial]/[axial]) D->E F 6. Thermodynamic Analysis (ΔG° = -RT ln Keq) E->F

Figure 2: Generalized workflow for NMR conformational analysis.

Infrared (IR) Spectroscopy

Principle: The C-Cl stretching vibration has a different frequency depending on whether the chlorine atom is in an axial or equatorial position. The C-Cl stretch for the equatorial conformer typically appears at a higher wavenumber than that for the axial conformer. By measuring the relative intensities of these two absorption bands at various temperatures, the enthalpy difference (ΔH°) between the conformers can be determined.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a non-polar solvent (e.g., carbon disulfide) across a range of concentrations. A liquid film can also be used.[14]

  • Spectral Acquisition: Record IR spectra over a range of temperatures using a variable-temperature cell.

  • Band Assignment: Identify the absorption bands corresponding to the C-Cl stretch of the axial and equatorial conformers.

  • Intensity Measurement: Measure the integrated absorbance (area) of each of the two C-Cl stretching bands at each temperature.

  • Van't Hoff Analysis: Assuming the ratio of the band areas is proportional to the ratio of the conformer concentrations (Keq), plot ln(Keq) versus 1/T. The slope of this line is equal to -ΔH°/R, allowing for the determination of the enthalpy difference between the conformers.

Computational Chemistry

Principle: Quantum mechanical and molecular mechanics methods can be used to calculate the energies of different molecular conformations. By optimizing the geometries of both the axial and equatorial conformers of this compound and calculating their single-point energies, the relative stability can be predicted theoretically.

Methodology:

  • Structure Building: Build the 3D structures of both axial- and equatorial-chlorocyclohexane using molecular modeling software.

  • Method Selection: Choose an appropriate level of theory and basis set (e.g., DFT with B3LYP functional and a 6-311++G(d,p) basis set, or a higher-level ab initio method like MP2 with a cc-pVTZ basis set).[7][9]

  • Geometry Optimization: Perform a full geometry optimization for each conformer to find its lowest energy structure on the potential energy surface.

  • Frequency Analysis: Conduct a frequency calculation for each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: The difference in the calculated electronic energies (or Gibbs free energies, after thermal corrections) between the two optimized conformers provides the theoretical energy difference (ΔE or ΔG°).

Conclusion

The unequivocally demonstrates that the equatorial conformer is thermodynamically more stable than the axial conformer. This preference is consistently supported by a wide array of experimental techniques and computational methods, which quantify the energy difference to be in the range of 0.3 to 0.6 kcal/mol.[7] This energy gap, arising primarily from unfavorable 1,3-diaxial steric interactions in the axial form, dictates the equilibrium population, with the equatorial conformer being the major species at room temperature.[10] The detailed study of this fundamental molecule provides an essential framework for understanding and predicting the behavior of more complex substituted cyclic systems, a critical skill in fields such as medicinal chemistry and materials science.

References

Thermodynamic Properties of Liquid Chlorocyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of liquid chlorocyclohexane. The information is compiled from critically evaluated data and established experimental methodologies, offering a valuable resource for professionals in research, science, and drug development.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of liquid this compound, facilitating easy comparison and reference.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₆H₁₁Cl
Molecular Weight 118.60 g/mol
CAS Number 542-18-7
Melting Point -44 °C
Boiling Point 141-143 °C at 1013 hPa[1]

Table 2: Temperature-Dependent Properties of Liquid this compound

Temperature (K)Density (g/cm³)Vapor Pressure (hPa)Heat Capacity at Saturation (J·K⁻¹·mol⁻¹)Enthalpy of Vaporization (kJ·mol⁻¹)
293.15 (20 °C)1.00[1]7[1]Data not available at this specific temperatureData not available at this specific temperature
VariousSee NIST WTT[2]See NIST WTT[2]See NIST WTT[2]See NIST WTT[2]

Note: The National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT) provides a comprehensive set of critically evaluated data for the thermodynamic properties of this compound over a range of temperatures. For detailed, point-by-point data, users are encouraged to consult the NIST database directly.[2]

Experimental Protocols

The determination of the thermodynamic properties of liquid this compound involves precise and standardized experimental methodologies. The following sections detail the typical protocols for measuring key parameters. These methods are representative of the high-precision techniques used in the field of thermochemistry.

Heat Capacity Measurement

The heat capacity of liquid this compound is determined using adiabatic calorimetry. This method is renowned for its high accuracy in measuring the heat absorbed by a substance as a function of temperature.

Experimental Workflow for Adiabatic Calorimetry:

experimental_workflow_heat_capacity cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Purification of This compound degas_sample Degassing of the Sample prep_sample->degas_sample load_calorimeter Loading Sample into the Calorimeter degas_sample->load_calorimeter thermal_equilibration Thermal Equilibration of the System load_calorimeter->thermal_equilibration heat_input Introduction of a Precise Amount of Heat thermal_equilibration->heat_input temp_measurement Measurement of the Resulting Temperature Rise heat_input->temp_measurement data_acquisition Data Acquisition temp_measurement->data_acquisition heat_loss_correction Correction for Heat Loss data_acquisition->heat_loss_correction cp_calculation Calculation of Heat Capacity (Cp) heat_loss_correction->cp_calculation experimental_workflow_vapor_pressure cluster_setup System Setup cluster_measurement Measurement cluster_data Data Collection sample_prep Sample Purification and Degassing load_cell Loading Sample into the Equilibrium Cell sample_prep->load_cell evacuate Evacuation of the Apparatus load_cell->evacuate set_temp Set and Stabilize Temperature evacuate->set_temp equilibration Allow Vapor-Liquid Equilibrium set_temp->equilibration measure_pressure Measure Equilibrium Vapor Pressure equilibration->measure_pressure repeat_measurements Repeat at Different Temperatures measure_pressure->repeat_measurements plot_data Plot ln(P) vs 1/T repeat_measurements->plot_data experimental_workflow_density cluster_calibration Pycnometer Calibration cluster_measurement Sample Measurement cluster_calculation Density Calculation weigh_empty Weigh Empty, Clean, and Dry Pycnometer fill_water Fill with Deionized Water weigh_empty->fill_water thermostat_water Thermostat at Known Temperature fill_water->thermostat_water weigh_full_water Weigh Pycnometer Filled with Water thermostat_water->weigh_full_water calculate_volume Calculate Pycnometer Volume weigh_full_water->calculate_volume calculate_density Calculate Density calculate_volume->calculate_density fill_sample Fill with This compound thermostat_sample Thermostat at the Same Temperature fill_sample->thermostat_sample weigh_full_sample Weigh Pycnometer Filled with Sample thermostat_sample->weigh_full_sample calculate_mass Calculate Mass of This compound weigh_full_sample->calculate_mass calculate_mass->calculate_density logical_relationship_enthalpy_vaporization cluster_calorimetric Direct Calorimetric Method cluster_indirect Indirect Method (Clausius-Clapeyron) vaporization_calorimeter Vaporization Calorimeter measure_heat Measure Heat Input to Vaporize a Known Mass vaporization_calorimeter->measure_heat calculate_delta_h Calculate ΔHvap measure_heat->calculate_delta_h delta_h_vap Enthalpy of Vaporization (ΔHvap) calculate_delta_h->delta_h_vap vapor_pressure_data Vapor Pressure Data at Various Temperatures plot_lnP_vs_1T Plot ln(P) vs. 1/T vapor_pressure_data->plot_lnP_vs_1T determine_slope Determine the Slope plot_lnP_vs_1T->determine_slope clausius_clapeyron Apply Clausius-Clapeyron Equation: Slope = -ΔHvap/R determine_slope->clausius_clapeyron calculate_indirect_delta_h Calculate ΔHvap clausius_clapeyron->calculate_indirect_delta_h calculate_indirect_delta_h->delta_h_vap

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Chlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for chlorocyclohexane. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and conformational analysis. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to illustrate key concepts.

Introduction to this compound and its Conformational Dynamics

This compound is a monosubstituted cyclohexane (B81311) that serves as a fundamental model for understanding the principles of conformational analysis in six-membered rings. In solution at room temperature, this compound exists as a rapidly equilibrating mixture of two chair conformers: one with the chlorine atom in an axial position and the other with the chlorine atom in an equatorial position. The equatorial conformer is thermodynamically more stable. This dynamic equilibrium has a profound effect on the NMR spectra, leading to time-averaged signals. At low temperatures, this ring-flip can be "frozen" on the NMR timescale, allowing for the observation of distinct signals for each conformer.

¹H NMR Spectroscopic Data

At room temperature, the ¹H NMR spectrum of this compound displays broad and complex signals due to the rapid interconversion between the axial and equatorial conformers. The chemical shifts are an average of the signals of both conformations, weighted by their relative populations. The proton on the carbon bearing the chlorine (H-1) is the most deshielded and appears as a broad multiplet downfield. The remaining ten protons on the cyclohexane ring produce a complex, overlapping pattern in the upfield region.

A representative ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) at 399.65 MHz exhibits the following signals:

Signal LabelChemical Shift (δ) in ppmMultiplicityCoupling Constants (J) in HzTentative Assignment
A4.003MultipletJ(A,B) = 4.0, J(A,D) = 9.6H-1
B2.062Multiplet-H-2, H-6 (axial/equatorial)
C1.80MultipletJ(C,D) = 3.6H-3, H-5 (axial/equatorial)
D1.660Multiplet-H-4 (axial/equatorial)
E1.54Multiplet-H-3, H-5 (axial/equatorial)
F1.36Multiplet-H-2, H-6 (axial/equatorial)
G1.30Multiplet-H-4 (axial/equatorial)

Note: The assignments are tentative due to the complex and overlapping nature of the signals at room temperature. H-H COSY experiments can aid in definitive assignments.[1]

At very low temperatures (e.g., -104 °C), the ring flip is slow enough to allow for the resolution of signals for the individual axial and equatorial protons of each conformer.

¹³C NMR Spectroscopic Data

Due to the rapid conformational equilibrium at room temperature, the proton-decoupled ¹³C NMR spectrum of this compound shows four distinct signals, corresponding to the four chemically non-equivalent carbon atoms (C-1, C-2/6, C-3/5, and C-4).

Carbon AtomChemical Shift (δ) in ppm
C-163.5
C-2 / C-636.2
C-3 / C-525.4
C-424.7

Note: These are typical averaged values and may vary slightly depending on the solvent and concentration.

Low-temperature ¹³C NMR studies allow for the differentiation of the chemical shifts for the axial and equatorial conformers, providing valuable insight into the thermodynamics of the conformational equilibrium.

Conformational Equilibrium of this compound

The two chair conformers of this compound are in a constant state of equilibrium. The equatorial conformer is favored due to the smaller steric interactions of the chlorine atom with the rest of the ring compared to the axial position.

Conformational equilibrium of this compound.

Experimental Protocols

The following are detailed protocols for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing : Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice.

  • Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Transfer to NMR Tube : Carefully transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectrum Acquisition
  • Instrument Setup : Insert the NMR tube into the spectrometer.

  • Locking and Shimming : Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment.

    • Number of Scans (NS) : Typically 16 to 32 scans.

    • Spectral Width (SW) : Approximately 12-16 ppm.

    • Acquisition Time (AQ) : Typically 2-4 seconds.

    • Relaxation Delay (D1) : 1-2 seconds.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

    • Integrate the peaks to determine the relative number of protons.

¹³C NMR Spectrum Acquisition
  • Instrument Setup : Use the same sample and ensure the instrument is locked and shimmed.

  • Acquisition Parameters :

    • Pulse Program : A standard proton-decoupled ¹³C experiment.

    • Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more.

    • Spectral Width (SW) : A spectral width of 200-250 ppm is standard.

  • Data Processing :

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.

NMR Analysis Workflow

The general workflow for the NMR analysis of a compound like this compound involves several key steps from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup acquire_h1 Acquire ¹H NMR setup->acquire_h1 acquire_c13 Acquire ¹³C NMR setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference assign_shifts Assign Chemical Shifts reference->assign_shifts analyze_coupling Analyze Coupling Constants assign_shifts->analyze_coupling integration Integration analyze_coupling->integration structure Structural Elucidation/ Conformational Analysis integration->structure

A generalized workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are quintessential examples of the effect of conformational dynamics on NMR spectroscopy. While room temperature spectra provide averaged information, low-temperature studies are crucial for a detailed understanding of the individual conformers. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this compound and related alicyclic systems.

References

IR and mass spectrometry analysis of chlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of Chlorocyclohexane

This guide provides a comprehensive overview of the analytical techniques of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of this compound. Tailored for researchers, scientists, and professionals in drug development, this document details the principles, experimental methodologies, and data interpretation for the structural elucidation of this compound.

Introduction to this compound Analysis

This compound (C₆H₁₁Cl) is a halogenated cyclic alkane. Its analysis is fundamental for quality control, reaction monitoring, and structural confirmation in various chemical and pharmaceutical applications. Structurally, this compound exists as a dynamic equilibrium between two chair conformations: one with the chlorine atom in an axial position and the other in an equatorial position. The equatorial conformer is generally more stable. Spectroscopic methods like IR and MS are indispensable for confirming its molecular structure and providing insights into its chemical properties.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states.[1] These absorptions correspond to specific molecular vibrations, such as stretching and bending of chemical bonds, making IR spectroscopy an excellent tool for identifying functional groups.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples that requires minimal preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) of the FT-IR spectrometer is clean. Record a background spectrum of the clean, empty crystal.[3]

  • Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

  • Pressure Application: Lower the instrument's pressure anvil to press the sample firmly against the crystal, ensuring good contact.

  • Data Acquisition: Initiate the scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[4]

  • Data Processing: The resulting interferogram is converted into an absorbance or transmittance spectrum via a Fourier Transform. The background spectrum is automatically subtracted from the sample spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe after the measurement.

IR Spectrum Data and Interpretation

The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Cl bonds within the cyclohexane (B81311) ring. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations unique to the molecule's overall structure.[5]

Table 1: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
2950 - 2845C-H Stretch (sp³ C-H)StrongCharacteristic of the C-H bonds in the saturated cyclohexane ring.[5] Multiple peaks are typically observed in this region.
1480 - 1440C-H Bend (CH₂ Scissoring)MediumCorresponds to the bending vibration of the methylene (B1212753) groups within the cyclohexane ring.[5]
~730C-Cl Stretch (Equatorial)StrongThe C-Cl stretching frequency is conformation-dependent. The band for the more stable equatorial conformer is typically observed at a higher wavenumber.[6][7]
~680C-Cl Stretch (Axial)StrongThe C-Cl stretching frequency for the less stable axial conformer. The relative intensities of the two C-Cl bands can be used to study conformational equilibrium.[6]

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing ionization and subsequent fragmentation.[8] The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for volatile compounds like this compound, as it separates the analyte from any impurities before it enters the mass spectrometer.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation: Inject a small volume (typically 1 µL) of the diluted sample into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase.

  • Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. It is bombarded with a 70 eV electron beam, forming a high-energy molecular ion ([C₆H₁₁Cl]⁺•).[9]

  • Fragmentation: The unstable molecular ion fragments into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, and a computer generates a mass spectrum plotting relative intensity versus m/z.

Mass Spectrum Data and Interpretation

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment peaks. The molecular weight of this compound is approximately 118.6 g/mol .[10] The presence of chlorine is indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in M+ and M+2 peaks.

Table 2: Major Ions in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonRelative IntensityNotes
118/120[C₆H₁₁Cl]⁺• (Molecular Ion)LowThe parent ion peak. The M+2 peak at m/z 120 is due to the ³⁷Cl isotope and is about one-third the intensity of the m/z 118 peak.[10][11]
83[C₆H₁₁]⁺HighLoss of a chlorine radical (•Cl) from the molecular ion.
82[C₆H₁₀]⁺•HighLoss of hydrogen chloride (HCl) from the molecular ion. This is a very common fragmentation pathway for alkyl halides.
67[C₅H₇]⁺HighFurther fragmentation of the C₆ rings, often a result of ring opening followed by cleavage.[9]
55[C₄H₇]⁺HighA common fragment in the mass spectra of cyclic alkanes.[12]
41[C₃H₅]⁺HighThe allyl cation, a stable and common fragment.[9]

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and molecular fragmentation.

experimental_workflow cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry (GC-MS) IR_Start Start: Liquid Sample (this compound) Clean_ATR Clean ATR Crystal IR_Start->Clean_ATR Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Acquire_IR Acquire Sample Spectrum (4000-400 cm⁻¹) Apply_Sample->Acquire_IR Analyze_IR Analyze IR Spectrum (Identify Functional Groups) Acquire_IR->Analyze_IR MS_Start Start: Liquid Sample (this compound) Dilute Dilute Sample in Solvent MS_Start->Dilute Inject Inject into GC Dilute->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Fragment Fragmentation Ionize->Fragment Analyze_MS Mass Analysis (m/z) Fragment->Analyze_MS Interpret_MS Interpret Fragmentation Pattern Analyze_MS->Interpret_MS

Caption: Experimental workflows for IR and MS analysis.

fragmentation_pathway M [C₆H₁₁Cl]⁺• m/z = 118/120 F83 [C₆H₁₁]⁺ m/z = 83 M->F83 - •Cl F82 [C₆H₁₀]⁺• m/z = 82 M->F82 - HCl F55 [C₄H₇]⁺ m/z = 55 F83->F55 - C₂H₄ F41 [C₃H₅]⁺ m/z = 41 F83->F41 - C₃H₆ F67 [C₅H₇]⁺ m/z = 67 F82->F67 - •CH₃

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a powerful and definitive approach for the structural analysis of this compound. IR spectroscopy confirms the presence of the alkyl C-H and C-Cl functional groups and can offer insights into the conformational isomers present. Mass spectrometry provides the exact molecular weight and a detailed fragmentation pattern that confirms the elemental composition and connectivity of the molecule. These techniques are essential for ensuring the identity and purity of this compound in research and industrial settings.

References

An In-depth Technical Guide to the Stability and Decomposition of Chlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorocyclohexane, a versatile solvent and chemical intermediate, plays a significant role in various synthetic processes, including in the pharmaceutical industry. A thorough understanding of its stability and decomposition pathways is critical for ensuring process safety, product purity, and the stability of resulting pharmaceutical compounds. This guide provides a comprehensive technical overview of the thermal, hydrolytic, and photolytic decomposition of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its stability profile.

PropertyValueReference
Molecular Formula C₆H₁₁Cl[1]
Molecular Weight 118.60 g/mol [1]
CAS Number 542-18-7[1]
Appearance Colorless liquid[2]
Boiling Point 142-143 °C[3]
Melting Point -44 °C[3]
Density 1.00 g/cm³ at 20 °C[3]
Flash Point 34 °C[3]
Autoignition Temperature 290 °C[3]
Vapor Pressure 7 hPa at 20 °C[3]

Thermal Stability and Decomposition

The thermal decomposition of this compound is a critical consideration in its handling, storage, and use in high-temperature reactions. The primary thermal degradation pathway is dehydrochlorination.

Thermal Decomposition Pathway: Dehydrochlorination

When subjected to elevated temperatures, this compound predominantly undergoes a unimolecular elimination reaction to yield cyclohexene (B86901) and hydrogen chloride[2].

G This compound This compound TransitionState [Transition State]‡ This compound->TransitionState Δ (Heat) Products Cyclohexene + HCl TransitionState->Products

Figure 1: Thermal Dehydrochlorination of this compound.

Theoretical calculations suggest that this gas-phase elimination proceeds through a non-synchronous, four-membered cyclic transition state[4]. The rate-determining step is the elongation and polarization of the C-Cl bond[5].

Quantitative Thermal Decomposition Data

Kinetic studies of the gas-phase thermal decomposition of this compound have been conducted using techniques such as the single-pulse shock tube method. The Arrhenius equation, which describes the temperature dependence of the reaction rate constant (k), is given by:

k = A * exp(-Ea / RT)

Where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

The following table summarizes the experimentally determined Arrhenius parameters for the dehydrochlorination of this compound.

Temperature Range (K)Pressure (bar)Pre-exponential Factor (A) (s⁻¹)Activation Energy (Ea) (kJ/mol)Rate Constant ExpressionReference
590 - 10201 - 310¹⁴.³³ ± ⁰.¹⁰215.7 ± 1.5k = 10¹⁴.³³exp(-25950 K/T) s⁻¹[6]
Experimental Protocol: Single-Pulse Shock Tube

The single-pulse shock tube is a specialized apparatus for studying gas-phase reactions at high temperatures and pressures for very short durations[7][8][9][10][11].

Objective: To determine the rate constant of the thermal decomposition of this compound at a specific temperature.

Methodology:

  • A dilute mixture of this compound in an inert gas (e.g., Argon) is prepared.

  • A chemical tracer with well-characterized decomposition kinetics is often included for accurate temperature determination[7].

  • The gas mixture is introduced into the driven section of the shock tube.

  • A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the reaction mixture, rapidly heating it to the desired temperature.

  • The shock wave reflects off the end wall, further heating and compressing the gas for a specific reaction time (the "single pulse").

  • An expansion wave then rapidly quenches the reaction.

  • The post-shock gas mixture is analyzed, typically by gas chromatography (GC), to determine the concentrations of the reactant and products.

  • The rate constant is calculated from the extent of decomposition and the known reaction time.

G cluster_0 Pre-Shock cluster_1 Shock Event cluster_2 Post-Shock Analysis Gas\nMixture\nPreparation Gas Mixture Preparation Introduce to\nShock Tube Introduce to Shock Tube Gas\nMixture\nPreparation->Introduce to\nShock Tube Shock Wave\nGeneration Shock Wave Generation Rapid\nHeating Rapid Heating Shock Wave\nGeneration->Rapid\nHeating Shock Wave\nGeneration->Rapid\nHeating Reflected\nShock Reflected Shock Rapid\nHeating->Reflected\nShock Rapid\nHeating->Reflected\nShock Reaction\nTime Reaction Time Reflected\nShock->Reaction\nTime Reflected\nShock->Reaction\nTime Expansion\nWave\nQuenching Expansion Wave Quenching Reaction\nTime->Expansion\nWave\nQuenching Reaction\nTime->Expansion\nWave\nQuenching Sample\nCollection Sample Collection GC\nAnalysis GC Analysis Sample\nCollection->GC\nAnalysis Data\nAnalysis Data Analysis GC\nAnalysis->Data\nAnalysis

Figure 2: Single-Pulse Shock Tube Experimental Workflow.

Experimental Protocol: Thermogravimetric and Differential Scanning Calorimetry Analysis (TGA/DSC)

TGA and DSC are common thermal analysis techniques to assess the thermal stability of substances[12][13][14][15].

Objective: To determine the onset of thermal decomposition and associated thermal events.

Methodology:

  • A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a crucible (e.g., aluminum or platinum).

  • The crucible is placed in the TGA/DSC instrument.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).

  • The TGA measures the mass loss of the sample as a function of temperature. A significant mass loss indicates decomposition.

  • The DSC measures the heat flow to or from the sample compared to a reference, identifying endothermic (e.g., melting, boiling, decomposition) or exothermic (e.g., crystallization, some decompositions) events.

Hydrolytic Stability and Decomposition

In aqueous environments, this compound can undergo hydrolysis, a nucleophilic substitution reaction where a chlorine atom is replaced by a hydroxyl group, forming cyclohexanol[16]. The rate of this reaction is influenced by factors such as pH and temperature[17][18].

Hydrolysis Mechanisms

The hydrolysis of secondary haloalkanes like this compound can proceed through two primary mechanisms:

  • SN1 (Substitution Nucleophilic Unimolecular): A two-step mechanism involving the formation of a carbocation intermediate. This pathway is favored by polar protic solvents and is more likely for tertiary and some secondary haloalkanes.

  • SN2 (Substitution Nucleophilic Bimolecular): A one-step concerted mechanism where the nucleophile attacks as the leaving group departs. This is more common for primary and some secondary haloalkanes.

G cluster_0 SN1 Pathway cluster_1 SN2 Pathway A1 This compound B1 Cyclohexyl Carbocation + Cl⁻ A1->B1 Slow C1 Cyclohexanol B1->C1 + H₂O Fast A2 This compound B2 [Transition State]‡ A2->B2 + OH⁻ Concerted C2 Cyclohexanol B2->C2

Figure 3: SN1 and SN2 Hydrolysis Pathways for this compound.

Quantitative Hydrolysis Data
Temperature (°C)Rate Constant (k) (s⁻¹)
01.06 x 10⁻⁵
253.19 x 10⁻⁴
359.86 x 10⁻⁴
452.92 x 10⁻³

Data for 1-chloroethyl-cyclohexane from[19]

Experimental Protocol: Determining Hydrolysis Rate

A common method to determine the rate of hydrolysis of haloalkanes involves monitoring the formation of the halide ion[20][21][22][23].

Objective: To compare the relative rates of hydrolysis of different haloalkanes or to determine the rate constant for this compound hydrolysis.

Methodology:

  • A solution of this compound is prepared in a suitable solvent, often a mixture of ethanol (B145695) and water to ensure solubility[21].

  • An aqueous solution of silver nitrate (B79036) is added to the reaction mixture.

  • The reaction is maintained at a constant temperature using a water bath.

  • As hydrolysis proceeds, chloride ions are formed, which react with silver ions to form a white precipitate of silver chloride (AgCl).

  • The rate of reaction can be determined by monitoring the time it takes for the precipitate to appear or by measuring the change in turbidity over time using a spectrophotometer.

  • To obtain quantitative rate constants, the concentration of the haloalkane or the chloride ion can be measured at different time intervals using techniques like titration or ion chromatography.

Photolytic Stability and Decomposition

This compound may be susceptible to degradation upon exposure to ultraviolet (UV) light. This process, known as photolysis or photochemical decomposition, involves the absorption of a photon, leading to the cleavage of chemical bonds.

Photolytic Decomposition Pathway

The primary photochemical event for an alkyl halide like this compound is the homolytic cleavage of the carbon-chlorine bond, which is typically the weakest bond in the molecule. This generates a cyclohexyl radical and a chlorine radical. These highly reactive radical species can then participate in a variety of secondary reactions.

G A This compound B Cyclohexyl Radical (•) + Chlorine Radical (•) A->B hν (UV light) C Secondary Products B->C Further Reactions

Figure 4: Primary Photolytic Decomposition of this compound.

Key Parameters in Photochemistry
  • UV-Vis Absorption Spectrum: A molecule must absorb light to undergo a photochemical reaction[24]. The UV-Vis spectrum of this compound reveals the wavelengths at which it absorbs light and is therefore susceptible to photolysis. Spectral data for this compound is available in the NIST Chemistry WebBook[3][25].

Experimental Protocol: Determining Photolytic Stability

A general setup for studying the photolytic decomposition of a compound in solution is as follows[25][28][29][30][31].

Objective: To determine the rate of photolytic degradation and/or the quantum yield.

Methodology:

  • A solution of this compound in a photochemically inert solvent (e.g., cyclohexane, acetonitrile) is prepared.

  • The solution is placed in a photoreactor, which typically consists of a reaction vessel made of a material transparent to the desired wavelengths (e.g., quartz).

  • The solution is irradiated with a light source of a specific wavelength or wavelength range (e.g., a mercury vapor lamp with appropriate filters).

  • The temperature of the reaction vessel is controlled.

  • Aliquots of the solution are withdrawn at various time intervals and analyzed (e.g., by GC or HPLC) to determine the concentration of this compound and any degradation products.

  • The rate of decomposition can be calculated from the change in concentration over time.

  • To determine the quantum yield, the intensity of the light absorbed by the solution must be measured using a chemical actinometer or a calibrated photodetector[27].

Implications for Drug Development

This compound is utilized in the pharmaceutical industry as a solvent and as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs)[23][28][30].

This compound as a Precursor in API Synthesis: The Case of Phencyclidine (PCP)

One notable example of this compound's use as a precursor is in the synthesis of phencyclidine (PCP) and its analogs[4][5][20][21][22]. In one synthetic route, the Grignard reagent derived from this compound (cyclohexylmagnesium chloride) can be reacted with a suitable nitrile to form the core structure of these compounds.

G This compound This compound Cyclohexylmagnesium\nChloride (Grignard) Cyclohexylmagnesium Chloride (Grignard) This compound->Cyclohexylmagnesium\nChloride (Grignard) + Mg PCP Core Structure PCP Core Structure Cyclohexylmagnesium\nChloride (Grignard)->PCP Core Structure + Nitrile Intermediate Phencyclidine (PCP) Phencyclidine (PCP) PCP Core Structure->Phencyclidine (PCP) Further Steps

Figure 5: this compound as a Precursor in PCP Synthesis.

Stability Considerations in Pharmaceutical Manufacturing

The stability of this compound is a crucial factor during API synthesis:

  • Process Control: In reactions where this compound is used as a solvent or reactant at elevated temperatures, its thermal decomposition to cyclohexene and HCl must be considered. The formation of these impurities can affect the reaction yield and the purity of the final product.

  • Impurity Profile: Degradation products of this compound can potentially react with other components in the reaction mixture, leading to the formation of unexpected impurities in the API.

  • Storage and Handling: As a flammable liquid, appropriate storage and handling procedures are necessary to prevent thermal decomposition and ensure safety.

The stability of any pharmaceutical intermediate is a critical aspect of process development and regulatory compliance[16][27]. Stability studies are conducted to establish appropriate storage conditions and retest periods.

Conclusion

This compound exhibits moderate stability, with well-defined thermal, hydrolytic, and photolytic decomposition pathways. The primary mode of thermal degradation is dehydrochlorination to cyclohexene, for which quantitative kinetic data is available. Hydrolysis leads to the formation of cyclohexanol, and photolysis can induce radical decomposition. For professionals in drug development and chemical research, a comprehensive understanding of these degradation routes is essential for optimizing reaction conditions, controlling impurity profiles, and ensuring the safety and stability of both the intermediate and the final pharmaceutical products.

References

Navigating the Risks: A Technical Guide to the Hazards and Toxicity of Chlorocyclohexane in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the hazards and toxicity of chlorocyclohexane for researchers, scientists, and professionals in drug development. The information compiled herein is intended to promote safe laboratory practices through a comprehensive understanding of the chemical's properties, toxicological data, and the methodologies used to ascertain these risks.

Executive Summary

This compound is a flammable and hazardous chemical that requires careful handling in a laboratory setting. It is classified as a skin and eye irritant, with the potential for respiratory irritation. While comprehensive toxicological data is limited, existing studies establish a moderate acute oral toxicity and significant inhalation hazard at high concentrations. Furthermore, it is recognized as being toxic to aquatic life, indicating a need for stringent environmental disposal protocols. This guide synthesizes the available quantitative toxicity data, outlines the likely experimental protocols for its determination, and presents a potential metabolic pathway, offering a foundational understanding for risk assessment and management.

Hazard Identification and Classification

This compound presents a multi-faceted risk profile that necessitates strict adherence to safety protocols. It is a flammable liquid and vapor.[1][2] The primary health hazards include skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation.[1][2] Some data also suggests it may be harmful if it comes into contact with the skin.[1] In addition to human health concerns, this compound is classified as toxic to aquatic life with long-lasting effects, mandating careful disposal to prevent environmental contamination.[3][4]

Toxicological Data Summary

The known quantitative toxicological data for this compound is limited to acute exposure studies. No established occupational exposure limits, such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been set for this compound. The available data is summarized in the tables below.

Table 1: Acute Mammalian Toxicity of this compound
Test TypeSpeciesRoute of ExposureValueReference
LD50 (Lethal Dose, 50%)RatOral3000 mg/kg[5]
LCLo (Lowest Published Lethal Concentration)RatInhalation40,000 mg/m³ / 2 hours[6]
Table 2: Aquatic Toxicity of this compound
Test TypeSpeciesExposure DurationValueReference
EC50 (Median Effective Concentration)Daphnia pulex (Water flea)48 hours4.018 mg/L[2][4]

Experimental Protocols

Detailed experimental reports for the toxicological evaluation of this compound are not publicly available. However, the reported data aligns with standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD). The following sections describe the likely methodologies employed based on these standard protocols.

Acute Oral Toxicity (LD50) - OECD Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the acute toxic effects of a substance following oral administration.[7]

  • Test Animals: Typically, healthy, young adult rats of a standard laboratory strain are used. Animals are acclimatized to laboratory conditions before the test.[7]

  • Housing and Feeding: Animals are housed in appropriate enclosures with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, though feed is withheld overnight before dosing.[7]

  • Dose Preparation and Administration: The test substance is typically administered as a single dose via gavage. The volume administered is based on the animal's body weight.

  • Procedure: The test is conducted in a stepwise manner using a small number of animals per step. The outcome of each step (mortality or survival) determines the dosage for the subsequent step. This approach allows for classification of the substance's toxicity with a minimal number of animals.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a set period, typically 14 days.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

Acute Inhalation Toxicity (LCLo)

The determination of the lowest lethal concentration would likely follow a protocol similar to the OECD Guideline 403 or the U.S. Environmental Protection Agency's OPPTS 870.1300 guideline.

  • Test Animals: Young adult rats are the preferred species.[3]

  • Exposure System: Animals are typically exposed in "nose-only" or "whole-body" inhalation chambers.[1] The concentration of the test substance in the air is carefully controlled and monitored.

  • Procedure: A group of animals is exposed to a specific concentration of the test substance for a defined period (in this case, 2 hours).

  • Observations: Animals are monitored during and after exposure for signs of toxicity and mortality over an observation period of up to 14 days.[2]

  • Data Analysis: The LCLo is the lowest concentration at which mortality is observed.

Aquatic Toxicity (EC50) - Acute Immobilization Test with Daphnia sp.

This test assesses the acute toxicity of a substance to aquatic invertebrates.

  • Test Organism: Neonate Daphnia pulex (≤ 24 hours old) are used for the test.[4]

  • Test Conditions: The test is conducted in a controlled environment with a defined temperature, pH, and lighting.

  • Procedure: Groups of daphnids are exposed to a range of concentrations of the test substance in water. A control group is exposed to water without the test substance.[4]

  • Observations: After a 48-hour exposure period, the number of immobilized or dead daphnids in each concentration is recorded.[4][7]

  • Endpoint: The EC50 is the concentration of the substance that causes immobilization in 50% of the test organisms.[7]

Visualizations: Pathways and Workflows

Potential Metabolic Pathway

While the specific metabolic pathway of this compound in humans is not well-documented, the KEGG (Kyoto Encyclopedia of Genes and Genomes) database outlines a "this compound and chlorobenzene (B131634) degradation" pathway observed in various organisms. This pathway provides a plausible model for its biotransformation, which is crucial for understanding its toxicokinetics.

Chlorocyclohexane_Degradation This compound This compound Cyclohexanol Cyclohexanol This compound->Cyclohexanol Hydrolysis Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone Oxidation Adipate Adipate Cyclohexanone->Adipate Oxidation

Caption: A simplified potential metabolic pathway of this compound.

Laboratory Hazard Assessment Workflow

A systematic workflow is essential for managing the risks associated with using this compound in a laboratory setting.

Hazard_Assessment_Workflow cluster_planning Planning Phase cluster_ppe Control Measures cluster_procedure Experimental Phase cluster_disposal Post-Experiment A Identify Need for This compound B Review Safety Data Sheet (SDS) A->B C Assess Risks (Toxicity, Flammability) B->C D Implement Engineering Controls (Fume Hood) C->D E Select Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F Conduct Experiment Following Protocol E->F G Monitor for Spills or Exposure F->G H Segregate and Dispose of Waste Correctly G->H I Decontaminate Work Area H->I

Caption: A logical workflow for assessing and managing this compound hazards in the lab.

Conclusion

The available data on this compound underscores its status as a hazardous material requiring careful management. While there are gaps in the comprehensive toxicological profile, the existing acute toxicity data, combined with its flammability and ecotoxicity, provides a clear directive for stringent safety measures. Researchers and laboratory personnel must utilize appropriate engineering controls, personal protective equipment, and disposal methods to mitigate the risks associated with its use. Further research into the chronic toxicity and specific mechanisms of action of this compound would be beneficial for a more complete risk assessment.

References

The Synthesis of Chlorocyclohexane: A Technical Guide to its History, Discovery, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorocyclohexane (C₆H₁₁Cl), a colorless liquid with a characteristic odor, serves as a crucial intermediate in the synthesis of various commercial products, including pharmaceuticals, pesticides, and rubber vulcanization accelerators.[1][2] Its utility in organic synthesis stems from the reactivity of the carbon-chlorine bond, which allows for a range of nucleophilic substitution and elimination reactions. This technical guide provides an in-depth exploration of the history, discovery, and core synthetic methodologies for producing this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data summaries, and pathway visualizations to offer a comprehensive understanding of its synthesis.

Historical Context and Discovery

The synthesis of this compound is not attributed to a single discovery but rather evolved with the broader understanding of organic reactions, particularly those involving alcohols and alkanes. Early methods developed from fundamental principles of converting alcohols to alkyl halides and the halogenation of saturated hydrocarbons. Industrial production technologies have primarily centered on two main routes: the reaction of cyclohexanol (B46403) with hydrochloric acid and the free-radical chlorination of cyclohexane (B81311).[2] Over the years, advancements have led to a variety of methods, each with distinct advantages concerning yield, purity, cost, and environmental impact. These methods include reactions with thionyl chloride, phosphorus pentachloride, and more recently, photocatalytic and electrochemical approaches.

Core Synthesis Methodologies

Several reliable methods exist for the synthesis of this compound. The choice of method often depends on the desired scale, available starting materials, and required purity of the final product.

From Cyclohexanol via Nucleophilic Substitution

The conversion of cyclohexanol to this compound is a classic and widely used laboratory method. This transformation can be achieved using several chlorinating agents, primarily involving an SN1 or SN2 reaction mechanism.

This method involves the reaction of cyclohexanol with concentrated hydrochloric acid, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[3] The reaction proceeds through an SN1 mechanism where the hydroxyl group is protonated, leaves as a water molecule to form a secondary carbocation, which is then attacked by a chloride ion.[3][4]

Experimental Protocol:

  • Place 5 mL of cyclohexanol into a round-bottom flask.

  • In a fume hood, cautiously add 12 mL of concentrated hydrochloric acid and 2.5 g of anhydrous zinc chloride.

  • Add boiling chips and assemble a reflux apparatus.[3][4]

  • Heat the mixture to reflux and continue heating for at least 30 minutes.[3]

  • After cooling, transfer the mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with a 20% sodium bisulfite solution to remove unreacted acid, followed by a wash with water.[4]

  • Dry the crude this compound over anhydrous calcium chloride.[5]

  • Purify the final product by distillation, collecting the fraction boiling at 141-143 °C.[5][6]

Logical Flow of Synthesis from Cyclohexanol

cluster_reactants Starting Materials cluster_process Process cluster_product Product Cyclohexanol Cyclohexanol Reaction Nucleophilic Substitution (Reflux) Cyclohexanol->Reaction Reagent Chlorinating Agent (e.g., HCl/ZnCl₂, SOCl₂) Reagent->Reaction Workup Aqueous Workup (Washing) Reaction->Workup Cooling Drying Drying (e.g., Anhydrous CaCl₂) Workup->Drying Purification Purification (Distillation) Drying->Purification This compound This compound Purification->this compound

Caption: Workflow for this compound synthesis from cyclohexanol.

The reaction of cyclohexanol with thionyl chloride is often preferred for laboratory synthesis because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying purification.[7][8] This reaction typically follows an SN2 mechanism.[7]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, place dried cyclohexanol.

  • Cool the flask in an ice bath.

  • Slowly add an equimolar amount of thionyl chloride (SOCl₂) to the cooled cyclohexanol with stirring.

  • Once the addition is complete, allow the mixture to warm to room temperature and then gently reflux until the evolution of gaseous byproducts ceases.[9]

  • The resulting crude this compound can be purified by fractional distillation.

ParameterHCl / ZnCl₂ MethodThionyl Chloride Method
Starting Material CyclohexanolCyclohexanol
Reagent Conc. HCl, ZnCl₂Thionyl Chloride (SOCl₂)
Mechanism SN1[3][10]SN2[7]
Typical Yield 44.9% - 97.9%[5][10]Generally high
Byproducts WaterSO₂(g), HCl(g)[8]
Purification Washing, Drying, Distillation[5]Distillation

Table 1. Comparison of Synthesis Methods from Cyclohexanol.

Free-Radical Chlorination of Cyclohexane

This method is suitable for large-scale industrial production and involves the direct chlorination of cyclohexane using chlorine gas, typically initiated by UV light or a chemical initiator.[2][11] The reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.[12][13][14]

Reaction Mechanism Pathway

init Initiation: Cl₂ + UV light → 2 Cl• prop1 Propagation 1: Cyclohexane + Cl• → Cyclohexyl• + HCl init->prop1 prop2 Propagation 2: Cyclohexyl• + Cl₂ → this compound + Cl• prop1->prop2 prop2->prop1 Chain Reaction term1 Termination: 2 Cl• → Cl₂ prop2->term1 term2 Termination: 2 Cyclohexyl• → Bicyclohexyl prop2->term2 term3 Termination: Cyclohexyl• + Cl• → this compound prop2->term3

Caption: Free-radical chlorination mechanism of cyclohexane.

Experimental Protocol:

  • Charge a reaction vessel suitable for photochemical reactions with cyclohexane and a composite catalyst (e.g., an organo-peroxide and azo-compound mixture).[2]

  • Control the liquid temperature between 30-80 °C.[2]

  • Slowly introduce chlorine gas into the reactor under UV light (blue light can serve as an initiator).[15]

  • Monitor the reaction's progress. After completion, the chlorinated solution is neutralized and washed with water.

  • Unreacted cyclohexane is recovered via distillation at atmospheric pressure.

  • The final product, this compound, is then collected by vacuum distillation.[2]

ParameterValueReference
Starting Material Cyclohexane, Chlorine[2]
Initiator UV Light / Chemical Catalyst[2][11]
Temperature 30 - 80 °C[2]
Cl₂:Cyclohexane Ratio (mol) 0.05 - 0.8 : 1[2]
Conversion of Cyclohexane ~25.0%[15]
Selectivity for C₆H₁₁Cl ~95.0%[15]
Yield >94.0%[15]

Table 2. Quantitative Data for Free-Radical Chlorination of Cyclohexane.

Hydrochlorination of Cyclohexene (B86901)

This compound can also be synthesized by the electrophilic addition of hydrogen chloride (HCl) to cyclohexene.[16][17] The reaction follows Markovnikov's rule, although in the symmetrical case of cyclohexene, the addition product is unambiguous.[17]

Experimental Protocol:

  • Dissolve cyclohexene in a suitable inert solvent (e.g., diethyl ether).[18]

  • Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in the same solvent.

  • The reaction typically proceeds at room temperature.

  • After the reaction is complete, the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved through distillation.

Synthesis Routes Overview

G cyclohexanol Cyclohexanol product This compound cyclohexanol->product  Nucleophilic Substitution  (HCl or SOCl₂) cyclohexane Cyclohexane cyclohexane->product  Free-Radical  Chlorination (Cl₂) cyclohexene Cyclohexene cyclohexene->product  Electrophilic Addition  (HCl)

Caption: Primary synthetic pathways to this compound.

Physicochemical and Spectroscopic Data

Accurate characterization of the synthesized product is essential for confirming its identity and purity.

PropertyValueReference(s)
Molecular Formula C₆H₁₁Cl[1][19]
Molar Mass 118.60 g/mol [19][20]
Appearance Colorless liquid[1][19]
Density 1.000 g/mL at 20-25 °C[1][19][21]
Melting Point -44 °C[1][19][21]
Boiling Point 142 °C[1][19][21]
Refractive Index (n20/D) 1.4626[1][19]
Solubility Insoluble in water; Soluble in ethanol, ether, acetone, chloroform[1][19]
¹H NMR (CDCl₃, ppm) 4.00 (m, 1H), 2.06 (m, 2H), 1.80 (m, 2H), 1.66 (m, 1H), 1.54 (m, 2H), 1.33 (m, 3H)[22]
¹³C NMR (CS₂, ppm) 65.5, 35.3, 25.5, 25.0[23]

Table 3. Physical and Spectroscopic Properties of this compound.

Conclusion

The synthesis of this compound can be accomplished through several effective methodologies, each with specific applications, advantages, and limitations. The reaction of cyclohexanol with chlorinating agents like hydrochloric acid or thionyl chloride remains a staple for laboratory-scale synthesis due to its reliability and straightforward protocols. For industrial-scale production, the free-radical chlorination of cyclohexane offers a cost-effective route despite challenges in controlling selectivity. Newer methods, including photocatalytic and electrochemical synthesis, are emerging as promising alternatives with potential for improved efficiency and sustainability.[6][24] A thorough understanding of these diverse synthetic pathways is essential for researchers and professionals in the chemical and pharmaceutical industries to select the most appropriate method for their specific needs.

References

Chlorocyclohexane: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorocyclohexane, a colorless liquid with a pungent odor, serves as a crucial building block and intermediate in a wide array of chemical syntheses.[1] Its utility spans from the production of everyday materials like adhesives and coatings to the complex synthesis of pharmaceuticals and agrochemicals.[1] This technical guide delves into the core synthetic applications of this compound, providing insights into its reactivity, experimental protocols, and its role in the formation of valuable chemical entities.

Properties and Synthesis of this compound

This compound, also known as cyclohexyl chloride, has the chemical formula C₆H₁₁Cl.[1] It is soluble in organic solvents like ethanol (B145695) and ether but insoluble in water.[1] While stable under normal conditions, it can decompose at high temperatures or in the presence of strong acids or bases.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number542-18-7[1]
Molecular Weight118.60 g/mol [1]
Boiling Point141-143 °C
Melting Point-44 °C
Density1.00 g/cm³ at 20 °C
Flash Point34 °C

The synthesis of this compound is commonly achieved through the reaction of cyclohexanol (B46403) with hydrochloric acid, often in the presence of a catalyst like zinc chloride or calcium chloride.[2][3] This reaction typically proceeds via an SN1 mechanism.[2] Another synthetic route involves the chlorination of cyclohexane (B81311).[4]

Core Reactions of this compound

This compound's reactivity is dominated by nucleophilic substitution and elimination reactions, making it a versatile precursor for a variety of functional groups.

Nucleophilic Substitution Reactions

As a secondary alkyl halide, this compound can undergo both SN1 and SN2 reactions. The choice of nucleophile and reaction conditions dictates the pathway and the resulting product.

Synthesis of Cyanocyclohexane: A classic example is the reaction of this compound with sodium cyanide (NaCN) in ethanol to produce cyanocyclohexane.[5][6][7][8] This reaction is a key step in the synthesis of molecules where a cyano or a derivative group is required.

Synthesis of Azidocyclohexane: The reaction with sodium azide (B81097) (NaN₃) provides a route to azidocyclohexane. The azide functional group is highly valuable in medicinal chemistry, particularly for its role in "click chemistry" to form stable triazole rings.

Formation of Grignard Reagents: this compound reacts with magnesium metal in an ether solvent to form the corresponding Grignard reagent, cyclohexylmagnesium chloride.[9][10] This organometallic compound is a powerful nucleophile used to create new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and carbon dioxide.[10][11]

Table 2: Nucleophilic Substitution Reactions of this compound

NucleophileProductReaction ConditionsReference
NaCNCyanocyclohexaneEthanol[5][6][7][8]
NaN₃AzidocyclohexaneAqueous Ethanol[12]
MgCyclohexylmagnesium chlorideDry Ether[9][10]
NaOEtMethoxycyclohexaneEthanol[13]
Elimination Reactions

Treatment of this compound with a strong base leads to the formation of cyclohexene (B86901) through an elimination reaction.[13][14] The regioselectivity and stereochemistry of these reactions, particularly E2 eliminations, are highly dependent on the conformation of the cyclohexane ring.[15][16][17] For an E2 reaction to occur, the chlorine atom and an adjacent hydrogen atom must be in an anti-periplanar (diaxial) arrangement.[15][16][17]

Synthesis of Cyclohexene: The dehydrochlorination of this compound is a common method for preparing cyclohexene, an important organic raw material.[4] This can be achieved using a strong base like sodium amide (NaNH₂) or alcoholic potassium hydroxide (B78521) (KOH).[13][14]

Table 3: Elimination Reactions of this compound

BaseProductConditionsReference
NaNH₂CyclohexeneNot specified[14]
Alcoholic KOHCyclohexeneNot specified[15]
Bulky BasesCyclohexeneNot specified[13]

Experimental Protocols

Synthesis of this compound from Cyclohexanol

This procedure describes the preparation of this compound via an SN1 reaction.[2]

Materials:

  • Cyclohexanol

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (catalyst)

  • Sodium Bisulfite solution

  • Anhydrous Sodium Sulfate (B86663)

Procedure:

  • In a round-bottom flask, combine cyclohexanol, concentrated hydrochloric acid, and zinc chloride.

  • Reflux the mixture to increase the reaction rate.[2]

  • After reflux, allow the mixture to cool and separate the organic layer.

  • Wash the organic layer with a sodium bisulfite solution to remove unreacted acid.[2]

  • Dry the organic layer over anhydrous sodium sulfate to remove any remaining water.[2]

  • Purify the resulting this compound by distillation.

Formation of Cyclohexylmagnesium Chloride (Grignard Reagent)

This protocol outlines the synthesis of a Grignard reagent from this compound.[9][18]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Ether

Procedure:

  • Ensure all glassware is oven-dried to remove any moisture.

  • Place magnesium turnings in a round-bottom flask equipped with a condenser and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of this compound in anhydrous ether dropwise to the magnesium turnings with stirring.

  • The reaction is initiated, often indicated by the solution turning cloudy and the generation of heat. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.

  • Once the reaction is complete (most of the magnesium has reacted), the resulting Grignard reagent is ready for use in subsequent synthetic steps.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic transformations involving this compound.

Synthesis_of_this compound Cyclohexanol Cyclohexanol This compound This compound Cyclohexanol->this compound HCl, ZnCl₂

Caption: Synthesis of this compound from Cyclohexanol.

Chlorocyclohexane_Reactions This compound This compound Cyanocyclohexane Cyanocyclohexane This compound->Cyanocyclohexane NaCN (SN2) Cyclohexene Cyclohexene This compound->Cyclohexene Strong Base (E2) Grignard Cyclohexylmagnesium Chloride This compound->Grignard Mg, Ether

Caption: Key Reactions of this compound.

Grignard_Reaction_Workflow Start This compound Step1 React with Mg in dry ether Start->Step1 Grignard Cyclohexylmagnesium Chloride Step1->Grignard Step2 React with Electrophile (e.g., CO₂) Grignard->Step2 Intermediate Carboxylate Intermediate Step2->Intermediate Step3 Acidic Workup Intermediate->Step3 Product Cyclohexanecarboxylic Acid Step3->Product

Caption: Grignard Synthesis Workflow.

Conclusion

This compound's predictable reactivity and its role as a precursor to a variety of functional groups solidify its importance as a chemical intermediate. Its application in forming C-C, C-N, and C-O bonds is fundamental in the synthesis of more complex molecules, including those with significant pharmaceutical applications. A thorough understanding of its reaction mechanisms and optimal experimental conditions is paramount for researchers and scientists aiming to leverage this versatile building block in their synthetic endeavors.

References

Methodological & Application

Synthesis of Chlorocyclohexane from Cyclohexanol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of chlorocyclohexane from cyclohexanol (B46403), a common transformation in organic synthesis. This compound is a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Two primary methods are presented: the reaction of cyclohexanol with hydrogen chloride activated by a Lewis acid catalyst, and the use of thionyl chloride. This guide includes a comprehensive overview of the reaction mechanisms, detailed experimental procedures, and a summary of relevant quantitative data to assist researchers in selecting the most suitable method for their application.

Introduction

The conversion of alcohols to alkyl halides is a fundamental reaction in organic chemistry. The synthesis of this compound from cyclohexanol is a classic example of nucleophilic substitution. The choice of chlorinating agent is critical and depends on factors such as desired yield, purity, and reaction conditions. This application note details two robust and widely used methods for this conversion.

The first method involves the reaction of cyclohexanol with concentrated hydrochloric acid, typically in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or calcium chloride (CaCl₂).[2][3] This reaction proceeds through an Sₙ1 mechanism, where the hydroxyl group is protonated to form a good leaving group (water), leading to the formation of a secondary carbocation that is subsequently attacked by a chloride ion.[2]

The second method employs thionyl chloride (SOCl₂), which offers the advantage of producing gaseous byproducts (sulfur dioxide and hydrogen chloride) that are easily removed from the reaction mixture, simplifying purification.[4] This reaction typically follows an Sₙ2 mechanism.[4]

Data Presentation

The following table summarizes quantitative data for various methods of synthesizing this compound from cyclohexanol, providing a comparative overview of reaction conditions and reported yields.

Chlorinating Agent/CatalystReagentsTemperature (°C)Reaction TimeReported Yield (%)Reference
HCl / ZnCl₂Cyclohexanol, conc. HCl, ZnCl₂RefluxNot Specified44.9[5]
HCl / CaCl₂Cyclohexanol, conc. HCl, CaCl₂70-80Not Specified90Russian J. Gen. Chem., 1961 (cited in[3])
HCl / CaCl₂Cyclohexanol, conc. HCl (33%), CaCl₂40-776 hours97.9[3]
HCl / CaCl₂ / Gaseous HClCyclohexanol, conc. HCl, CaCl₂, Gaseous HCl40-776-8 hours96.5[3]
Thionyl Chloride (SOCl₂)Cyclohexanol, SOCl₂Not SpecifiedNot SpecifiedHigh (implied)[4]
Phosphorus Pentachloride (PCl₅)Cyclohexanol, PCl₅Gentle RefluxSeveral hoursNot specified[6]

Experimental Protocols

Method 1: Synthesis using Hydrochloric Acid and a Catalyst

This protocol describes the synthesis of this compound from cyclohexanol using concentrated hydrochloric acid and a catalyst. This method is based on a common laboratory procedure and can be adapted using either zinc chloride or calcium chloride.

Materials:

  • Cyclohexanol

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Zinc Chloride (ZnCl₂) or Calcium Chloride (CaCl₂)

  • Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Calcium Chloride (CaCl₂) for drying

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine cyclohexanol and concentrated hydrochloric acid. If using a catalyst, add anhydrous zinc chloride or calcium chloride.[2][3] The use of a catalyst is crucial for this Sₙ1 reaction.[2]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux.[2] The heating is necessary to increase the reaction rate.[2] Continue refluxing for the time indicated by the chosen specific protocol (can range from 30 minutes to several hours).

  • Cooling and Separation: After the reflux period, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Two layers will form: an upper organic layer (crude this compound) and a lower aqueous layer. Separate the layers.[2]

  • Washing:

    • Wash the organic layer with cold water to remove the bulk of the acid.

    • Next, wash with a 5% sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.[2]

    • Finally, wash again with water to remove any residual sodium bicarbonate.

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a suitable drying agent, such as anhydrous sodium sulfate or calcium chloride, to remove any remaining water.[6] Swirl the flask and let it stand for 10-15 minutes.

  • Purification: Decant or filter the dried this compound into a clean, dry round-bottom flask. Purify the product by distillation.[6] Collect the fraction that boils at approximately 142°C.[1]

Method 2: Synthesis using Thionyl Chloride

This protocol outlines the synthesis of this compound using thionyl chloride, a method favored for its clean reaction byproducts.

Materials:

  • Cyclohexanol

  • Thionyl Chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser with a gas trap (e.g., calcium chloride tube or a bubbler connected to a base solution)

  • Dropping funnel

  • Stirring apparatus

  • Heating mantle (optional)

  • Distillation apparatus

Procedure:

  • Reaction Setup: Place cyclohexanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Attach a reflux condenser fitted with a gas trap to the top of the flask to handle the evolving HCl and SO₂ gases. It is crucial to perform this reaction in a well-ventilated fume hood.

  • Addition of Thionyl Chloride: Cool the flask containing cyclohexanol in an ice bath. Slowly add thionyl chloride from the dropping funnel to the stirred cyclohexanol. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature. Depending on the scale and desired rate, gentle heating under reflux may be applied to drive the reaction to completion.[4]

  • Removal of Byproducts: The byproducts, sulfur dioxide and hydrogen chloride, are gaseous and will be removed through the gas trap.[4] To ensure their complete removal, the crude product can be gently warmed or have a stream of inert gas passed through it.

  • Purification: The resulting crude this compound can be purified by distillation. Collect the fraction boiling at approximately 142°C.

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_0 Method 1: HCl and Catalyst cluster_1 Method 2: Thionyl Chloride M1_Start Start: Cyclohexanol, conc. HCl, Catalyst (ZnCl₂ or CaCl₂) M1_Reflux Reflux M1_Start->M1_Reflux M1_CoolSep Cool & Separate Layers M1_Reflux->M1_CoolSep M1_Wash Wash with H₂O, NaHCO₃, H₂O M1_CoolSep->M1_Wash M1_Dry Dry with Na₂SO₄ or CaCl₂ M1_Wash->M1_Dry M1_Distill Distillation M1_Dry->M1_Distill M1_Product Pure This compound M1_Distill->M1_Product M2_Start Start: Cyclohexanol M2_Add Add SOCl₂ (slowly) M2_Start->M2_Add M2_React React (Room Temp or gentle heat) M2_Add->M2_React M2_RemoveGas Remove Gaseous Byproducts (SO₂, HCl) M2_React->M2_RemoveGas M2_Distill Distillation M2_RemoveGas->M2_Distill M2_Product Pure This compound M2_Distill->M2_Product

Caption: Experimental workflows for the synthesis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling concentrated hydrochloric acid and thionyl chloride.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Concentrated hydrochloric acid is highly corrosive and can cause severe burns.

  • The reactions can be exothermic; proper temperature control is essential.

  • When using a separatory funnel, vent frequently to release any pressure buildup, especially during the sodium bicarbonate wash.

References

Application Note: Synthesis of Chlorocyclohexane via SN1 Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorocyclohexane is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its preparation from cyclohexanol (B46403) via a Nucleophilic Substitution, Unimolecular (SN1) reaction is a fundamental transformation in organic chemistry, often studied for its mechanistic pathway involving a carbocation intermediate.[2][3] This application note provides a detailed protocol for the synthesis, purification, and characterization of this compound from cyclohexanol and hydrochloric acid, optimized for high yield and purity. The mechanism, potential side reactions, and quantitative data are also discussed.

SN1 Reaction Mechanism

The reaction proceeds through a three-step SN1 mechanism. The secondary alcohol, cyclohexanol, is a poor substrate for a direct SN2 reaction due to the hydroxyl group (-OH) being a poor leaving group. Acid catalysis is required to protonate the hydroxyl group, converting it into a good leaving group (H₂O). The subsequent loss of water generates a secondary carbocation, which is then attacked by the chloride nucleophile.

Step 1: Protonation of the Alcohol The hydroxyl group of cyclohexanol is protonated by hydrochloric acid in a rapid equilibrium step to form a cyclohexyl oxonium ion.

Step 2: Formation of the Carbocation The protonated hydroxyl group (water) departs, forming a planar secondary cyclohexyl carbocation. This is the slow, rate-determining step of the reaction.[4][5]

Step 3: Nucleophilic Attack The chloride ion (Cl⁻), a weak nucleophile, attacks the electrophilic carbocation to form the final product, this compound.[2][5]

Caption: The SN1 reaction mechanism for this compound synthesis.

Quantitative Data Summary

The yield of this compound is highly dependent on reaction conditions. Proper control of temperature, reactant ratios, and catalysts can significantly improve the outcome. Below is a summary of reported yields under various conditions.

Starting MaterialReagents & CatalystTemperature (°C)Duration (h)Reported Yield (%)Reference
CyclohexanolConc. HCl, ZnCl₂Reflux144.9[3][6]
CyclohexanolConc. HCl, CaCl₂70-80N/A90[1]
CyclohexanolConc. HCl (33%), CaCl₂, Surfactant40-776-798[1]

Detailed Experimental Protocol

4.1 Materials and Reagents

  • Cyclohexanol (≥99%)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Anhydrous Calcium Chloride (CaCl₂) or Zinc Chloride (ZnCl₂)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Deionized Water

4.2 Equipment

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Simple distillation apparatus

  • Magnetic stirrer and stir bar

4.3 Experimental Workflow Diagram

Experimental_Workflow Synthesis and Purification Workflow A 1. Combine Cyclohexanol, Conc. HCl, and CaCl₂ in a round-bottom flask. B 2. Reflux the mixture with stirring for 1-2 hours. A->B C 3. Cool the reaction mixture to room temperature. B->C D 4. Transfer to a separatory funnel. Allow layers to separate. C->D E 5. Isolate the upper organic layer. D->E Collect F Discard lower aqueous layer. D->F Discard G 6. Wash organic layer with 5% NaHCO₃ solution. E->G H 7. Wash organic layer with deionized water. G->H I 8. Wash organic layer with saturated brine solution. H->I J 9. Dry the organic layer over anhydrous Na₂SO₄. I->J K 10. Decant or filter to remove the drying agent. J->K L 11. Purify by simple distillation. Collect the fraction at ~142°C. K->L M 12. Characterize the final product (this compound). L->M

Caption: Workflow for the synthesis and purification of this compound.

4.4 Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, place a magnetic stir bar. Add 10.0 g of cyclohexanol, 50 mL of concentrated hydrochloric acid, and 10.0 g of anhydrous calcium chloride. Note: Zinc chloride can also be used as a catalyst.[2] The reaction should be performed in a fume hood due to corrosive HCl fumes.[7]

  • Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cold water through the condenser jacket. Heat the mixture to a gentle reflux using a heating mantle and stir for 1.5 hours.

  • Workup - Separation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel. Allow the layers to fully separate. The less dense organic layer (containing the product) will be on top. Drain and discard the lower aqueous layer.

  • Workup - Washing: To neutralize any remaining acid, wash the organic layer by adding 25 mL of 5% sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced.[7] Drain and discard the aqueous layer.

  • Perform a second wash with 25 mL of deionized water, followed by a final wash with 25 mL of saturated brine to aid in removing dissolved water from the organic layer.[8]

  • Drying: Transfer the crude this compound to a clean, dry Erlenmeyer flask. Add small portions of anhydrous sodium sulfate with swirling until the drying agent no longer clumps together, indicating the solution is dry.[9]

  • Purification - Distillation: Carefully decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation. Purify the this compound by simple distillation.[7] Collect the fraction boiling between 141-143°C.

  • Characterization: Weigh the purified product to calculate the percent yield. Characterization can be performed using FT-IR and ¹H NMR spectroscopy to confirm the structure and purity.

Potential Side Reactions

The primary competing reaction in this synthesis is E1 elimination, which can occur from the carbocation intermediate to form cyclohexene. Using a high concentration of the nucleophile (HCl) and maintaining a moderate temperature helps to favor the SN1 pathway over E1.[2]

Conclusion

The synthesis of this compound from cyclohexanol via an SN1 reaction is an effective method for producing this key chemical intermediate. By using an acid catalyst like CaCl₂ or ZnCl₂ and carefully controlling the reaction and purification steps as outlined in this protocol, researchers can achieve high yields and purity. This robust procedure is well-suited for laboratory-scale synthesis in research and development settings.

References

Application Note & Protocol: Light-Initiated Chlorination of Cyclohexane to Chlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview and a detailed experimental protocol for the synthesis of chlorocyclohexane via the light-initiated free-radical chlorination of cyclohexane (B81311). The note covers the underlying reaction mechanism, key quantitative parameters, and factors influencing reaction outcomes. A step-by-step laboratory protocol is provided, including safety precautions, reaction setup, work-up, and purification procedures.

Reaction Mechanism

The photochlorination of cyclohexane proceeds through a well-established free-radical chain mechanism. The reaction is divided into three distinct stages: initiation, propagation, and termination. The overall reaction is:

C₆H₁₂ + Cl₂ --(hν)--> C₆H₁₁Cl + HCl

Initiation: The reaction begins when a chlorine molecule (Cl₂) absorbs a photon of light (typically UV), causing the homolytic cleavage of the chlorine-chlorine bond to generate two highly reactive chlorine radicals (Cl•).[1][2][3]

Propagation: This stage consists of a two-step cycle that produces the desired product and regenerates the radical species, allowing the chain reaction to continue.

  • A chlorine radical abstracts a hydrogen atom from a cyclohexane molecule, forming hydrogen chloride (HCl) and a cyclohexyl radical (C₆H₁₁•).

  • The newly formed cyclohexyl radical reacts with another chlorine molecule to yield the final product, this compound (C₆H₁₁Cl), and a new chlorine radical, which can then participate in another cycle.

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. This depletes the concentration of radicals required for the propagation steps.

ReactionMechanism Free-Radical Chlorination of Cyclohexane cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad hν (UV Light) C6H11_rad Cyclohexyl Radical (C₆H₁₁•) Cl_rad->C6H11_rad H abstraction Cl_rad_regen Cl• Cl_rad->Cl_rad_regen Propagates C6H12 Cyclohexane (C₆H₁₂) C6H12->C6H11_rad HCl HCl C6H11Cl This compound (C₆H₁₁Cl) C6H11_rad->C6H11Cl Cl abstraction Cl2_prop Cl₂ Cl2_prop->C6H11Cl Term1 Cl• + Cl• → Cl₂ Term2 C₆H₁₁• + Cl• → C₆H₁₁Cl Term3 C₆H₁₁• + C₆H₁₁• → Dimer

Figure 1: Reaction mechanism for the light-initiated chlorination of cyclohexane.

Quantitative Data & Reaction Parameters

The efficiency and selectivity of the reaction are highly dependent on the experimental conditions. Controlling these parameters is crucial for maximizing the yield of the desired monochlorinated product while minimizing the formation of byproducts like di- and polychlorinated cyclohexanes.

Table 1: Summary of Reported Yields and Selectivity

Substrate Chlorinating Agent Light Source Temperature (°C) Yield (this compound) Selectivity (Monochlorination) Reference
Cyclohexane Cl₂ Natural Room Light Room Temp. 20% >95% [4]
Cyclohexane Cl₂ 200W Lamp 30°C - >89% of chlorinated product [5]
Cyclohexane Cl⁻ (PEC) AM 1.5G Room Temp. - 92% [6]

| Cyclohexane | TCCA / Cu(ClO₄)₂ | - | 75°C | 42.1% | Lowered by dichlorination |[7] |

Table 2: Key Physical and Reaction Properties

Parameter Value / Description Notes
Enthalpy of Reaction (ΔH) Exothermic The process is exothermic and requires temperature control to prevent runaway reactions.[8]
Quantum Yield (Φ) Very High (Φ >> 1) As a chain reaction, one photon can lead to the formation of thousands of product molecules.[8][9]
Boiling Point (Cyclohexane) 80.74 °C -

| Boiling Point (this compound) | 142.5 °C | The significant difference in boiling points allows for effective purification by distillation.[10] |

Application Notes: Optimizing the Reaction

  • Light Source: The reaction requires a light source capable of dissociating chlorine, typically in the UV-A range (315-400 nm). A mercury vapor lamp is a common and effective choice. Diffused sunlight can also initiate the reaction, though rates may be less consistent.[5]

  • Temperature Control: While the reaction can proceed at room temperature, maintaining a constant temperature (e.g., 30-40 °C) is recommended.[5] Higher temperatures can increase the reaction rate but may also lead to a higher proportion of undesirable di- and trichlorinated byproducts.

  • Reactant Ratio: To maximize the yield of this compound and minimize polysubstitution, it is crucial to use a large molar excess of cyclohexane relative to chlorine. This ensures that a chlorine radical is statistically more likely to encounter a cyclohexane molecule than a this compound molecule.

  • Mixing: Vigorous stirring is essential to ensure efficient mass transfer of the chlorine gas into the liquid cyclohexane phase and to maintain a homogenous temperature throughout the reaction mixture.

  • Byproduct Formation: The primary byproduct is dithis compound. Its formation is favored when the concentration of this compound becomes significant relative to cyclohexane or if localized high concentrations of chlorine radicals exist. Using excess cyclohexane and ensuring a controlled, steady introduction of chlorine gas can mitigate this.

Experimental Protocol

This protocol describes the laboratory-scale synthesis of this compound from cyclohexane and chlorine gas.

4.1. Materials and Equipment

  • Chemicals: Cyclohexane (anhydrous), Chlorine gas (or a precursor like trichloroisocyanuric acid with HCl), 5% Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution, Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂).

  • Equipment: Three-neck round-bottom flask (e.g., 250 mL), reflux condenser, gas inlet tube, magnetic stirrer and stir bar, immersion-well photoreactor or an external UV lamp (e.g., mercury vapor lamp), gas washing bottle (bubbler) for monitoring Cl₂ flow, gas trap containing sodium hydroxide (B78521) solution for unreacted chlorine, separatory funnel, simple distillation apparatus, heating mantle.

4.2. Safety Precautions

  • WARNING: Chlorine gas is extremely toxic, corrosive, and a severe respiratory irritant. This entire procedure MUST be performed in a well-ventilated chemical fume hood.

  • Hydrogen chloride (HCl) gas is a corrosive byproduct. The apparatus must be vented to a base trap.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., neoprene).

  • Ensure the reaction apparatus is securely clamped and assembled correctly to prevent leaks.

4.3. Step-by-Step Procedure

  • Apparatus Setup:

    • Assemble the three-neck flask with a magnetic stir bar, a reflux condenser in the central neck, a gas inlet tube extending below the surface of the liquid in one side neck, and a stopper in the other.

    • Connect the top of the condenser and the gas outlet to a trap containing a concentrated NaOH solution to neutralize excess Cl₂ and evolved HCl.

    • Place the flask on a magnetic stirrer and position the UV lamp to irradiate the flask. If using an immersion well, insert it into the central neck and place the condenser on a side neck.

  • Reaction Execution:

    • Charge the flask with cyclohexane (e.g., 100 mL, ~0.94 mol).

    • Begin vigorous stirring.

    • Turn on the cooling water to the condenser.

    • Turn on the UV lamp.

    • Slowly bubble chlorine gas into the stirred cyclohexane through the gas inlet tube. The reaction is often indicated by a slight temperature increase and the evolution of HCl gas.

    • Maintain a slow, steady flow of chlorine. The dissolution of chlorine will initially give the solution a pale yellow-green color. The disappearance of this color indicates chlorine consumption.

    • Continue the reaction for 2-3 hours or until the desired conversion is achieved (this can be monitored by GC analysis of small aliquots). Avoid over-chlorination by limiting the total amount of chlorine introduced.

  • Work-up:

    • Turn off the UV lamp and the chlorine gas flow. Purge the system with an inert gas (e.g., nitrogen) for 15-20 minutes to remove any unreacted chlorine and HCl.

    • Carefully transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with two portions of 5% NaHCO₃ solution (50 mL each) to neutralize any remaining HCl. Caution: Vent the separatory funnel frequently as CO₂ will be generated.

    • Wash with one portion of water (50 mL) and then one portion of brine (50 mL).

    • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous MgSO₄.

  • Purification and Characterization:

    • Filter the dried organic solution to remove the drying agent.

    • Purify the crude this compound by simple distillation. Collect the fraction boiling at approximately 140-143 °C. The initial fraction will be unreacted cyclohexane (b.p. ~81 °C).

    • Characterize the final product using Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity and confirm identity, and measure its refractive index and boiling point.

Experimental Workflow

Workflow cluster_setup 1. Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis A Assemble Glassware (Flask, Condenser, Gas Inlet) B Add Cyclohexane & Stir Bar A->B C Position UV Lamp B->C D Start Stirring & Cooling C->D E Initiate with UV Light D->E F Introduce Cl₂ Gas Slowly E->F G Monitor Reaction (2-3h) F->G H Purge with N₂ G->H I Wash with NaHCO₃ Solution H->I J Dry with MgSO₄ I->J K Simple Distillation J->K L Collect Product Fraction (140-143 °C) K->L M Characterize (GC-MS, RI) L->M

Figure 2: General experimental workflow for the synthesis of this compound.

References

Chlorocyclohexane: A Versatile Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Chlorocyclohexane, a cyclic halogenated hydrocarbon, presents a compelling option as a solvent for a variety of organic reactions. Its unique combination of physical and chemical properties, including its moderate polarity, aprotic nature, and a boiling point suitable for a range of reaction temperatures, makes it a viable alternative to more conventional solvents. This document provides detailed application notes and experimental protocols for the use of this compound as a solvent in key organic transformations, offering insights for researchers, chemists, and professionals in the field of drug development.

Physicochemical Properties and Safety Considerations

A thorough understanding of a solvent's properties is paramount for its effective and safe use. This compound is a colorless liquid with a characteristic odor.[1] Key physical and chemical data are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₆H₁₁Cl[1]
Molecular Weight 118.60 g/mol [1]
Boiling Point 142-143 °C[1]
Melting Point -44 °C[1]
Density 1.000 g/mL at 20 °C[1]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in alcohol, ether, acetone, benzene, chloroform[1]

Safety Precautions: this compound is a flammable liquid and vapor and should be handled with appropriate safety measures in a well-ventilated fume hood.[2] It can cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[2]

Applications in Organic Synthesis

This compound's utility as a solvent spans several important classes of organic reactions. Its moderate dielectric constant and inability to donate hydrogen bonds make it suitable for reactions involving charged intermediates or sensitive reagents.

Grignard Reactions

This compound can be used as a solvent for the formation of Grignard reagents, which are powerful nucleophiles in carbon-carbon bond-forming reactions. The ether-like nature of the solvent is not a prerequisite for Grignard reagent formation, and this compound can offer an alternative medium.

Experimental Protocol: Formation of Cyclohexylmagnesium Chloride

This protocol details the preparation of a Grignard reagent from this compound, which can then be used in subsequent reactions.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • This compound (reagent grade)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (for comparison or as a co-solvent if needed)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Add a single crystal of iodine.

  • Add a small portion of this compound (0.1 equivalents) to the flask.

  • Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Once the reaction has started, add the remaining this compound, dissolved in an equal volume of anhydrous this compound, dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting Grignard reagent solution is ready for use in subsequent synthetic steps.

Logical Relationship for Grignard Reagent Formation:

Grignard_Formation cluster_reactants Reactants cluster_solvent Solvent cluster_product Product This compound This compound (R-X) Reaction Reaction Initiation (Iodine, Heat) This compound->Reaction Magnesium Magnesium (Mg) Magnesium->Reaction Solvent This compound Solvent->Reaction Provides medium Grignard Grignard Reagent (R-MgX) Reaction->Grignard

Caption: Formation of a Grignard reagent using this compound as both reactant and solvent.

Nucleophilic Substitution Reactions

This compound can serve as a suitable solvent for nucleophilic substitution reactions, particularly SN2 reactions, where a polar aprotic medium is often favored to enhance the nucleophilicity of the attacking species.

Experimental Protocol: Synthesis of Cyclohexyl Azide (B81097) (SN2 Reaction)

This protocol outlines the synthesis of cyclohexyl azide from this compound, a reaction that can be effectively carried out using this compound as the solvent.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • This compound (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium azide (1.5 equivalents) in a minimal amount of this compound.

  • Add this compound (1.0 equivalent) to the flask.

  • Heat the reaction mixture to a gentle reflux (approximately 140 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the sodium chloride byproduct and any unreacted sodium azide.

  • Wash the filtrate with water to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude cyclohexyl azide.

  • Purify the product by distillation if necessary.

Experimental Workflow for SN2 Reaction:

SN2_Workflow Start Start: Reactants & Solvent Reactants This compound Sodium Azide This compound (Solvent) Start->Reactants Reaction Heat to Reflux (4-6 hours) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Workup Cool to RT Filter salts Monitoring->Workup Extraction Wash with Water Workup->Extraction Drying Dry over MgSO₄ Filter Extraction->Drying Purification Solvent Removal (Rotary Evaporation) Drying->Purification Product Final Product: Cyclohexyl Azide Purification->Product

Caption: A typical experimental workflow for an SN2 reaction using this compound as a solvent.

Friedel-Crafts Reactions

While less common, this compound can be explored as a solvent for Friedel-Crafts alkylation and acylation reactions. Its inertness under the acidic conditions of these reactions and its ability to dissolve the aromatic substrate and the electrophile are advantageous. However, its polarity may influence the reactivity of the Lewis acid catalyst.

Considerations for Friedel-Crafts Reactions:

  • Catalyst Solubility: The solubility of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) in this compound should be considered.

  • Reaction Temperature: The relatively high boiling point of this compound allows for a wider range of reaction temperatures to be explored.

  • Product Isolation: Standard workup procedures involving quenching with water and extraction are applicable.

Note: Specific experimental protocols for Friedel-Crafts reactions in this compound are not widely reported in the literature, presenting an opportunity for further research and methods development.

Comparative Data

While comprehensive comparative studies are limited, the choice of solvent can significantly impact reaction outcomes. The following table provides a conceptual comparison of this compound with other common solvents based on their general properties and potential performance in specific reaction types.

SolventPolarityProtic/AproticBoiling Point (°C)Potential AdvantagesPotential Disadvantages
This compound ModerateAprotic142-143Good for a range of temperatures; aprotic nature enhances nucleophilicity in SN2 reactions.Higher boiling point may require more energy for removal; limited data on its performance in a wide range of reactions.
Dichloromethane PolarAprotic39.6Excellent solvent for a wide range of organic compounds; low boiling point allows for easy removal.Environmental and health concerns; can react with some strong nucleophiles.
Toluene NonpolarAprotic110.6Good for reactions requiring higher temperatures; forms an azeotrope with water to remove it from the reaction.Can be difficult to remove completely; may participate in side reactions under certain conditions.
Tetrahydrofuran (THF) PolarAprotic66Excellent for Grignard reactions; good solvating power for many reagents.Can form explosive peroxides upon storage; relatively low boiling point limits reaction temperature.

Conclusion

This compound offers a valuable addition to the synthetic chemist's toolbox of solvents. Its distinct properties make it a suitable medium for specific applications, particularly in Grignard reactions and nucleophilic substitutions. While its use is not as widespread as some traditional solvents, it presents opportunities for process optimization and exploration in new reaction systems. As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and responsible use in the laboratory. Further research into its application in a broader range of organic transformations is warranted to fully elucidate its potential as a versatile and effective reaction solvent.

References

Application Notes and Protocols for Chlorocyclohexane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chlorocyclohexane as a key starting material and intermediate in the synthesis of active pharmaceutical ingredients (APIs). The protocols detailed below focus on the synthesis of anticholinergic agents, a class of drugs that act by inhibiting the action of acetylcholine (B1216132), a neurotransmitter.

Application: Synthesis of Trihexyphenidyl (B89730) Hydrochloride

Trihexyphenidyl hydrochloride is an anticholinergic drug used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] this compound is a critical precursor in the synthesis of this API, primarily utilized in a Grignard reaction to introduce the cyclohexyl moiety.

Quantitative Data Summary
Intermediate/ProductStarting MaterialsReaction TypeSolventYield (%)Purity (%)Reference
Cyclohexylmagnesium chlorideThis compound, MagnesiumGrignard Reagent FormationMethyl tert-butyl ether (MTBE) or Ethylene (B1197577) glycol dimethyl etherNot specifiedNot specified[2][3]
Trihexyphenidyl hydrochloride (crude)Cyclohexylmagnesium chloride, 1-(2-benzoylethyl)piperidinium chlorideGrignard ReactionMethyl tert-butyl ether (MTBE) or Ethylene glycol dimethyl ether90.598.5[2]
Trihexyphenidyl hydrochloride (alternative)Cyclohexylmagnesium chloride, 3-(piperidin-1-yl)-1-phenylpropan-1-one hydrochlorideGrignard ReactionMethyl tert-butyl ether (MTBE)>60Not specified[3]
Experimental Protocol: Synthesis of Trihexyphenidyl Hydrochloride

This protocol is adapted from a patented industrial synthesis method.[2][4]

Step 1: Formation of Cyclohexylmagnesium Chloride (Grignard Reagent)

  • To a dry, nitrogen-purged reaction vessel, add 7.64 kg of magnesium powder and 0.13 kg of iodine.

  • Add a solution of 3.0 kg of this compound in 40 L of methyl tert-butyl ether (MTBE).

  • Heat the mixture to approximately 55°C to initiate the reaction.

  • Once the reaction begins, slowly add a solution of 40.0 kg of this compound in 40 L of ethylene glycol dimethyl ether.

  • After the addition is complete, maintain the reaction mixture at 45-55°C for 2 hours to ensure complete formation of the Grignard reagent.

Step 2: Grignard Reaction with the Mannich Base

  • Cool the prepared Grignard reagent to 0-10°C.

  • Slowly add 26.90 kg of 1-(2-benzoylethyl)piperidinium chloride (the Mannich base) to the Grignard reagent, maintaining the temperature between 5-10°C.

  • After the addition is complete, stir the reaction mixture at this temperature for 2 hours.

Step 3: Hydrolysis and Isolation of Trihexyphenidyl Hydrochloride

  • After the 2-hour incubation, slowly add dilute hydrochloric acid to the reaction mixture while stirring, ensuring the temperature does not exceed 20°C.

  • Cool the reaction mixture to 0-5°C and stir for an additional 2 hours.

  • The precipitated solid is collected by filtration.

  • The filter cake is washed with water until the pH of the filtrate is between 3 and 4.

  • The resulting crude Trihexyphenidyl hydrochloride is dried to yield approximately 32.5 kg (90.5% yield) with a purity of 98.5%.[2]

Experimental Workflow for Trihexyphenidyl Hydrochloride Synthesis

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Hydrolysis & Isolation This compound This compound Grignard_Reagent Cyclohexylmagnesium chloride This compound->Grignard_Reagent Mg Magnesium Mg->Grignard_Reagent Iodine Iodine (catalyst) Iodine->Grignard_Reagent Solvent1 MTBE / Ethylene glycol dimethyl ether Solvent1->Grignard_Reagent Reaction_Mixture Reaction Mixture Grignard_Reagent->Reaction_Mixture Mannich_Base 1-(2-benzoylethyl)piperidinium chloride Mannich_Base->Reaction_Mixture Crude_Product Crude Trihexyphenidyl HCl Reaction_Mixture->Crude_Product HCl Dilute Hydrochloric Acid HCl->Crude_Product Filtration Filtration & Washing Crude_Product->Filtration Drying Drying Filtration->Drying Final_Product Trihexyphenidyl HCl Drying->Final_Product

Caption: Workflow for the synthesis of Trihexyphenidyl HCl.

Application: Synthesis of Procyclidine (B1679153) Hydrochloride

Procyclidine is another anticholinergic drug used to treat parkinsonism and drug-induced extrapyramidal disorders.[5][6] Its synthesis also involves a Grignard reaction with a cyclohexyl magnesium halide, which can be prepared from this compound.

Experimental Protocol: Synthesis of Procyclidine

The synthesis of procyclidine follows a similar pathway to trihexyphenidyl, involving the reaction of a Grignard reagent with a suitable Mannich base.[7][8]

Step 1: Grignard Reagent Formation

Prepare cyclohexylmagnesium chloride from this compound and magnesium in an anhydrous ether solvent as described in the protocol for trihexyphenidyl.

Step 2: Grignard Reaction

React the prepared cyclohexylmagnesium chloride with 3-(pyrrolidin-1-yl)-1-phenylpropan-1-one (the Mannich base derived from acetophenone, formaldehyde, and pyrrolidine).

Step 3: Hydrolysis

Hydrolyze the resulting intermediate with an acid, such as hydrochloric acid, to yield procyclidine.

Experimental Workflow for Procyclidine Synthesis

G cluster_0 Grignard Reagent Formation cluster_1 Grignard Reaction cluster_2 Hydrolysis This compound This compound Grignard_Reagent Cyclohexylmagnesium chloride This compound->Grignard_Reagent Mg Magnesium Mg->Grignard_Reagent Intermediate Reaction Intermediate Grignard_Reagent->Intermediate Mannich_Base 3-(pyrrolidin-1-yl)-1-phenylpropan-1-one Mannich_Base->Intermediate Final_Product Procyclidine Intermediate->Final_Product HCl Hydrochloric Acid HCl->Final_Product

Caption: General workflow for the synthesis of Procyclidine.

Signaling Pathways of Anticholinergic Drugs Derived from this compound

Trihexyphenidyl and procyclidine exert their therapeutic effects by acting as antagonists at muscarinic acetylcholine receptors, with a preference for the M1 and M4 subtypes.[9]

M1 Muscarinic Receptor Antagonism

The M1 receptor is coupled to Gq/11 G-proteins. Its antagonism by drugs like trihexyphenidyl blocks the downstream signaling cascade.

G

Caption: Blockade of M4 receptor signaling by Trihexyphenidyl.

References

Application Notes and Protocols: The Role of Chlorocyclohexane in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of chlorocyclohexane as a key intermediate in the manufacturing of various agrochemicals. The protocols and data presented are intended to support research and development in the agrochemical sector.

Introduction

This compound (C₆H₁₁Cl) is a versatile organochlorine compound widely utilized as a precursor and building block in the synthesis of a range of agrochemicals. Its cyclohexyl moiety is a common structural feature in several active ingredients, contributing to their biological activity. This document outlines the application of this compound in the production of specific acaricides and herbicides, providing detailed synthetic protocols, quantitative data, and diagrammatic representations of synthetic pathways and modes of action.

Application in Acaricide Production: Organotin Miticides

This compound is a fundamental raw material in the synthesis of organotin acaricides, a class of pesticides effective against mites. Notably, it is a direct precursor to azocyclotin (B141819) and its metabolite, cyhexatin.

Azocyclotin Synthesis

Azocyclotin, an organotin acaricide, is synthesized via a multi-step process where this compound is a primary reactant.[1] The initial step involves the formation of a cyclohexylated tin intermediate through the reaction of tin tetrachloride with this compound.[1][2]

Experimental Protocol: Synthesis of Azocyclotin Intermediate

A patented method for the production of azocyclotin outlines the following general procedure[2]:

  • Reaction Setup: In a suitable reactor, tin tetrachloride is reacted with this compound.

  • Reaction Conditions: The reaction is carried out under specific temperature and pressure conditions to facilitate the formation of the tricyclohexyltin chloride intermediate.

  • Subsequent Steps: The resulting intermediate undergoes further reactions, including chlorination and alkalization, followed by a reaction with 1,2,4-triazole (B32235) to yield the final azocyclotin product.[1][2]

Quantitative Data:

ParameterValueReference
Starting Materials
This compound1600-1800 kg/t [2]
Tin200-300 kg/t [2]
1,2,4-triazole230-250 kg/t [2]
Chlorine1600-1800 kg/t [2]
Polyoxin50-100 kg/t [2]

Logical Relationship: Azocyclotin Synthesis from this compound

Azocyclotin_Synthesis This compound This compound intermediate Tricyclohexyltin Intermediate This compound->intermediate tin_tetrachloride Tin Tetrachloride tin_tetrachloride->intermediate chlorination Chlorination & Alkalization intermediate->chlorination triazole 1,2,4-Triazole azocyclotin Azocyclotin triazole->azocyclotin chlorination->azocyclotin

Caption: Synthesis pathway of Azocyclotin from this compound.

Mode of Action: Azocyclotin and Cyhexatin

Azocyclotin and its primary metabolite, cyhexatin, function by inhibiting mitochondrial ATP synthase.[3][4][5] This disruption of oxidative phosphorylation in the mitochondria of mites leads to a depletion of cellular energy, ultimately causing their death.

Signaling Pathway: Inhibition of Mitochondrial ATP Synthase

ATP_Synthase_Inhibition cluster_Mite cluster_Mitochondrion Mite Mite Cell Mitochondrion Mitochondrion Mite->Mitochondrion ETC Electron Transport Chain ProtonGradient Proton Gradient (H+) ETC->ProtonGradient ATPSynthase ATP Synthase ProtonGradient->ATPSynthase ATP ATP (Energy) ATPSynthase->ATP CellDeath Cell Death ATPSynthase->CellDeath   Energy Depletion Azocyclotin Azocyclotin / Cyhexatin Azocyclotin->ATPSynthase Inhibition Inhibition

Caption: Mode of action of Azocyclotin/Cyhexatin.

Application in Herbicide Production

This compound serves as a precursor to key intermediates in the synthesis of certain herbicides. The cyclohexyl group is integral to the herbicidal activity of these molecules.

Hexazinone (B1673222) Synthesis

Hexazinone is a broad-spectrum herbicide used for the control of grasses, broadleaf weeds, and woody plants.[6][7] Its synthesis involves the use of cyclohexyl isocyanate as a key intermediate.[8][9] While not a direct reaction, the production of cyclohexyl isocyanate can be achieved from this compound via cyclohexylamine (B46788).

Experimental Workflow: Hexazinone Synthesis

The overall synthetic route from this compound to hexazinone can be outlined as follows:

  • Ammonolysis of this compound: this compound is converted to cyclohexylamine.

  • Phosgenation of Cyclohexylamine: Cyclohexylamine is then reacted with phosgene (B1210022) or a phosgene equivalent (like triphosgene) to produce cyclohexyl isocyanate.

  • Final Assembly: Cyclohexyl isocyanate is reacted with other precursors to form the final hexazinone molecule.[9]

Quantitative Data for Cyclohexyl Isocyanate Synthesis (from Cyclohexylamine)

ParameterValueReference
Reactant Cyclohexylamine[10]
Solvent Toluene[10]
Reagent Triphosgene[10]
Reaction Temperature 95-115 °C[10]
Yield Not specified in detail, but a key step in a multi-step synthesis.[10]

Experimental Workflow: Hexazinone Synthesis

Hexazinone_Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis A This compound B Cyclohexylamine A->B Ammonolysis C Cyclohexyl Isocyanate B->C Phosgenation E Hexazinone C->E D Other Precursors D->E Reaction

Caption: Synthetic workflow for Hexazinone.

Mode of Action: Hexazinone

Hexazinone is a potent inhibitor of photosynthesis.[6][11][12] It acts on Photosystem II (PSII) in chloroplasts, blocking the electron transport chain.[6][11] This disruption leads to the production of reactive oxygen species that cause lipid peroxidation and cell membrane damage, ultimately resulting in plant death.

Signaling Pathway: Inhibition of Photosynthesis by Hexazinone

Photosynthesis_Inhibition cluster_Plant cluster_Chloroplast Plant Plant Cell Chloroplast Chloroplast Plant->Chloroplast PSII Photosystem II (PSII) ETC Electron Transport Chain PSII->ETC ROS Reactive Oxygen Species (ROS) PSII->ROS Disrupted Electron Flow Photosynthesis Photosynthesis ETC->Photosynthesis CellDamage Cell Damage & Death Hexazinone Hexazinone Hexazinone->PSII Inhibition Inhibition ROS->CellDamage

Caption: Mode of action of Hexazinone.

Cycloate (B1669397) Synthesis

Cycloate is a selective systemic herbicide used to control grasses and broadleaf weeds.[13] Its synthesis also involves a cyclohexylamine intermediate, which can be derived from this compound. The commercial production of cycloate involves the reaction of cyclohexylamine with carbon disulfide and subsequent alkylation.[14]

Experimental Workflow: Cycloate Synthesis

  • Cyclohexylamine Formation: As with hexazinone synthesis, the initial step is the conversion of this compound to cyclohexylamine.

  • Dithiocarbamate (B8719985) Formation: Cyclohexylamine is reacted with carbon disulfide to form a dithiocarbamate intermediate.[14]

  • Alkylation: The intermediate is then alkylated with an ethylating agent (e.g., ethyl chloride) to yield cycloate.[14]

Experimental Workflow: Cycloate Synthesis

Cycloate_Synthesis_Workflow A This compound B Cyclohexylamine A->B Ammonolysis D Dithiocarbamate Intermediate B->D C Carbon Disulfide C->D Reaction F Cycloate D->F E Ethylating Agent E->F Alkylation

Caption: Synthetic workflow for Cycloate.

Mode of Action: Cycloate

Cycloate is a lipid synthesis inhibitor.[14] Specifically, it inhibits fatty acid elongase, an enzyme crucial for the biosynthesis of very-long-chain fatty acids.[15] These fatty acids are essential components of plant waxes and suberin. By disrupting their synthesis, cycloate interferes with the formation of protective cuticles and cell membranes, leading to weed growth inhibition.

Signaling Pathway: Inhibition of Lipid Synthesis by Cycloate

Lipid_Synthesis_Inhibition cluster_Weed Weed Weed Cell FattyAcidPrecursors Fatty Acid Precursors FattyAcidElongase Fatty Acid Elongase FattyAcidPrecursors->FattyAcidElongase VLCFA Very-Long-Chain Fatty Acids (VLCFA) FattyAcidElongase->VLCFA WaxesSuberin Waxes & Suberin VLCFA->WaxesSuberin GrowthInhibition Growth Inhibition WaxesSuberin->GrowthInhibition Disrupted Cuticle & Membrane Formation Cycloate Cycloate Cycloate->FattyAcidElongase Inhibition Inhibition

Caption: Mode of action of Cycloate.

Conclusion

This compound is a valuable and versatile intermediate in the agrochemical industry. Its application in the synthesis of potent acaricides like azocyclotin and herbicides such as hexazinone and cycloate highlights its importance. The protocols and pathways detailed in these notes provide a framework for researchers and professionals in the field to understand and further explore the utility of this compound in developing novel and effective crop protection agents.

References

Application Notes and Protocols for Friedel-Crafts Alkylation with Chlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Friedel-Crafts alkylation of aromatic compounds—specifically benzene (B151609), toluene (B28343), and anisole (B1667542)—utilizing chlorocyclohexane as the alkylating agent. This electrophilic aromatic substitution reaction is a fundamental method for the formation of carbon-carbon bonds and the synthesis of alkylated aromatic derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Friedel-Crafts alkylation, discovered by Charles Friedel and James Crafts in 1877, is a classic method for attaching an alkyl group to an aromatic ring. The reaction typically involves an alkyl halide, a Lewis acid catalyst, and an aromatic substrate. This compound, as a secondary alkyl halide, serves as a precursor to the cyclohexyl carbocation, which then acts as the electrophile in the substitution reaction. The choice of Lewis acid catalyst and reaction conditions can significantly influence the yield and, in the case of substituted aromatic rings, the regioselectivity of the product.

Reaction Principle and Mechanism

The Friedel-Crafts alkylation proceeds through a three-step mechanism:

  • Formation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), interacts with this compound to generate a cyclohexyl carbocation. As a secondary carbocation, it is relatively stable and generally does not undergo rearrangement.[1][2]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the cyclohexyl carbocation. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring.[3]

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new cyclohexyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final alkylated product.[3]

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the Friedel-Crafts alkylation of benzene, toluene, and anisole with this compound. Please note that yields and isomer ratios can vary based on the specific experimental setup and purity of reagents.

Table 1: Alkylation of Benzene with this compound

ParameterValueReference
Product Cyclohexylbenzene (B7769038)[1]
Catalyst AlCl₃[1]
Solvent Benzene (in excess)[4]
Temperature 5-10 °C[4]
Reaction Time 2.5 hours[4]
Typical Yield 65-68% (using cyclohexene)[4]

Table 2: Alkylation of Toluene with this compound

ParameterValueReference
Products ortho-Cyclohexyltoluene, para-Cyclohexyltoluene[5]
Catalyst AlCl₃ or FeCl₃[6]
Expected Regioselectivity Para isomer is major product due to steric hindrance[5]
Temperature 0-25 °C[5]
Reaction Time VariesN/A
Typical Yield Moderate to goodN/A

Table 3: Alkylation of Anisole with this compound

ParameterValueReference
Products ortho-Cyclohexylanisole, para-Cyclohexylanisole[7]
Catalyst AlCl₃[7]
Expected Regioselectivity Para isomer is the major product[7]
Temperature VariesN/A
Reaction Time VariesN/A
Typical Yield Moderate to goodN/A

Experimental Protocols

Safety Precautions: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Aluminum chloride and this compound are corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Protocol for the Synthesis of Cyclohexylbenzene

This protocol is adapted from a similar procedure for the alkylation of benzene with cyclohexene (B86901).[4]

Materials:

  • Benzene (anhydrous)

  • This compound

  • Aluminum chloride (anhydrous)

  • Concentrated Sulfuric Acid (for washing)

  • 3% Sodium hydroxide (B78521) solution

  • Anhydrous calcium chloride

  • Ice bath

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Condenser

Procedure:

  • Set up a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • To the flask, add 468 g (530 mL, 6 moles) of anhydrous benzene and cool the flask in an ice bath.

  • While stirring, slowly add 133.5 g of anhydrous aluminum chloride in portions.

  • Once the catalyst is suspended, add 118.6 g (122 mL, 1 mole) of this compound dropwise from the dropping funnel over a period of 1.5 hours, maintaining the reaction temperature between 5-10 °C.

  • After the addition is complete, continue stirring for an additional hour at the same temperature.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with four 50-mL portions of cold concentrated sulfuric acid, twice with warm water (50 °C), twice with 3% sodium hydroxide solution, and finally twice with pure water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the product by fractional distillation, collecting the fraction boiling at 238–243 °C.

General Protocol for the Alkylation of Toluene and Anisole

This general protocol can be adapted for the alkylation of both toluene and anisole.

Materials:

  • Toluene or Anisole (anhydrous)

  • This compound

  • Aluminum chloride (anhydrous)

  • Dichloromethane (B109758) (anhydrous, as solvent)

  • Hydrochloric acid (1 M, for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Condenser with a drying tube

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube.

  • To the flask, add the aromatic substrate (toluene or anisole, 1.2 equivalents) and anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.

  • Add this compound (1 equivalent) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the ortho and para isomers.

Visualizations

The following diagrams illustrate the key chemical processes involved in the Friedel-Crafts alkylation with this compound.

Friedel_Crafts_Mechanism A This compound + AlCl₃ B Cyclohexyl Carbocation (Electrophile) A->B Catalyst Activation D Arenium Ion (Sigma Complex) B->D Electrophilic Attack C Aromatic Ring (Nucleophile) C->D E Alkylated Aromatic Product D->E Deprotonation F H⁺ + AlCl₄⁻ D->F G HCl + AlCl₃ F->G Catalyst Regeneration

Caption: General mechanism of Friedel-Crafts alkylation.

Experimental_Workflow start Start: Assemble Dry Glassware reactants Charge Aromatic Substrate and Anhydrous Solvent start->reactants cool Cool to 0 °C (Ice Bath) reactants->cool catalyst Add Anhydrous AlCl₃ cool->catalyst addition Slowly Add this compound catalyst->addition reaction Stir at 0 °C, then Room Temp. (Monitor by TLC) addition->reaction quench Quench with 1 M HCl reaction->quench extract Workup: Extraction and Washing quench->extract dry Dry with MgSO₄, Filter, and Concentrate extract->dry purify Purify by Column Chromatography or Distillation dry->purify end End: Characterize Product purify->end

References

Application Note and Protocol: Laboratory-Scale Purification of Chlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorocyclohexane is a key intermediate in various chemical syntheses. Its purity is crucial for the successful outcome of subsequent reactions. This document provides a detailed protocol for the purification of crude this compound on a laboratory scale. The described procedure involves a multi-step process including washing to remove acidic impurities and unreacted starting materials, drying to eliminate water, and a final fractional distillation to achieve high purity. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Data Presentation

The expected outcome of the purification process is a significant increase in the purity of this compound. The following table summarizes the key quantitative parameters associated with the purified product.

ParameterValueReference
Purity> 99%[1]
Boiling Point (at 0.08 MPa vacuum)81-85 °C[2]
Boiling Point (at atmospheric pressure)142 °C[3]

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of crude this compound. The process involves an initial washing and extraction phase, followed by drying and a final fractional distillation.

Materials and Equipment:

  • Crude this compound

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium bisulfite (NaHSO₃) solution

  • Distilled water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flasks

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with condenser and thermometer

  • Receiving flasks

  • Heating mantle

  • Boiling chips

  • Rotary evaporator (optional)

Procedure:

  • Washing the Crude Product:

    • Transfer the crude this compound to a separatory funnel of appropriate size.[4][5]

    • Add an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acidic impurities.[6]

    • Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake the funnel vigorously for 1-2 minutes.[4][7]

    • Allow the layers to separate completely. Drain the lower aqueous layer and discard it.[5]

    • To remove any unreacted starting materials or side products, wash the organic layer with a sodium bisulfite solution.[8]

    • Repeat the washing process with distilled water to remove any remaining water-soluble impurities.[4][6]

    • Finally, wash the organic layer with brine to reduce the amount of dissolved water in the organic phase.[6]

  • Drying the this compound:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the flask.[4] Swirl the flask gently. The drying agent will clump together as it absorbs water.

    • Continue adding small portions of the drying agent until some of it remains free-flowing, indicating that all the water has been absorbed.

    • Separate the dried this compound from the drying agent by decantation or gravity filtration into a clean, dry round-bottom flask.

  • Fractional Distillation:

    • Add a few boiling chips to the round-bottom flask containing the dried this compound.

    • Set up a fractional distillation apparatus.[9][10][11] Ensure the fractionating column is placed vertically between the distillation flask and the distillation head.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[9]

    • Begin heating the flask gently with a heating mantle.

    • Collect any initial distillate that comes over at a lower temperature (forerun) in a separate receiving flask and discard it.

    • Carefully monitor the temperature. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 142°C at atmospheric pressure).[3] For vacuum distillation, the boiling point will be lower (e.g., 81-85°C at 0.08 MPa).[2]

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides.

    • The collected pure fraction of this compound should be stored in a tightly sealed container.

Visualizations

The following diagram illustrates the experimental workflow for the purification of this compound.

Purification_Workflow Crude Crude this compound Washing Washing & Extraction Crude->Washing NaHCO3 Saturated NaHCO₃ Wash Washing->NaHCO3 1. NaHSO3 NaHSO₃ Wash Washing->NaHSO3 2. Water Water Wash Washing->Water 3. Brine Brine Wash Washing->Brine 4. Drying Drying Washing->Drying Organic Layer Waste Aqueous Waste Washing->Waste Aqueous Layers Distillation Fractional Distillation Drying->Distillation Pure Purified this compound (>99%) Distillation->Pure Collect Fraction

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Safe Handling and Storage of Chlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocyclohexane (C₆H₁₁Cl), also known as cyclohexyl chloride, is a colorless liquid with a pungent odor that serves as a versatile solvent and an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] While a valuable reagent, it is a hazardous chemical that requires strict adherence to safety protocols to mitigate risks of irritation, flammability, and environmental harm.[1][2] These application notes provide detailed procedures for the safe handling and storage of this compound in a laboratory setting.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for risk assessment and safe handling.

PropertyValueReferences
Molecular Formula C₆H₁₁Cl[3]
Molecular Weight 118.61 g/mol [1]
Appearance Colorless liquid[3]
Odor Pungent, asphyxiating[1][3]
Boiling Point 142 °C (287.6 °F)[3][4]
Melting Point -44 °C (-47.2 °F)[3][4]
Flash Point 28.9 °C (84 °F)[3]
Density 1.000 g/mL at 25 °C[3][4]
Vapor Pressure 7 hPa at 20 °C[5]
Water Solubility 0.4 g/L at 20 °C (insoluble)[5]
Incompatibilities Strong oxidizing agents, strong bases, acids, and acid fumes[2][6][7]
Storage Temperature Below +30°C in a cool, dry, well-ventilated area[3][5]

Experimental Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield. Standard safety glasses are not sufficient.[5]

  • Hand Protection : Use chemical-resistant gloves. Fluorinated rubber (e.g., Vitoject®) with a minimum layer thickness of 0.7 mm is recommended for full contact, providing a breakthrough time of over 480 minutes. Nitrile rubber is suitable for splash contact.[5] Always inspect gloves before use and dispose of contaminated gloves properly.[2]

  • Body Protection : A flame-retardant lab coat or coveralls and closed-toe shoes are required.[2]

  • Respiratory Protection : Work in a well-ventilated area, preferably within a chemical fume hood.[7] If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[8]

Safe Handling and Use Protocol

Adherence to these steps is crucial to minimize the risk of fire, explosion, and exposure.

  • Preparation :

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Have an appropriate fire extinguisher (dry powder, dry sand, or alcohol-resistant foam) and a spill kit readily accessible.[5] Do NOT use a water jet for firefighting.[5]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[5][9] Use only non-sparking tools.[7]

  • Dispensing and Use :

    • Keep the container of this compound tightly closed when not in use.[5]

    • Avoid inhalation of vapors or mists.[2]

    • Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[2][5] No smoking is permitted in the handling area.[5]

    • When transferring, pour slowly to minimize splashing and vapor generation.

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling and before breaks or leaving the lab.[2][5]

    • Decontaminate all equipment and the work area after use.

Storage Protocol

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

  • Location : Store in a cool, dry, well-ventilated area specifically designated for flammable liquids.[1][3]

  • Conditions : Keep containers tightly closed and upright to prevent leakage.[5] Store away from direct sunlight and sources of heat or ignition.[6]

  • Segregation : Store separately from incompatible materials such as strong oxidizing agents, strong bases, and acids.[2][7]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response :

    • Evacuate non-essential personnel from the immediate area.

    • Remove all sources of ignition.[2]

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[5]

    • Collect the absorbed material using non-sparking tools and place it in a suitable, labeled, and closed container for disposal.[7]

    • Do not allow the spill to enter drains or waterways.[2][5]

  • First Aid Measures :

    • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

    • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[5]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Waste Disposal
  • Dispose of this compound waste and contaminated materials through a licensed professional waste disposal service.[2]

  • Do not mix with other waste.[5]

  • Leave chemicals in their original containers for disposal.[5]

  • Handle uncleaned containers as you would the product itself.[5]

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Chlorocyclohexane_Safety_Workflow start Start: Handling this compound prep 1. Preparation - Assess Risks - Gather PPE & Spill Kit - Verify Fume Hood Operation start->prep end_node End: Procedure Complete handling 2. Handling & Use - Work in Fume Hood - Ground Equipment - Dispense Carefully prep->handling storage 3. Storage - Tightly Closed Container - Cool, Dry, Ventilated Area - Segregate Incompatibles handling->storage Post-Use disposal 4. Waste Disposal - Collect in Labeled Container - Use Licensed Disposal Service handling->disposal Waste Generated emergency Emergency Event (Spill or Exposure) handling->emergency storage->end_node Properly Stored disposal->end_node spill_response Spill Response - Evacuate & Ventilate - Remove Ignition Sources - Contain & Absorb emergency->spill_response If Spill first_aid First Aid - Follow SDS Protocol - Seek Medical Attention emergency->first_aid If Exposure spill_response->disposal first_aid->end_node After Treatment

Caption: Workflow for safe handling and storage of this compound.

References

Application Notes and Protocols for Refluxing Chlorocyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for conducting chemical reactions with chlorocyclohexane under reflux conditions. The notes detail the competition between nucleophilic substitution and elimination pathways, offering guidance on how to favor the desired product.

Introduction

This compound is a versatile secondary alkyl halide that serves as a precursor in the synthesis of various cyclic organic compounds, including alcohols, alkenes, and ethers. Heating a reaction mixture to its boiling point and condensing the vapors back into the flask, a technique known as reflux, is a common method for carrying out reactions with this compound at a controlled and elevated temperature. This application note explores the experimental setup for reflux and details the protocols for nucleophilic substitution and elimination reactions of this compound.

The outcome of the reaction of this compound under reflux is highly dependent on the reaction conditions, particularly the nature of the reagent (nucleophile vs. base) and the solvent.[1][2] By carefully selecting these parameters, researchers can direct the reaction towards either substitution (S(_N)1/S(_N)2) or elimination (E1/E2) products.

Experimental Setup for Reflux

A standard reflux apparatus is essential for safely and efficiently conducting reactions with this compound at elevated temperatures without the loss of volatile reagents or solvent.[3][4]

Apparatus:

  • Round-bottom flask

  • West condenser

  • Heating mantle or water/oil bath

  • Magnetic stirrer and stir bar or boiling chips

  • Clamps and stand

  • Tubing for water circulation

  • Drying tube (if the reaction is moisture-sensitive)

Assembly Protocol:

  • Flask Setup: Securely clamp a round-bottom flask of an appropriate size (the reaction mixture should not exceed half the volume of the flask) to a stand.[3]

  • Addition of Reactants: Add the this compound, solvent, and other reactants to the flask, followed by a magnetic stir bar or a few boiling chips to ensure smooth boiling.

  • Condenser Attachment: Lightly grease the ground glass joint of the condenser and attach it vertically to the flask. Secure the condenser with a second clamp.

  • Water Circulation: Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain using appropriate tubing. Start a gentle flow of water.[5]

  • Heating: Place the heating mantle or bath under the flask and begin heating. For flammable organic solvents, a heating mantle is preferred over a Bunsen burner.[5]

  • Refluxing: Adjust the heating rate to maintain a steady reflux, where the condensation ring of the solvent vapor is visible in the lower third of the condenser.[3]

  • Reaction Completion and Cooling: Once the reaction is complete, turn off the heat source and allow the apparatus to cool to room temperature before dismantling.

Reaction Protocols

Nucleophilic Substitution: Synthesis of Cyclohexanol (B46403)

This protocol describes the synthesis of cyclohexanol from this compound via a nucleophilic substitution reaction using sodium hydroxide (B78521). This reaction can proceed via both S(_N)1 and S(_N)2 mechanisms.[6]

Materials:

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in water (and ethanol if used) to create an aqueous solution.

  • Add this compound to the flask along with a stir bar.

  • Assemble the reflux apparatus as described in Section 2.

  • Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4][8]

  • After cooling, transfer the mixture to a separatory funnel.

  • Neutralize the excess base with dilute hydrochloric acid.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude cyclohexanol.

  • The product can be further purified by distillation.

Elimination Reaction: Synthesis of Cyclohexene (B86901)

This protocol outlines the synthesis of cyclohexene from this compound through an E2 elimination reaction using potassium hydroxide in an ethanolic solution.[9][10] The use of a strong base in a less polar solvent favors the elimination pathway.[11]

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Dichloromethane or diethyl ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in ethanol.

  • Add this compound to the flask along with a stir bar.

  • Set up the reflux apparatus as detailed in Section 2.

  • Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using TLC.[8]

  • After allowing the mixture to cool, transfer it to a separatory funnel.

  • Add water to the separatory funnel to dissolve the potassium salts.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Since cyclohexene is volatile, it can be purified by simple distillation from the reaction mixture.

Data Presentation

The outcome of the reaction of this compound under reflux is highly sensitive to the reaction conditions. The following table summarizes the expected major products and approximate yields based on the reagent and solvent system.

Reagent/SolventReaction TypeMajor Product(s)Approximate Yield (%)Reaction Time (Reflux)Temperature (°C)
NaOH (aq)S(N)1 / S(_N)2Cyclohexanol40-501-2 hours~100
KOH in EthanolE2Cyclohexene>80[9][12]1-2 hours~78
EthanolS(_N)1Cyclohexyl ethyl etherVariableSeveral hours~78
Sodium Ethoxide in EthanolE2CyclohexeneHighSeveral hours~78

Note: Yields are approximate and can vary based on the specific reaction scale and conditions.

Mandatory Visualizations

Signaling Pathway: Substitution vs. Elimination

The choice between substitution and elimination pathways for this compound is dictated by the nature of the attacking species and the reaction conditions. A strong, non-bulky nucleophile in a polar protic solvent tends to favor substitution, while a strong, sterically hindered base in a less polar solvent promotes elimination.

G Decision Pathway for this compound Reactions sub This compound reagent Reagent sub->reagent strong_base Strong Base (e.g., KOH in Ethanol) reagent->strong_base Strongly Basic weak_base_good_nuc Weak Base / Good Nucleophile (e.g., aq. NaOH) reagent->weak_base_good_nuc Weakly Basic/ Nucleophilic elimination Elimination (E2) strong_base->elimination substitution Substitution (SN1/SN2) weak_base_good_nuc->substitution product_e Cyclohexene elimination->product_e product_s Cyclohexanol substitution->product_s G General Experimental Workflow for Reflux Reactions start Start add_reagents Add this compound, Solvent, and Reagents start->add_reagents setup Assemble Reflux Apparatus reflux Heat to Reflux (1-2 hours) setup->reflux add_reagents->setup cool Cool to Room Temperature reflux->cool workup Reaction Work-up (Extraction, Washing) cool->workup dry Dry Organic Layer workup->dry purify Purify Product (Distillation) dry->purify analyze Analyze Product (TLC, GC-MS) purify->analyze end End analyze->end G Product Analysis Workflow start Crude Product tlc TLC Analysis start->tlc compare Compare with Starting Material tlc->compare new_spot New Product Spot(s)? compare->new_spot gcms GC-MS Analysis new_spot->gcms Yes end Final Report new_spot->end No (Reaction Failed) identify Identify Product(s) by Mass Spectrum gcms->identify quantify Quantify Product(s) by Peak Area identify->quantify quantify->end

References

Application Note: Gas Chromatography Methods for the Analysis of Chlorocyclohexane Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorocyclohexane and its derivatives are important intermediates in various chemical syntheses, including the production of pharmaceuticals and agrochemicals. The analysis of reaction mixtures and final products is crucial for quality control, process optimization, and regulatory compliance. Gas chromatography (GC) is a powerful and widely used technique for the separation and quantification of volatile and semi-volatile compounds present in these products.[1] This application note provides a detailed protocol for the analysis of this compound and its related products using gas chromatography with flame ionization detection (GC-FID) and mass spectrometry (GC-MS).

Instrumentation and Consumables

A standard gas chromatograph equipped with a split/splitless injector and either a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for this analysis.[2][3][4] The choice of detector depends on the required sensitivity and the need for compound identification. GC-MS provides structural information for definitive peak identification, while GC-FID offers high sensitivity for quantitative analysis.[5]

For the separation of this compound and its isomers, a non-polar or medium-polarity capillary column is recommended.[6][7] A (5%-phenyl)-methylpolysiloxane stationary phase, such as a DB-5ms or HP-5MS column, provides good resolution for many chlorinated hydrocarbons.[2][4][7]

Quantitative Data Summary

The following tables summarize typical quantitative data for the GC analysis of this compound products. These values are representative and may vary depending on the specific instrument and conditions used.

Table 1: GC-FID Method Parameters and Expected Retention Times

ParameterValue
Compound Expected Retention Time (min)
Cyclohexane3.5
This compound5.8
cis-1,2-Dithis compound8.2
trans-1,2-Dithis compound8.5
cis-1,3-Dithis compound8.9
trans-1,3-Dithis compound9.1
cis-1,4-Dithis compound9.3
trans-1,4-Dithis compound9.6
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL

Table 2: GC-MS Method Parameters and Key Identifying Ions

ParameterValue
Compound Quantifier Ion (m/z)
This compound82
Dithis compound Isomers116
Limit of Detection (LOD) ~10 ng/mL
Limit of Quantification (LOQ) ~50 ng/mL

Experimental Protocols

This section details the methodologies for sample preparation, instrument setup, and data analysis for the analysis of this compound products.

1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline and may need to be adapted based on the sample matrix.

  • Standard Solution Preparation:

    • Prepare a stock solution of 1000 µg/mL of each target analyte (this compound and its isomers) in a suitable solvent such as hexane (B92381) or cyclohexane.[8]

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Extraction (from a reaction mixture):

    • Accurately weigh approximately 1 gram of the reaction mixture into a clean glass vial.

    • Add 10 mL of hexane and vortex for 1 minute to extract the analytes.

    • Allow the layers to separate and carefully transfer the hexane layer to a clean vial for GC analysis.

2. GC-FID and GC-MS Instrumental Method

The following instrumental parameters are recommended for the analysis. These may be optimized to improve performance on different GC systems.

ParameterGC-FIDGC-MS
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Split Ratio 50:150:1
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (constant flow)1.0 mL/min (constant flow)
Oven Temperature Program Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 minInitial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
Detector Temperature 280 °CN/A
MS Transfer Line Temp. N/A280 °C
Ion Source Temperature N/A230 °C
Ionization Mode N/AElectron Ionization (EI) at 70 eV
Mass Range N/Am/z 40-200
Scan Mode N/AFull Scan or Selected Ion Monitoring (SIM)

3. Data Analysis

  • Compound Identification:

    • GC-FID: Identify the compounds by comparing the retention times of the peaks in the sample chromatogram with those of the analytical standards.

    • GC-MS: Confirm the identity of each compound by comparing its mass spectrum with a reference library (e.g., NIST) and with the mass spectrum of the corresponding standard.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of each analyte against its concentration for the prepared standard solutions.

    • Determine the concentration of each analyte in the samples by interpolating their peak areas from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of isomer separation in gas chromatography.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing prep_start Start stock_solution Prepare Stock Solutions (1000 µg/mL) prep_start->stock_solution sample_extraction Extract Sample with Hexane prep_start->sample_extraction calibration_standards Prepare Calibration Standards (0.5-100 µg/mL) stock_solution->calibration_standards gc_injection Inject 1 µL into GC calibration_standards->gc_injection sample_extraction->gc_injection gc_separation Separation on DB-5ms Column gc_injection->gc_separation detection Detection (FID or MS) gc_separation->detection peak_integration Peak Integration & Identification detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analytes calibration_curve->quantification report Generate Report quantification->report

Caption: Experimental workflow for GC analysis of this compound.

separation_principle cluster_column GC Column (Non-Polar Stationary Phase) cluster_compounds Compound Properties injection Mixture Injected cyclohexane Cyclohexane (Lower Boiling Point) injection->cyclohexane Less Interaction This compound This compound (Intermediate Boiling Point) injection->this compound Moderate Interaction dithis compound Dithis compound Isomers (Higher Boiling Points) injection->dithis compound More Interaction elution Compounds Elute cyclohexane->elution Elutes First This compound->elution Elutes Second dithis compound->elution Elutes Last

Caption: Separation principle based on boiling point and polarity.

References

Preparation of Cyclohexene via Elimination of Chlorocyclohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of cyclohexene (B86901) through the E2 elimination of chlorocyclohexane. This method serves as a fundamental example of dehydrohalogenation, a crucial reaction in organic synthesis for the formation of alkenes.

Overview

The preparation of cyclohexene from this compound is achieved through an E2 (bimolecular elimination) reaction. This process involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms on the cyclohexane (B81311) ring, facilitated by a strong base. The reaction proceeds in a single, concerted step, requiring an anti-periplanar arrangement of the hydrogen and the leaving group (chlorine) for optimal orbital overlap and formation of the pi bond.

Reaction Scheme:

Experimental Protocols

This protocol is adapted from established procedures for the dehydrohalogenation of cyclohexyl halides.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Hazards
This compoundC₆H₁₁Cl118.60142-1431.00Flammable, Irritant
Potassium Hydroxide (B78521)KOH56.1113272.044Corrosive
Ethanol (95%)C₂H₅OH46.07780.789Flammable
Anhydrous Sodium Sulfate (B86663)Na₂SO₄142.048842.664Irritant
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-~1.07-
Deionized WaterH₂O18.021001.00-
Reaction Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine 5.0 g of potassium hydroxide and 25 mL of 95% ethanol. Swirl the flask to dissolve the potassium hydroxide.

  • Addition of Reactant: Add 5.93 g (5.0 mL) of this compound to the flask containing the ethanolic potassium hydroxide solution.

  • Reflux: Add a few boiling chips to the flask and attach a reflux condenser. Heat the mixture to a gentle reflux using a heating mantle or water bath for 60 minutes.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing 50 mL of deionized water.

    • Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel to ensure complete transfer of the product.

    • Shake the funnel gently, venting frequently to release any pressure.

    • Allow the layers to separate and discard the lower aqueous layer.

  • Washing:

    • Wash the organic layer with 25 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Discard the aqueous layer.

    • Wash the organic layer with 25 mL of deionized water. Discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

  • Isolation: Decant or filter the dried organic layer into a pre-weighed round-bottom flask.

  • Purification (Optional): For higher purity, the crude cyclohexene can be purified by simple distillation. Collect the fraction boiling at 80-85 °C.[1]

Data Presentation

Expected Yield
Starting MaterialProductTheoretical Yield (g)Typical Experimental Yield RangeReference
5.93 g this compoundCyclohexene4.12 g45-75%[2]

Note: The typical experimental yield is based on analogous preparations of cyclohexene and may vary depending on reaction conditions and technique.

Spectroscopic Data

Infrared (IR) Spectroscopy

CompoundKey Peaks (cm⁻¹)Functional Group AssignmentReference
This compound~2930, ~2850, ~1450, ~730C-H (sp³) stretch, C-H bend, C-Cl stretch[3]
Cyclohexene~3020, ~2930, ~2850, ~1650=C-H (sp²) stretch, C-H (sp³) stretch, C=C stretch[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
This compound~4.0Multiplet1HCH-Cl[5]
~1.2-2.3Multiplets10H-CH₂-[5]
Cyclohexene~5.7Multiplet2H-CH=CH-[6][7]
~2.0Multiplet4HAllylic -CH₂-[6][7]
~1.6Multiplet4H-CH₂-[6][7]

Visualizations

Reaction Mechanism: E2 Elimination

Caption: E2 elimination mechanism for cyclohexene synthesis.

Experimental Workflow

experimental_workflow start Start reaction_setup 1. Reaction Setup - this compound - KOH in Ethanol start->reaction_setup reflux 2. Reflux (60 min) reaction_setup->reflux workup 3. Work-up - Add H₂O - Separate Layers reflux->workup wash 4. Washing - NaHCO₃ solution - H₂O workup->wash dry 5. Drying - Anhydrous Na₂SO₄ wash->dry isolate 6. Isolation - Decant/Filter dry->isolate purify 7. Purification (Optional) - Simple Distillation isolate->purify characterize 8. Characterization - IR Spectroscopy - ¹H NMR Spectroscopy isolate->characterize Crude Product purify->characterize Pure Product end End Product: Cyclohexene characterize->end

Caption: Experimental workflow for cyclohexene synthesis.

References

Application Notes and Protocols: The Role of Chlorocyclohexane in Polymer Production Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current and potential uses of chlorocyclohexane in polymer production research. The information is intended to guide researchers in exploring its utility as a catalyst modifier, a potential cationic polymerization initiator, and a chain transfer agent.

This compound as a Catalyst Modifier in Ethylene (B1197577) Polymerization

This compound (CHC) has been demonstrated to be an effective modifier for titanium-magnesium catalysts (TMC) used in the slurry polymerization of ethylene. Its application can significantly enhance catalyst activity in both ethylene homopolymerization and its copolymerization with α-olefins like 1-hexene.

Application Highlights:
  • Increased Catalyst Activity: Modification of TMC with this compound can lead to a several-fold increase in the catalytic activity for both ethylene polymerization and ethylene/1-hexene copolymerization.

  • Influence on Polymer Properties: The use of this compound as a modifier can influence the molecular characteristics of the resulting polyethylene, including its molecular weight and the incorporation of comonomers.

Experimental Protocol: Ethylene Polymerization with a CHC-Modified Titanium-Magnesium Catalyst

This protocol is based on methodologies described in the literature for the slurry polymerization of ethylene using a this compound-modified titanium-magnesium catalyst.

Materials:

  • Titanium-magnesium catalyst (TMC)

  • This compound (CHC)

  • Triethylaluminum (B1256330) (TEA) cocatalyst

  • n-Hexane (polymerization solvent)

  • Ethylene gas (monomer)

  • 1-Hexene (comonomer, if applicable)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Jacketed stainless-steel reactor equipped with a stirrer

  • Temperature control system

  • Mass flow controllers for gas delivery

  • Schlenk line or glovebox for handling air-sensitive reagents

Procedure:

  • Catalyst Preparation and Modification:

    • Under an inert nitrogen atmosphere, suspend the titanium-magnesium catalyst in purified n-hexane.

    • Introduce a specific molar ratio of this compound to the catalyst slurry. The optimal ratio should be determined empirically for the specific TMC used.

    • Stir the mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C) to ensure uniform modification.

  • Polymerization:

    • Purge the reactor thoroughly with nitrogen and then with ethylene.

    • Introduce the polymerization solvent (n-hexane) into the reactor.

    • Add the cocatalyst (e.g., triethylaluminum solution in n-hexane) to the reactor.

    • If performing copolymerization, introduce the comonomer (1-hexene) at this stage.

    • Pressurize the reactor with ethylene to the desired pressure.

    • Inject the this compound-modified catalyst slurry into the reactor to initiate polymerization.

    • Maintain a constant temperature and ethylene pressure throughout the polymerization reaction for a predetermined duration.

  • Termination and Polymer Recovery:

    • Terminate the polymerization by venting the ethylene and adding a quenching agent (e.g., acidified ethanol).

    • Filter the resulting polymer and wash it thoroughly with ethanol (B145695) and then with water to remove catalyst residues.

    • Dry the polymer product under vacuum at a moderate temperature (e.g., 60-80°C) to a constant weight.

Data Presentation:

The following table summarizes typical quantitative data that can be obtained from such experiments. The values are illustrative and will vary depending on the specific catalyst system and reaction conditions.

Catalyst SystemCocatalyst (Al/Ti molar ratio)CHC/Ti molar ratioPolymerization Temperature (°C)Ethylene Pressure (atm)Polymerization Time (h)Activity (kg PE/mol Ti·h·atm)Molecular Weight (Mw, g/mol )1-Hexene content (mol%)
TMCTEA (150)0805150350,0002.5
TMC-CHCTEA (150)108051150320,0002.1
TMC-CHCTEA (150)208051200300,0001.9

Logical Relationship Diagram:

Ethylene_Polymerization_Workflow cluster_prep Catalyst Preparation cluster_poly Polymerization Reactor cluster_recovery Product Recovery TMC Titanium-Magnesium Catalyst (TMC) Modified_Catalyst CHC-Modified TMC TMC->Modified_Catalyst Modification CHC This compound (CHC) CHC->Modified_Catalyst Polymerization Polymerization Modified_Catalyst->Polymerization Solvent n-Hexane Solvent->Polymerization Cocatalyst Triethylaluminum (TEA) Cocatalyst->Polymerization Monomer Ethylene Monomer->Polymerization Comonomer 1-Hexene (optional) Comonomer->Polymerization Polymer Polyethylene Polymerization->Polymer Termination Termination (e.g., acidified ethanol) Polymer->Termination Filtration Filtration & Washing Termination->Filtration Drying Drying Filtration->Drying Final_Product Dried Polyethylene Drying->Final_Product

Caption: Workflow for ethylene polymerization using a this compound-modified catalyst.

This compound as a Potential Initiator in Cationic Polymerization

While specific, detailed research on this compound as a primary initiator for cationic polymerization of vinyl monomers is not extensively documented in readily available literature, its chemical structure suggests a potential application in this area. Alkyl halides, in the presence of a suitable Lewis acid co-initiator, can generate carbocations that initiate the polymerization of electron-rich olefins.

Theoretical Application:

This compound, when combined with a Lewis acid such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), could potentially form a cyclohexyl cation. This cation could then initiate the polymerization of vinyl monomers like isobutylene (B52900) or styrene (B11656).

Proposed Experimental Protocol: Cationic Polymerization of Isobutylene

This hypothetical protocol is designed to investigate the potential of the this compound/Lewis acid system for initiating the cationic polymerization of isobutylene.

Materials:

  • This compound (initiator)

  • Aluminum chloride (AlCl₃) or Titanium tetrachloride (TiCl₄) (co-initiator)

  • Isobutylene (monomer)

  • Dichloromethane (CH₂Cl₂) or other suitable non-protic solvent

  • Methanol (B129727) (terminating agent)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Syringes and cannulas for transfer of reagents

  • Schlenk line or glovebox

Procedure:

  • Reactor Setup:

    • Assemble the reactor under a nitrogen atmosphere and cool it to the desired temperature (e.g., -80°C to -30°C) using the cooling bath.

    • Add the purified and dried solvent to the reactor.

  • Initiation System Preparation:

    • In a separate Schlenk flask under nitrogen, dissolve the Lewis acid co-initiator in a small amount of the solvent.

    • In another Schlenk flask, prepare a solution of this compound in the solvent.

  • Polymerization:

    • Introduce the isobutylene monomer into the cooled reactor.

    • Slowly add the Lewis acid solution to the reactor with vigorous stirring.

    • Initiate the polymerization by adding the this compound solution dropwise to the reactor.

    • Monitor the reaction for signs of polymerization, such as an increase in viscosity or a temperature rise.

    • Allow the reaction to proceed for a set time.

  • Termination and Polymer Isolation:

    • Terminate the polymerization by adding pre-chilled methanol to the reactor.

    • Allow the reactor to warm to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the polymer, wash it with fresh methanol, and dry it under vacuum.

Signaling Pathway Diagram:

Cationic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination CHC This compound (C₆H₁₁Cl) Carbocation Cyclohexyl Cation (C₆H₁₁⁺) CHC->Carbocation Activation Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Carbocation Growing_Chain Growing Polymer Chain (Pₙ⁺) Carbocation->Growing_Chain + Monomer Monomer Vinyl Monomer (e.g., Isobutylene) Monomer->Growing_Chain Growing_Chain->Growing_Chain Polymer Final Polymer Growing_Chain->Polymer Termination Terminating_Agent Terminating Agent (e.g., Methanol) Terminating_Agent->Polymer

Caption: Proposed mechanism for cationic polymerization initiated by this compound.

This compound as a Potential Chain Transfer Agent

This compound could theoretically function as a chain transfer agent in certain polymerization reactions, particularly in free-radical polymerizations.[1] A chain transfer agent can terminate a growing polymer chain and initiate a new one, thereby controlling the molecular weight of the resulting polymer.[1]

Theoretical Application:

In a free-radical polymerization, a growing polymer radical could abstract the chlorine atom from this compound, terminating the chain and generating a cyclohexyl radical. This new radical could then initiate the polymerization of another monomer molecule. The efficiency of this process would depend on the relative rates of chain propagation and chain transfer.

Proposed Experimental Protocol: Investigating Chain Transfer Effects

This protocol outlines an approach to study the effect of this compound as a potential chain transfer agent in the free-radical polymerization of a vinyl monomer like styrene or methyl methacrylate.

Materials:

  • Styrene or Methyl Methacrylate (monomer)

  • AIBN (2,2'-azobis(isobutyronitrile)) or other suitable radical initiator

  • This compound (potential chain transfer agent)

  • Toluene or other suitable solvent

  • Methanol (for precipitation)

  • Nitrogen gas

Equipment:

  • Schlenk flasks or reaction tubes

  • Constant temperature oil bath

  • Vacuum line

  • Gel Permeation Chromatography (GPC) for molecular weight analysis

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare a series of reaction mixtures in Schlenk flasks, each containing the same concentration of monomer and initiator.

    • Add varying concentrations of this compound to each flask. Include a control reaction with no this compound.

    • Degas the mixtures by several freeze-pump-thaw cycles.

  • Polymerization:

    • Place the flasks in a constant temperature oil bath (e.g., 60-70°C) to initiate polymerization.

    • Allow the reactions to proceed for a fixed time to achieve a low to moderate monomer conversion.

  • Polymer Isolation and Analysis:

    • Cool the reactions to stop polymerization.

    • Precipitate the polymers by adding the reaction mixtures to an excess of methanol.

    • Filter and dry the polymers.

    • Determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of each polymer sample using GPC.

Data Analysis and Expected Outcome:

By plotting the inverse of the number-average degree of polymerization (1/DPn) against the ratio of the concentration of this compound to the concentration of the monomer ([CHC]/[Monomer]), the chain transfer constant (C_s) can be determined from the slope of the resulting line (Mayo plot). A non-zero slope would indicate that this compound acts as a chain transfer agent.

Logical Relationship Diagram:

Chain_Transfer_Mechanism cluster_process Chain Transfer in Radical Polymerization Growing_Radical Growing Polymer Radical (Pₙ•) Terminated_Polymer Terminated Polymer (PₙCl) Growing_Radical->Terminated_Polymer Chain Transfer Cyclohexyl_Radical Cyclohexyl Radical (C₆H₁₁•) Growing_Radical->Cyclohexyl_Radical produces CHC This compound (C₆H₁₁Cl) CHC->Terminated_Polymer CHC->Cyclohexyl_Radical New_Growing_Chain New Growing Chain (C₆H₁₁M•) Cyclohexyl_Radical->New_Growing_Chain Re-initiation Monomer Monomer (M) Monomer->New_Growing_Chain

Caption: Mechanism of chain transfer involving this compound in radical polymerization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chlorocyclohexane from Cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of chlorocyclohexane from cyclohexanol (B46403).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for converting cyclohexanol to this compound?

A1: Several common reagents can be used for this conversion, including:

  • Thionyl chloride (SOCl₂): This method is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[1][2]

  • Concentrated Hydrochloric Acid (HCl) with a catalyst: Catalysts like zinc chloride (ZnCl₂) (Lucas Reagent) or calcium chloride (CaCl₂) are used to facilitate the reaction.[3][4][5]

  • Phosphorus pentachloride (PCl₅) or Phosphorus trichloride (B1173362) (PCl₃): These are also effective reagents for this transformation.[5][6]

Q2: What is the reaction mechanism for the conversion of cyclohexanol to this compound?

A2: The reaction mechanism depends on the reagents used.

  • With concentrated HCl and a catalyst like ZnCl₂, the reaction typically proceeds through an Sₙ1 mechanism . The catalyst helps the hydroxyl group to leave, forming a secondary carbocation, which is then attacked by the chloride ion.[4][7]

  • With thionyl chloride (SOCl₂) , the reaction generally follows an Sₙ2 mechanism .[1][2]

  • With phosphorus halides like PCl₃, the mechanism is also typically Sₙ2.[5]

Q3: What are the main side reactions and byproducts I should be aware of?

A3: The primary side reaction is the elimination reaction (E1) , which leads to the formation of cyclohexene .[7] This is more likely to occur at higher temperatures or with strong acids. Other byproducts depend on the reagent used, such as SO₂ and HCl with thionyl chloride.

Q4: How can I purify the final this compound product?

A4: Purification typically involves several steps:

  • Washing: The organic layer is washed with water to remove unreacted acid and other water-soluble impurities. A wash with a sodium bicarbonate or sodium carbonate solution can be used to neutralize any remaining acid, followed by a brine wash.[3][6][8]

  • Drying: The organic layer is dried over an anhydrous drying agent like anhydrous calcium chloride, magnesium sulfate, or sodium sulfate.[6][7][8]

  • Distillation: Fractional distillation is used to separate the this compound from any remaining starting material, solvent, or byproducts like cyclohexene.[6][9]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] - Increase the reaction temperature, but be cautious as this may also increase side reactions. - Use a catalyst or increase the catalyst concentration (e.g., CaCl₂ or ZnCl₂).[3][4]
Loss of product during workup- Ensure complete extraction of the product from the aqueous layer. - Avoid vigorous shaking in the separatory funnel to prevent the formation of emulsions. - Be careful not to discard the organic layer.
Side reactions (e.g., elimination to cyclohexene)- Maintain a lower reaction temperature to disfavor the elimination reaction.[7] - Use a milder chlorinating agent.
Product is Contaminated with Starting Material (Cyclohexanol) Incomplete reaction- Increase reaction time or temperature as described above. - Ensure the molar ratio of the chlorinating agent to cyclohexanol is adequate.
Inefficient purification- During the workup, ensure thorough washing to remove any unreacted water-soluble reagents. - Optimize the distillation process to ensure good separation of this compound from the higher-boiling cyclohexanol.
Product is Contaminated with Cyclohexene High reaction temperature- Lower the reaction temperature to minimize the elimination side reaction.
Use of a strong acid catalyst- Consider using a milder catalyst or a different chlorinating agent that is less prone to causing elimination.
Reaction Mixture Turns Dark Decomposition of reagents or product- Ensure the reaction temperature is not too high. - Check the purity of the starting materials.

Data Presentation: Comparison of Reaction Conditions for this compound Synthesis

Reagent/CatalystTemperature (°C)Reaction Time (hours)Reported Yield (%)Reference
Concentrated HCl / CaCl₂ (10-30 wt%)40 - 776 - 1093.8 - 96.5[3]
Concentrated HCl / ZnCl₂RefluxNot SpecifiedNot Specified[4]
Thionyl Chloride (SOCl₂)Not SpecifiedNot SpecifiedGenerally high, preferred method[1]
Phosphorus Pentachloride (PCl₅)RefluxSeveral hoursNot Specified[6]

Experimental Protocols

Method 1: Synthesis using Concentrated HCl and Calcium Chloride

This protocol is adapted from a patented method for producing this compound.[3]

Materials:

  • Cyclohexanol

  • Concentrated Hydrochloric Acid (33-36%)

  • Calcium Chloride (anhydrous)

  • 5% Sodium Carbonate solution

  • Anhydrous Calcium Chloride (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanol, concentrated hydrochloric acid (in a volume ratio of 1:1.5 to 1:4), and calcium chloride (10-30% of the mass of cyclohexanol).

  • Heat the mixture with stirring to a temperature between 40-77°C.

  • Maintain this temperature for 6-10 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Separate the lower aqueous layer from the upper organic layer (crude this compound).

  • Wash the organic layer with water, followed by a 5% sodium carbonate solution, and then again with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation, collecting the fraction at the boiling point of this compound (approximately 142°C).

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification reactants Combine Cyclohexanol, Conc. HCl, and CaCl₂ heat Heat and Stir (40-77°C, 6-10h) reactants->heat cool Cool to Room Temp heat->cool separate Separate Layers cool->separate wash Wash Organic Layer separate->wash dry Dry with CaCl₂ wash->dry distill Fractional Distillation dry->distill product Pure this compound distill->product Troubleshooting_Low_Yield start Low Yield of This compound check_reaction Was the reaction complete? start->check_reaction check_workup Was there product loss during workup? check_reaction->check_workup Yes incomplete_sol Increase reaction time/temp or catalyst amount check_reaction->incomplete_sol No check_side_reactions Were side reactions (e.g., elimination) significant? check_workup->check_side_reactions No workup_sol Optimize extraction and separation techniques check_workup->workup_sol Yes side_reaction_sol Lower reaction temperature or use milder reagents check_side_reactions->side_reaction_sol Yes

References

common side reactions in the synthesis of chlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of chlorocyclohexane.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, primarily related to side reactions and incomplete conversion. The most common side reaction is the E1 elimination of the carbocation intermediate (when synthesizing from cyclohexanol) to form cyclohexene.[1][2]

To improve your yield, consider the following:

  • Temperature Control: In syntheses from cyclohexanol (B46403), carefully control the reaction temperature. While heating increases the reaction rate, excessive heat can favor the elimination reaction (formation of cyclohexene) over the substitution reaction.

  • Reagent Purity: Ensure your starting materials, particularly cyclohexanol, are dry.[3] Water can interfere with the reaction, especially when using reagents like thionyl chloride or phosphorus pentachloride.[3]

  • Reaction Time: Allowing the reaction to proceed to completion is crucial. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Insufficient time may lead to a low conversion of the starting material.[2]

  • Catalyst Concentration: When using a catalyst like zinc chloride or calcium chloride, ensure it is used in the appropriate amount.[4]

  • Work-up Procedure: During the aqueous work-up, minimize contact time with water and basic solutions to prevent the hydrolysis of this compound back to cyclohexanol.[1]

Q2: I've detected an impurity with a similar boiling point to my product. What could it be and how do I remove it?

A2: A common impurity, especially when synthesizing from cyclohexanol, is cyclohexene, formed via an elimination side reaction.[2] If your starting material was cyclohexane (B81311), you might have isomers of dithis compound.[5]

  • Removal of Cyclohexene: Careful fractional distillation can help separate this compound from cyclohexene, although their boiling points are relatively close. Washing the crude product with cold, concentrated sulfuric acid can also help remove the alkene impurity.

  • Removal of Dithis compound: Separation of dithis compound isomers from the desired product can be challenging and typically requires efficient fractional distillation.[5]

Q3: My product is contaminated with unreacted starting material. How can I improve the conversion rate?

A3: Unreacted starting material (cyclohexanol or cyclohexane) is a common issue.

  • From Cyclohexanol: To drive the reaction forward, you can use a slight excess of the chlorinating agent (e.g., concentrated HCl). Using a catalyst like zinc chloride or calcium chloride also enhances the conversion rate.[1][4]

  • From Cyclohexane: In free-radical chlorination, optimizing the reaction time and the initiator concentration (like AIBN) is key.[6] Unreacted cyclohexane can be removed by distillation after the reaction is complete.[6]

Q4: What is the purpose of the washing steps with sodium bisulfite or sodium carbonate?

A4: These washing steps are crucial for neutralizing and removing acidic impurities.

  • Sodium Bisulfite Wash: This is used to remove any remaining traces of acid from the organic layer.[2]

  • Sodium Carbonate Wash: This is also used to neutralize the acid. It is important to vent the separatory funnel frequently during this wash, as carbon dioxide gas is produced.[6]

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the synthesis of this compound.

ParameterMethod 1: Cyclohexanol with HCl/CaCl₂Method 2: Cyclohexanol with SOCl₂Method 3: Cyclohexane with Cl₂
Chlorinating Agent Hydrochloric AcidThionyl ChlorideChlorine Gas
Catalyst/Additive Calcium Chloride (10-30 wt%)[4]Pyridine (often used)Blue light (initiator)[5]
Temperature 40 - 77 °C[4]0 - 25 °C (typically)[7]40 °C[5]
Pressure Atmospheric or up to 0.7 atm[4]AtmosphericAtmospheric
Reported Yield 90 - 93.8%[4]Generally high>94%[5]
Key Considerations Use of gaseous HCl can improve yield.[4]Gaseous byproducts (SO₂ and HCl) are formed.[8]Can produce dithis compound byproducts.[5]

Experimental Protocols

Synthesis of this compound from Cyclohexanol using HCl and ZnCl₂

This protocol is based on a common SN1 reaction method.[1]

Materials:

  • Cyclohexanol

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂), anhydrous

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, place cyclohexanol and a catalytic amount of anhydrous zinc chloride.

  • Addition of HCl: Slowly add concentrated hydrochloric acid to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture in a water bath. The reaction is typically refluxed for at least 30 minutes to increase the rate of reaction.[1]

  • Cooling and Separation: After the reflux period, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Two layers will form: an upper organic layer (crude this compound) and a lower aqueous layer.

  • Washing: Separate the layers and wash the organic layer sequentially with:

    • Water

    • 5% Sodium Bicarbonate solution (vent the funnel frequently to release CO₂ pressure)

    • Water

  • Drying: Transfer the washed organic layer to a clean, dry flask and add a drying agent like anhydrous calcium chloride or sodium sulfate. Swirl the flask and allow it to stand until the liquid is clear.

  • Purification: Decant or filter the dried liquid into a distillation flask. Purify the this compound by simple distillation, collecting the fraction that boils at the appropriate temperature (approx. 142 °C).

Visualizations

Troubleshooting Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingLowYield Start Low Yield of This compound CheckPurity Analyze Crude Product (GC, NMR) Start->CheckPurity HighSM High Amount of Starting Material? CheckPurity->HighSM Yes HighSideProduct High Amount of Side Product(s)? CheckPurity->HighSideProduct No IncompleteReaction Incomplete Reaction HighSM->IncompleteReaction SideReactionFavored Side Reaction Favored HighSideProduct->SideReactionFavored IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime IncreaseReagent Increase Chlorinating Agent Concentration IncompleteReaction->IncreaseReagent OptimizeTemp Optimize Temperature (Avoid Excessive Heat) SideReactionFavored->OptimizeTemp CheckCatalyst Verify Catalyst Activity/Amount SideReactionFavored->CheckCatalyst

References

Technical Support Center: Purification of Chlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted cyclohexanol (B46403) from chlorocyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to remove unreacted cyclohexanol from a this compound reaction mixture?

A1: The most common and effective methods for purifying this compound and removing unreacted cyclohexanol are a combination of liquid-liquid extraction followed by fractional distillation. Liquid-liquid extraction is used as a preliminary purification step to remove the bulk of water-soluble impurities, including some of the unreacted cyclohexanol. Fractional distillation is then employed to separate the this compound from the remaining cyclohexanol and other impurities with different boiling points.

Q2: Why is fractional distillation a suitable method for separating this compound and cyclohexanol?

A2: Fractional distillation is highly effective for this separation due to the significant difference in the boiling points of the two compounds. This compound has a boiling point of 142 °C, while cyclohexanol has a boiling point of 161.84 °C.[1][2][3][4][5][6][7] This difference of nearly 20 °C allows for an efficient separation when using a fractionating column.[8]

Q3: Can I use simple distillation instead of fractional distillation?

A3: While simple distillation can achieve some degree of separation, it is much less efficient than fractional distillation when the boiling points of the components are relatively close. For a high-purity final product, fractional distillation is strongly recommended.[8]

Q4: What is the purpose of the water wash during the extraction process?

A4: Washing the crude this compound product with water or a saturated sodium chloride solution helps to remove water-soluble impurities such as unreacted acids (e.g., HCl used in the synthesis), and a portion of the unreacted cyclohexanol, which has some solubility in water.[2][9][10][11]

Troubleshooting Guide

Issue Possible Cause Solution
Poor separation during fractional distillation (distillate is still a mixture). 1. Inefficient fractionating column. 2. Distillation rate is too fast. 3. Heating is uneven.1. Ensure the fractionating column is packed properly and is of adequate length. 2. Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. A slow, steady distillation rate is crucial. 3. Use a heating mantle with a stirrer to ensure even boiling.
The temperature does not stabilize at the boiling point of this compound during distillation. 1. The thermometer is not positioned correctly. 2. The system is not properly insulated.1. The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head. 2. Insulate the fractionating column and distillation head to prevent heat loss.
Cloudy organic layer after extraction. 1. Incomplete separation of the aqueous layer. 2. The drying agent is no longer effective.1. Allow the layers to separate completely in the separatory funnel before draining the aqueous layer. 2. Add fresh anhydrous drying agent (e.g., sodium sulfate (B86663), calcium chloride) until the organic layer becomes clear.
Low yield of pure this compound. 1. Incomplete reaction. 2. Loss of product during transfers and washing steps. 3. Distillation carried out for too long.1. Ensure the initial reaction has gone to completion. 2. Be careful during transfers between glassware. Minimize the number of washing steps if possible without compromising purity. 3. Stop the distillation once the temperature starts to rise significantly above the boiling point of this compound.

Data Presentation

The selection of an appropriate separation method is guided by the physical properties of the compounds involved.

Property This compound Cyclohexanol
Boiling Point (°C) 142[1][3][5][6]161.84[2][4][7][9]
Solubility in Water Insoluble[1][12][13][14]3.60 g/100 mL (20 °C)[2][9][10][11]
Density (g/mL) ~1.000 at 20 °C[1]~0.9624 at 20 °C[9]

Experimental Protocols

Liquid-Liquid Extraction (Preliminary Purification)

This protocol is designed to remove the majority of water-soluble impurities, including some unreacted cyclohexanol, from the crude this compound product.

Materials:

  • Crude this compound mixture

  • Separatory funnel

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate or calcium chloride

  • Erlenmeyer flasks

  • Beakers

Procedure:

  • Transfer the crude this compound reaction mixture to a separatory funnel.

  • Add an equal volume of saturated sodium chloride solution to the separatory funnel.

  • Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The upper organic layer contains the this compound, and the lower aqueous layer contains the water-soluble impurities.

  • Carefully drain the lower aqueous layer into a beaker.

  • Repeat the washing process (steps 2-5) with another portion of saturated sodium chloride solution.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous sodium sulfate or calcium chloride to the organic layer to remove any residual water. Swirl the flask until the liquid is clear.

  • Decant or filter the dried organic layer into a round-bottom flask suitable for distillation.

Fractional Distillation (Final Purification)

This protocol describes the separation of this compound from the less volatile cyclohexanol.

Materials:

  • Dried crude this compound from the extraction step

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Boiling chips

Procedure:

  • Add a few boiling chips to the round-bottom flask containing the dried crude this compound.

  • Set up the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly at the level of the side arm leading to the condenser.

  • Begin heating the mixture gently and evenly using the heating mantle.

  • Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the more volatile component, this compound (142 °C).

  • Collect the fraction that distills over at a constant temperature (± 2 °C of the boiling point of this compound). This is your purified product.

  • As the distillation proceeds, the temperature will begin to rise, indicating that the less volatile component (cyclohexanol) is starting to distill. At this point, change the receiving flask to collect this higher-boiling fraction separately.

  • Stop the distillation before all the liquid in the distilling flask has evaporated.

  • Allow the apparatus to cool completely before disassembling.

Workflow for Purification of this compound

PurificationWorkflow Decision Workflow for this compound Purification start Crude this compound Mixture (contains unreacted cyclohexanol) extraction Liquid-Liquid Extraction (wash with saturated NaCl solution) start->extraction drying Drying of Organic Layer (with anhydrous Na2SO4 or CaCl2) extraction->drying distillation_choice Is high purity required? drying->distillation_choice fractional_distillation Fractional Distillation distillation_choice->fractional_distillation Yes simple_distillation Simple Distillation (for lower purity) distillation_choice->simple_distillation No pure_product Pure this compound fractional_distillation->pure_product waste Aqueous Waste & High-Boiling Residue fractional_distillation->waste simple_distillation->pure_product simple_distillation->waste

Caption: Workflow for the purification of this compound.

References

preventing elimination side products in chlorocyclohexane substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with elimination side products during nucleophilic substitution reactions of chlorocyclohexane.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a nucleophilic substitution on this compound, but I am getting a significant amount of cyclohexene (B86901) as a byproduct. Why is this happening?

A1: this compound is a secondary alkyl halide, which means it can undergo both SN2 (substitution) and E2 (elimination) reactions. The formation of cyclohexene is due to the E2 elimination pathway competing with the desired SN2 substitution. Several factors can favor the unwanted elimination reaction, including the nature of your nucleophile, the solvent system, and the reaction temperature.

Q2: What characteristics of my nucleophile might be promoting the elimination side reaction?

A2: Strong and sterically hindered bases are more likely to act as a base rather than a nucleophile, leading to elimination. If your nucleophile is a strong base (e.g., alkoxides like ethoxide or tert-butoxide), it can readily abstract a proton from the carbon adjacent to the chlorine-bearing carbon, resulting in the formation of a double bond (cyclohexene). Bulky bases, such as potassium tert-butoxide, are particularly prone to causing elimination due to steric hindrance, which makes it difficult for them to attack the carbon atom directly for substitution.[1]

Q3: How does the choice of solvent affect the ratio of substitution to elimination products?

A3: The solvent plays a critical role in determining the reaction pathway.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions.[2] These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive towards the electrophilic carbon of this compound. This enhances the rate of substitution over elimination.

  • Polar protic solvents (e.g., water, ethanol, methanol) can solvate both the cation and the anion of the nucleophile. This solvation of the nucleophile reduces its nucleophilicity and can favor the E2 pathway, especially when a strong base is used.

Q4: I am observing more elimination product when I run my reaction at a higher temperature. Is this expected?

A4: Yes, this is a common observation. Elimination reactions are generally favored at higher temperatures. This is because elimination reactions often have a higher activation energy than substitution reactions and are entropically favored (more molecules are produced). Therefore, increasing the reaction temperature will increase the rate of both reactions, but it will typically increase the rate of elimination more significantly, leading to a higher proportion of the elimination product.

Q5: My reaction with a strong nucleophile in a polar aprotic solvent is still giving me some elimination product. What else can I do?

A5: Even under conditions that favor substitution, some elimination can still occur. To further minimize this, consider the following:

  • Use a less basic nucleophile: If possible, choose a nucleophile that is a good nucleophile but a weaker base. For example, azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolate (RS⁻) ions are excellent nucleophiles for SN2 reactions on secondary halides and are less prone to causing elimination compared to alkoxides.

  • Control the temperature: Running the reaction at a lower temperature will further favor the substitution pathway.

  • Consider the stereochemistry: For an E2 reaction to occur in a cyclohexane (B81311) system, the leaving group (chlorine) and a hydrogen on an adjacent carbon must be in an anti-periplanar (trans-diaxial) conformation. While this compound can adopt this conformation, minimizing factors that promote it can help reduce elimination.

Data Presentation: Substitution vs. Elimination Product Ratios

The following table summarizes the expected major products and approximate product ratios for the reaction of secondary alkyl halides (like this compound) under various conditions. Note that specific yields can vary based on precise reaction conditions.

SubstrateNucleophile/BaseSolventTemperatureApprox. Substitution (SN2) %Approx. Elimination (E2) %Major Product
Cyclohexyl HalideSodium Ethoxide (strong base)Ethanol55°C~1% (for bromide)>99% (for bromide)Elimination
ChlorocyclopentaneSodium Cyanide (good nucleophile)DMSONot Specified65-70%30-35%Substitution
2-BromopentaneSodium Ethoxide (strong base)Ethanol25°C18%82%Elimination
Isopropyl BromideSodium Ethoxide (strong base)Ethanol/Water55°C47%53%Mixture
This compoundSodium Azide (good nucleophile)DMFRoom Temp.High (>90%)Low (<10%)Substitution
This compoundPotassium tert-Butoxide (bulky base)THFRoom Temp.Very Low (<5%)High (>95%)Elimination

Data for cyclohexyl bromide and other secondary halides are included to illustrate general trends.

Experimental Protocols

Protocol 1: Maximizing Substitution - Synthesis of Azidocyclohexane (B1329591)

This protocol is designed to favor the SN2 pathway by using a good nucleophile that is a weak base in a polar aprotic solvent at a controlled temperature.

Objective: To synthesize azidocyclohexane from this compound with minimal formation of cyclohexene.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Add anhydrous DMF to dissolve the this compound.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40-50°C, if the reaction is slow) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers. Extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude azidocyclohexane.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Illustrating Predominant Elimination - Synthesis of Cyclohexene

This protocol demonstrates conditions that strongly favor the E2 pathway by using a strong, sterically hindered base.

Objective: To synthesize cyclohexene from this compound via an E2 elimination.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Pentane

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add potassium tert-butoxide (1.2 equivalents).

  • Add anhydrous THF to dissolve the base.

  • Cool the solution in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in a small amount of anhydrous THF to the stirred solution of the base.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or GC.

  • Carefully quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and add pentane.

  • Separate the layers and wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain cyclohexene. Caution: Cyclohexene is volatile.

Visualizations

SN2_vs_E2_Competition cluster_SN2 SN2 Pathway (Substitution) cluster_E2 E2 Pathway (Elimination) This compound This compound SN2_TS Transition State This compound->SN2_TS Backside Attack E2_TS Transition State This compound->E2_TS Proton Abstraction Nucleophile_Base Nucleophile / Base Nucleophile_Base->SN2_TS Nucleophile_Base->E2_TS Substitution_Product Substitution Product (e.g., Azidocyclohexane) SN2_TS->Substitution_Product Elimination_Product Elimination Product (Cyclohexene) E2_TS->Elimination_Product

Caption: Competing SN2 and E2 pathways for this compound.

Troubleshooting_Flowchart Start High Yield of Elimination Product? Check_Base Is the Nucleophile a Strong/Bulky Base? Start->Check_Base Yes Change_Nuc Action: Use a good nucleophile that is a weaker base (e.g., N3-, CN-, RS-) Check_Base->Change_Nuc Yes Check_Solvent Is the Solvent Polar Protic? Check_Base->Check_Solvent No Success Substitution Product Yield Increased Change_Nuc->Success Change_Solvent Action: Switch to a Polar Aprotic Solvent (e.g., DMSO, DMF) Check_Solvent->Change_Solvent Yes Check_Temp Is the Temperature Elevated? Check_Solvent->Check_Temp No Change_Solvent->Success Lower_Temp Action: Run the reaction at a lower temperature Check_Temp->Lower_Temp Yes Check_Temp->Success No Lower_Temp->Success

Caption: Troubleshooting guide for minimizing elimination.

References

optimizing temperature and reaction time for chlorocyclohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of chlorocyclohexane from cyclohexanol (B46403) and hydrochloric acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound from cyclohexanol?

A1: this compound is synthesized from cyclohexanol by a nucleophilic substitution reaction (SN1) using concentrated hydrochloric acid. The hydroxyl group (-OH) of cyclohexanol is protonated by the acid, forming a good leaving group (water). The subsequent loss of water results in a cyclohexyl carbocation, which is then attacked by a chloride ion to form this compound.[1][2] A catalyst, such as zinc chloride or calcium chloride, is often used to facilitate the reaction.[1][3]

Q2: What are the typical temperature and reaction time for this synthesis?

A2: The optimal temperature range for the synthesis of this compound is typically between 40-77°C.[3] The reaction is generally carried out for a duration of 6 to 10 hours to achieve a high conversion of cyclohexanol.[3]

Q3: What is the role of calcium chloride in the reaction?

A3: Calcium chloride is used as a catalyst to increase the rate of reaction and improve the yield.[3] It acts as a Lewis acid, coordinating with the hydroxyl group of cyclohexanol, which makes it a better leaving group and facilitates the formation of the carbocation intermediate.

Q4: What are the common side products in this synthesis?

A4: The most common side products are cyclohexene (B86901) and dicyclohexyl ether.[4] Cyclohexene is formed via an elimination reaction (E1) of the carbocation intermediate.[1][4] Dicyclohexyl ether can be formed through the reaction of the cyclohexyl carbocation with unreacted cyclohexanol.[4][5][6]

Q5: How can the purity of the final product be improved?

A5: The purity of this compound can be improved through a series of work-up and purification steps. This typically involves washing the organic layer with water, a sodium bicarbonate or sodium carbonate solution to neutralize excess acid, and a final water wash.[3][4] The product is then dried over an anhydrous salt like calcium chloride or sodium sulfate (B86663) and purified by distillation.[3][7][8]

Troubleshooting Guide

Problem 1: Low Yield of this compound

  • Question: My reaction resulted in a significantly lower yield of this compound than expected. What are the potential causes and how can I improve it?

  • Answer:

    • Incomplete Reaction: The reaction time may have been too short. Ensure the reaction is allowed to proceed for the recommended 6-10 hours.[3]

    • Suboptimal Temperature: The reaction temperature might be too low. Maintain the temperature within the optimal range of 40-77°C.[3]

    • Insufficient Acid Concentration: Using a less concentrated hydrochloric acid can lead to lower yields. It is recommended to use concentrated HCl, with a mass fraction of at least 33.0%.[3]

    • Formation of Side Products: Higher temperatures can favor the formation of the elimination product, cyclohexene. If a significant amount of cyclohexene is detected, consider running the reaction at the lower end of the optimal temperature range.

    • Loss of Product during Work-up: Ensure proper separation of the organic and aqueous layers during extraction. Inefficient washing or drying can also lead to product loss.

Problem 2: Presence of Impurities in the Final Product

  • Question: My final product is contaminated with unreacted cyclohexanol and/or side products. How can I effectively remove these impurities?

  • Answer:

    • Unreacted Cyclohexanol: Unreacted cyclohexanol can be removed by thorough washing of the organic phase with water.[4] Distillation is also an effective method for separating the higher-boiling cyclohexanol from the this compound product.[8]

    • Cyclohexene: This byproduct can be removed by careful fractional distillation, as its boiling point is lower than that of this compound.

    • Dicyclohexyl Ether: This higher-boiling byproduct can be removed by distillation.[4]

    • Residual Acid: Washing the organic layer with a 3-5% sodium carbonate solution or a 5-10% sodium chloride solution will neutralize and remove any remaining hydrochloric acid.[3]

Problem 3: Formation of an Emulsion During Work-up

  • Question: An emulsion formed during the aqueous work-up, making it difficult to separate the organic and aqueous layers. What should I do?

  • Answer: To break up an emulsion, you can try the following:

    • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help force the separation of the layers.

    • Allow the mixture to stand for a longer period.

    • Gently swirl the separatory funnel instead of vigorous shaking.

Data Presentation

Table 1: Optimized Reaction Parameters for this compound Synthesis

ParameterOptimal Range/ValueExpected YieldReference
Temperature 40 - 77 °CUp to 98%[3]
Reaction Time 6 - 10 hoursUp to 98%[3]
Cyclohexanol:HCl (volume ratio) 1:1.5 - 1:4High Conversion[3]
Calcium Chloride (wt% of cyclohexanol) 10 - 30%High Yield[3]
HCl Concentration (mass fraction) ≥ 33.0%High Conversion[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclohexanol and HCl

This protocol is based on the optimized conditions described in the literature.[3]

Materials:

  • Cyclohexanol

  • Concentrated Hydrochloric Acid (≥33.0%)

  • Calcium Chloride

  • 5-10% Sodium Chloride solution or 3-5% Sodium Carbonate solution

  • Anhydrous Calcium Chloride (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a stirrer, reflux condenser, and thermometer, add cyclohexanol.

  • Add calcium chloride (10-30% by weight of cyclohexanol).

  • Slowly add concentrated hydrochloric acid to achieve a cyclohexanol to hydrochloric acid volume ratio between 1:1.5 and 1:4.

  • Heat the mixture with stirring to a temperature between 40-77°C.

  • Maintain the reaction at this temperature for 6-10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the lower aqueous phase.

  • Wash the organic phase with a 5-10% sodium chloride solution or a 3-5% sodium carbonate solution.

  • Wash the organic phase with water.

  • Dry the organic phase over anhydrous calcium chloride.

  • Filter to remove the drying agent.

  • Purify the crude this compound by distillation.

Visualizations

SN1_Pathway Cyclohexanol Cyclohexanol Protonated_Alcohol Protonated Cyclohexanol Cyclohexanol->Protonated_Alcohol + H⁺ Carbocation Cyclohexyl Carbocation Protonated_Alcohol->Carbocation - H₂O This compound This compound Carbocation->this compound + Cl⁻ (Substitution) Cyclohexene Cyclohexene (Byproduct) Carbocation->Cyclohexene - H⁺ (Elimination) Dicyclohexyl_Ether Dicyclohexyl Ether (Byproduct) Carbocation->Dicyclohexyl_Ether + Cyclohexanol - H⁺

Caption: SN1 reaction pathway for this compound synthesis.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Mix Cyclohexanol, HCl, and CaCl₂ Heat Heat (40-77°C) for 6-10 hours Reactants->Heat Cool Cool to Room Temp Heat->Cool Separate Separate Aqueous Layer Cool->Separate Wash Wash with Na₂CO₃/NaCl and Water Separate->Wash Dry Dry with Anhydrous CaCl₂ Wash->Dry Filter Filter Dry->Filter Distill Distill Filter->Distill Product Pure this compound Distill->Product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Low Yield? Check_Time Reaction Time < 6h? Start->Check_Time Yes Check_Temp Temperature < 40°C? Start->Check_Temp No Check_Time->Check_Temp No Increase_Time Increase Reaction Time to 6-10h Check_Time->Increase_Time Yes Check_Acid HCl Concentration < 33%? Check_Temp->Check_Acid No Increase_Temp Increase Temperature to 40-77°C Check_Temp->Increase_Temp Yes Check_Byproducts Significant Byproducts? Check_Acid->Check_Byproducts No Use_Conc_Acid Use Concentrated HCl (≥33%) Check_Acid->Use_Conc_Acid Yes Optimize_Temp Optimize Temperature (lower end of range) Check_Byproducts->Optimize_Temp Yes End Yield Improved Check_Byproducts->End No Increase_Time->End Increase_Temp->End Use_Conc_Acid->End Optimize_Temp->End

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Efficient Preparation of Chlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of chlorocyclohexane. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis process.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered during the synthesis of this compound, ensuring a higher yield and purity of the final product.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient Catalyst: The catalyst (e.g., Zinc Chloride) may be old, hydrated, or of low quality.Use freshly opened, anhydrous zinc chloride. Consider increasing the catalyst loading, but be mindful of potential side reactions.
Incomplete Reaction: Insufficient reaction time or temperature.Increase the reflux time and ensure the reaction mixture reaches the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Presence of Water: Water in the reactants or glassware can quench the reaction, especially when using reagents like thionyl chloride or phosphorus pentachloride.[2]Thoroughly dry all glassware before use. Use anhydrous cyclohexanol (B46403) and solvents.[2]
Poor Quality Reagents: The starting materials (cyclohexanol, hydrochloric acid, thionyl chloride, etc.) may be of low purity.Use high-purity, analytical grade reagents.
Product is Impure (e.g., contains cyclohexene) Elimination Side Reaction: The reaction conditions (e.g., high temperature) may favor the elimination reaction, leading to the formation of cyclohexene (B86901).[1]Carefully control the reaction temperature. A lower temperature may favor the substitution reaction. Consider using a milder chlorinating agent.
Incomplete Washing/Neutralization: Residual acid can promote side reactions or degradation of the product.Ensure thorough washing of the organic layer with a sodium bicarbonate or sodium carbonate solution to neutralize all acidic components.[3]
Inefficient Purification: Simple distillation may not be sufficient to separate this compound from close-boiling impurities.Use fractional distillation for a more efficient separation. Ensure the distillation apparatus is set up correctly and the column is appropriately packed.
Reaction Fails to Initiate Low Reaction Temperature: The activation energy for the reaction has not been reached.Gently warm the reaction mixture to initiate the reaction.
Inactive Catalyst: The catalyst is not effectively promoting the reaction.As mentioned above, use a fresh, high-quality catalyst.
Formation of Dichlorinated Byproducts Excess Chlorinating Agent (in free-radical chlorination): Using a high ratio of chlorine to cyclohexane (B81311) can lead to the formation of dithis compound and other polychlorinated products.[4]Use a molar ratio of cyclohexane to chlorine that favors monosubstitution. A large excess of cyclohexane is often used to maximize the yield of the monochlorinated product.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory-scale method for preparing this compound from cyclohexanol?

A1: The reaction of cyclohexanol with concentrated hydrochloric acid in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride, is a widely used and generally efficient method for laboratory-scale synthesis.[1][3] This is an SN1 reaction where the hydroxyl group is protonated and leaves as water, forming a secondary carbocation that is then attacked by the chloride ion.[3]

Q2: I am considering using thionyl chloride (SOCl₂) for the synthesis. What are the main advantages and disadvantages of this method?

A2: The primary advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[6] This simplifies the purification process as these gaseous byproducts can be easily removed from the reaction mixture.[6] However, thionyl chloride is a hazardous and corrosive reagent that reacts violently with water, so it must be handled with extreme care in a well-ventilated fume hood.[2][7]

Q3: How can I minimize the formation of cyclohexene as a byproduct?

A3: The formation of cyclohexene occurs through an E1 elimination pathway, which competes with the SN1 substitution reaction. To minimize cyclohexene formation, it is crucial to control the reaction temperature, as higher temperatures tend to favor elimination. Additionally, using a less polar solvent can sometimes disfavor the elimination pathway.

Q4: What is the role of zinc chloride in the reaction between cyclohexanol and HCl?

A4: Zinc chloride acts as a Lewis acid catalyst. It coordinates with the oxygen atom of the hydroxyl group in cyclohexanol, making it a better leaving group (H₂O). This facilitates the formation of the cyclohexyl carbocation, which is a key intermediate in the SN1 reaction mechanism.[3]

Q5: Is it possible to synthesize this compound directly from cyclohexane?

A5: Yes, this compound can be prepared by the free-radical chlorination of cyclohexane using chlorine gas (Cl₂).[5] This reaction is typically initiated by UV light.[5] A major challenge with this method is controlling the degree of chlorination, as it can lead to the formation of dithis compound and other polychlorinated byproducts.[4] To favor the formation of the monosubstituted product, a large excess of cyclohexane is generally used.[5]

Catalyst Selection and Reaction Conditions

The choice of catalyst and reaction conditions is critical for achieving high efficiency and selectivity in the preparation of this compound.

From Cyclohexanol
Chlorinating Agent Catalyst Typical Reaction Conditions Yield (%) Key Considerations
Concentrated HClAnhydrous ZnCl₂Reflux, 1-2 hours45-90[1][8]Common and cost-effective. Prone to cyclohexene formation at higher temperatures.[1]
Thionyl Chloride (SOCl₂)Pyridine (optional, as a base)0°C to reflux, 1-3 hoursGenerally highByproducts are gaseous, simplifying purification.[6] Reagent is highly reactive and moisture-sensitive.[2]
Phosphorus Pentachloride (PCl₅)None0°C to room temperature, 1-2 hoursGood to highEffective but the solid reagent can be difficult to handle. Byproducts need to be carefully removed during workup.[2]
From Cyclohexane
Chlorinating Agent Initiator/Catalyst Typical Reaction Conditions Selectivity for Monochlorination (%) Key Considerations
Chlorine Gas (Cl₂)UV LightRoom temperature, 1-2 hours~95 (with excess cyclohexane)[9]Free-radical chain reaction. Requires careful control of the cyclohexane to chlorine ratio to avoid polychlorination.[5]
Chlorine Gas (Cl₂)Composite Catalyst (e.g., organo-peroxide and azo-compound)30-80°CHighCan be performed in the dark. Catalyst composition and loading are critical.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclohexanol using HCl and ZnCl₂

Materials:

  • Cyclohexanol

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, place 10 g of anhydrous zinc chloride and 25 mL of concentrated hydrochloric acid.

  • Cool the mixture in an ice bath and slowly add 10 g of cyclohexanol with swirling.

  • Attach a reflux condenser and heat the mixture in a water bath at 60-70°C for 1 hour.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Separate the lower aqueous layer.

  • Wash the upper organic layer with 25 mL of water, followed by 25 mL of 5% sodium bicarbonate solution, and finally with 25 mL of water. During the bicarbonate wash, vent the separatory funnel frequently to release the pressure from CO₂ evolution.

  • Dry the crude this compound over anhydrous sodium sulfate.

  • Decant the dried liquid into a distillation flask and purify by distillation, collecting the fraction boiling at 141-143°C.

Protocol 2: Synthesis of this compound from Cyclohexane via Free-Radical Chlorination

Materials:

  • Cyclohexane

  • Chlorine Gas (Cl₂)

  • Photoreactor with a UV lamp

  • Gas dispersion tube

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Distillation apparatus

Procedure:

  • Place 50 mL of cyclohexane in a photoreactor equipped with a magnetic stirrer and a gas dispersion tube.

  • Irradiate the cyclohexane with a UV lamp while bubbling chlorine gas through the liquid at a slow, controlled rate. (Caution: This should be performed in a well-ventilated fume hood as HCl gas is evolved).

  • Monitor the reaction progress by periodically taking a small sample and analyzing it by Gas Chromatography (GC) to determine the ratio of this compound to cyclohexane.

  • Once the desired conversion is achieved (to avoid over-chlorination), stop the chlorine flow and the UV irradiation.

  • Transfer the reaction mixture to a separatory funnel and wash it with 50 mL of 5% sodium bicarbonate solution to neutralize any dissolved HCl.

  • Wash with 50 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the product by fractional distillation, collecting the fraction corresponding to this compound (boiling point 142°C). Unreacted cyclohexane can be recovered as the lower-boiling fraction.

Process Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process and experimental workflow for the synthesis of this compound.

Chlorocyclohexane_Synthesis_Decision cluster_cyclohexanol From Cyclohexanol cluster_cyclohexane From Cyclohexane start Starting Material Selection cyclohexanol Cyclohexanol start->cyclohexanol Common lab synthesis cyclohexane Cyclohexane start->cyclohexane Industrial / Alternative route hcl_zncl2 HCl / ZnCl₂ cyclohexanol->hcl_zncl2 Cost-effective socl2 Thionyl Chloride (SOCl₂) cyclohexanol->socl2 Clean byproducts pcl5 Phosphorus Pentachloride (PCl₅) cyclohexanol->pcl5 Alternative reagent free_radical Free-Radical Chlorination (UV or Catalyst) cyclohexane->free_radical purification Purification hcl_zncl2->purification Workup & Distillation socl2->purification pcl5->purification free_radical->purification product This compound purification->product

Caption: Decision tree for selecting a synthesis route for this compound.

Experimental_Workflow reagent_prep 1. Reagent & Glassware Preparation (Drying is critical) reaction_setup 2. Reaction Setup (e.g., Reflux or Photoreactor) reagent_prep->reaction_setup reaction 3. Running the Reaction (Monitor temperature and time) reaction_setup->reaction workup 4. Reaction Workup (Quenching, Extraction, Washing) reaction->workup drying 5. Drying the Organic Layer workup->drying purification 6. Purification (Distillation) drying->purification analysis 7. Product Analysis (GC, NMR, IR) purification->analysis

Caption: General experimental workflow for this compound synthesis.

References

issues with chlorocyclohexane stability during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of chlorocyclohexane during long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound during long-term storage?

A1: The main stability concern for this compound is its propensity to undergo degradation, primarily through dehydrochlorination, especially when exposed to elevated temperatures, light, or in the presence of bases. This degradation can lead to the formation of impurities that may compromise the integrity of experiments.

Q2: What are the expected degradation products of this compound under improper storage conditions?

A2: The primary degradation products of this compound are cyclohexene (B86901) and hydrogen chloride (HCl).[1][2] At elevated temperatures, this elimination reaction is the predominant degradation pathway. Under certain conditions, particularly in the presence of water, hydrolysis can also occur, leading to the formation of cyclohexanol (B46403) and HCl.

Q3: What are the ideal storage conditions for maintaining the stability of this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, away from sources of heat, direct sunlight, and incompatible materials such as strong bases and oxidizing agents. Refrigerated storage at 2-8°C is recommended for optimal stability. The container should be tightly sealed to prevent exposure to moisture and air.

Q4: How can I assess the purity of my stored this compound?

A4: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is effective for separating and identifying volatile impurities like cyclohexene. NMR spectroscopy can provide a quantitative assessment of the purity and help in the structural elucidation of any degradation products.

Q5: Are there any known stabilizers that can be added to this compound for long-term storage?

A5: While the use of stabilizers for this compound is not extensively documented in publicly available literature, for other reactive chemical systems, antioxidants or radical scavengers are sometimes employed. However, the addition of any stabilizer should be carefully considered as it may interfere with downstream applications. It is generally recommended to rely on proper storage conditions to maintain purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered related to the stability of this compound.

Issue 1: Unexpected or inconsistent experimental results.

  • Possible Cause: Degradation of this compound leading to lower effective concentration and the presence of reactive impurities like HCl or cyclohexene.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of the this compound stock using GC-MS or ¹H NMR.

    • Neutralize Acidity: If HCl formation is suspected, consider passing the this compound through a small plug of neutral alumina (B75360) before use to remove acidic impurities.

    • Purify by Distillation: If significant impurities are detected, purification by distillation may be necessary.

Issue 2: Presence of a new, unidentified peak in GC-MS analysis.

  • Possible Cause: Formation of a degradation product.

  • Troubleshooting Steps:

    • Identify the Impurity: Analyze the mass spectrum of the new peak to identify its structure. A common impurity is cyclohexene.

    • Review Storage Conditions: Assess the storage conditions of your this compound. Exposure to high temperatures or light can accelerate degradation.

    • Implement Corrective Actions: Ensure the material is stored in a cool, dark, and dry environment.

Issue 3: Decrease in pH of a reaction mixture when using stored this compound.

  • Possible Cause: Formation of hydrogen chloride (HCl) as a degradation product.

  • Troubleshooting Steps:

    • Confirm Acidity: Test the pH of a solution of the this compound in a neutral solvent.

    • Purification: As mentioned in Issue 1, consider a neutralization step or distillation before use.

    • Adjust Experimental Protocol: If purification is not feasible, consider adding a non-nucleophilic base to the reaction to scavenge the excess acid, if compatible with your reaction chemistry.

Quantitative Data on this compound Degradation

Direct quantitative data for the degradation of this compound under typical long-term storage conditions is limited in published literature. However, data from high-temperature decomposition studies can be used to estimate stability at lower temperatures, though this is an extrapolation and should be treated with caution.

The thermal decomposition of this compound to cyclohexene and HCl is a first-order reaction.[1][3]

Table 1: Rate Constants for Thermal Decomposition of this compound [2][4]

Temperature (K)Rate Constant (k, s⁻¹)
590 - 102010¹⁴.³³ * exp(-25950 / T)

Note: This data is from high-temperature studies and extrapolation to ambient or refrigerated storage temperatures may not be perfectly accurate but indicates a very slow rate of decomposition at lower temperatures.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by GC-MS

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). A typical concentration is 1 µL of this compound in 1 mL of solvent.

  • GC-MS Parameters (Example):

    • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Scan range of 35-300 m/z.

  • Data Analysis: Integrate the peak areas of this compound and any impurity peaks. The relative percentage of each component can be calculated from the peak areas. Identify impurities by comparing their mass spectra to a library (e.g., NIST).

Protocol 2: Quantitative ¹H NMR for Purity Assessment

  • Sample Preparation: Accurately weigh a known amount of a high-purity internal standard (e.g., dimethyl sulfoxide (B87167) or 1,3,5-trimethoxybenzene) into an NMR tube. Add a known mass of the this compound sample. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons.

  • Data Analysis: Integrate the signal corresponding to a unique proton on the this compound molecule and a signal from the internal standard. The molar ratio of this compound to the internal standard can be calculated, and from this, the purity of the this compound can be determined.

Visualizations

degradation_pathway This compound This compound cyclohexene Cyclohexene This compound->cyclohexene Dehydrochlorination (Heat, Light, Base) hcl Hydrogen Chloride (HCl) This compound->hcl cyclohexanol Cyclohexanol This compound->cyclohexanol Hydrolysis h2o H₂O (Moisture) h2o->cyclohexanol

Caption: Primary degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_purity Assess Purity of this compound (GC-MS or NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure investigate_other Investigate Other Experimental Parameters is_pure->investigate_other Yes purify Purify this compound (e.g., Distillation, Alumina Filtration) is_pure->purify No end Problem Resolved investigate_other->end re_run Re-run Experiment purify->re_run re_run->end

Caption: Troubleshooting workflow for inconsistent results.

References

troubleshooting phase separation in chlorocyclohexane workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chlorocyclohexane Workup

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving phase separation issues encountered during the workup of this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I not observing a clean separation between the organic and aqueous layers during my this compound workup?

Poor phase separation during the workup of this compound can be attributed to several factors, the most common being the formation of an emulsion. Emulsions are stable mixtures of two immiscible liquids, where one liquid is dispersed in the other as microscopic droplets.[1][2] This can be caused by the presence of surfactants or finely divided solid particles that stabilize the interface between the two layers.[2][3] Other issues can include the formation of insoluble precipitates or having reaction byproducts that are soluble in both phases.[4][5]

Q2: What is an emulsion and what are the common techniques to break it?

An emulsion is a mixture of two immiscible liquids, like an organic solvent and water, where one is dispersed in the other.[1] Breaking an emulsion is crucial for efficient product purification.[1] Several techniques can be employed to break an emulsion:

  • Allow the mixture to stand: Sometimes, an emulsion will break on its own if left undisturbed in the separatory funnel for a period of time.[3][6]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl.[1][6] This increases the ionic strength of the aqueous layer, which reduces the solubility of organic compounds in it and helps to coalesce the dispersed droplets.[1][7]

  • Change the pH: Adding a dilute acid or base can alter the solubility of certain compounds that may be stabilizing the emulsion, leading to phase separation.[1] However, be cautious if your product is sensitive to pH changes.[1]

  • Filtration: Pass the entire emulsified mixture through a pad of a filter aid like Celite.[3][6] Emulsions are often caused by suspended solids, which can be removed by this method.[3]

  • Centrifugation: This mechanical method is very effective for breaking emulsions with small droplet sizes.[1]

  • Gentle Heating: Gently warming the mixture can reduce the viscosity of the emulsion and promote phase separation.[1] Avoid excessive heat, as it may decompose your product.[1]

  • Solvent Addition: Adding a small amount of a solvent that is miscible with the organic phase but not the aqueous phase can disrupt the forces holding the emulsion together.[1] A few drops of ethanol (B145695) can also sometimes help break an emulsion.[5]

  • Dilution: In some cases, significantly diluting the organic layer (5x or 10x) can help break the emulsion.[6]

Q3: My reaction was performed in a water-miscible solvent like THF or acetonitrile. How does this affect the workup?

Solvents like THF, acetonitrile, or alcohols are miscible with both water and many organic solvents, which can prevent the formation of two distinct layers during an aqueous workup.[5][8] The safest approach is to remove the water-miscible solvent by rotary evaporation before starting the extraction.[3][6][8] If that is not practical, you may need to dilute your mixture with a large volume of the extraction solvent and perform multiple washes with water or brine to pull the water-miscible solvent into the aqueous layer.[8]

Q4: I have a solid or gooey precipitate at the interface between the two layers. What should I do?

This is a common issue where an insoluble material forms and obscures the boundary between the layers.[4][6] The recommended approach is to continue with the separation as best as possible, ensuring you collect the entire organic layer, even if some of the precipitate is included.[6] This insoluble material can often be removed in a subsequent step by filtration.[4] After separation, you can treat the organic layer with a drying agent, which may absorb some of the unwanted material, allowing it to be filtered off.[6]

Q5: The layers are very dark, and I cannot see the interface. How can I identify the layers?

When the interface is not visible, you can try shining a bright light through the separatory funnel.[9] Another trick is to add a small amount of ice to the funnel; the ice will float at the interface between the aqueous and organic layers (if using a less dense organic solvent like ether or ethyl acetate).[4][6] To determine which layer is which, you can add a small amount of water and observe which layer increases in volume.[5] Given that this compound has a density of approximately 1.0 g/mL, it can be very close to the density of water, making the layers difficult to distinguish and prone to inversion based on the solutes present.[10]

Quantitative Data

Understanding the physical properties of this compound is essential for a successful workup.

PropertyValueSource(s)
Molecular Formula C₆H₁₁Cl[10][11][12]
Molecular Weight 118.60 g/mol [11][13]
Appearance Colorless liquid[10][12]
Density ~1.000 g/mL at 20-25 °C[10][12]
Boiling Point 142 °C[10][12]
Melting Point -44 °C[10][12]
Water Solubility Insoluble (0.02 g/L at 20 ºC)[10][14][15]
Solubility in Organic Solvents Soluble in ethanol, ether, benzene, chloroform, and acetone[10][11][13][14]

Experimental Protocols

Protocol 1: Breaking an Emulsion using the "Salting Out" Method

This protocol describes the use of a saturated sodium chloride solution (brine) to break an emulsion during an aqueous workup.

  • Preparation: Prepare a saturated solution of sodium chloride (brine) by dissolving NaCl in warm water until no more salt dissolves. Allow the solution to cool to room temperature.

  • Procedure: a. Transfer the emulsified reaction mixture to a separatory funnel. b. Add a volume of brine equivalent to 10-20% of the aqueous layer volume in the funnel. c. Stopper the funnel and gently rock or swirl it. Do not shake vigorously, as this may worsen the emulsion. d. Periodically vent the funnel to release any pressure buildup. e. Place the funnel back on a ring stand and allow it to stand undisturbed.

  • Observation: The emulsion should start to break, and two distinct layers should become visible. This may take several minutes.

  • Separation: Once the layers have fully separated, drain the lower layer, followed by the upper layer, into separate flasks.

Protocol 2: Filtration of an Emulsion through a Celite Pad

This method is effective when the emulsion is stabilized by fine solid particulates.[3]

  • Preparation of the Celite Pad: a. Place a piece of filter paper in a Büchner or fritted glass funnel. b. Wet the paper with the organic solvent used in your extraction. c. Create a slurry of Celite in the same organic solvent. d. Pour the slurry into the funnel and apply gentle vacuum to form a tightly packed, level pad of Celite (approximately 1-2 cm thick).

  • Filtration: a. Pour the entire emulsified mixture directly onto the Celite pad. b. Apply vacuum to draw the liquid through the filter. The fine particulates causing the emulsion should be trapped by the Celite.[3]

  • Separation: a. Transfer the filtrate to a clean separatory funnel. b. The mixture should now be biphasic and can be separated as usual.[3]

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting phase separation issues during a this compound workup.

G Troubleshooting Phase Separation in this compound Workup start Phase Separation Issue Identified emulsion Is an Emulsion Present? start->emulsion Start Here precipitate Is a Precipitate at the Interface? emulsion->precipitate No wait Allow to Stand (15-30 min) emulsion->wait Yes separate_and_filter Separate Layers with Precipitate, then Filter Organic Layer precipitate->separate_and_filter Yes invisible_interface Is the Interface Invisible? precipitate->invisible_interface No resolved1 Problem Resolved? wait->resolved1 add_brine Add Saturated Brine ('Salting Out') resolved1->add_brine No end Proceed with Workup resolved1->end Yes resolved2 Problem Resolved? add_brine->resolved2 filter_celite Filter through Celite Pad resolved2->filter_celite No resolved2->end Yes resolved3 Problem Resolved? filter_celite->resolved3 other_methods Consider Other Methods: - Gentle Heating - Centrifugation - pH Adjustment resolved3->other_methods No resolved3->end Yes other_methods->end separate_and_filter->end invisible_interface->end No add_ice Add Ice or Use a Bright Light to Visualize Interface invisible_interface->add_ice Yes add_ice->end

Caption: Troubleshooting workflow for phase separation issues.

References

managing HCl gas evolution during chlorocyclohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chlorocyclohexane, with a specific focus on managing the evolution of hydrogen chloride (HCl) gas.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly concerning the management of HCl gas.

Issue Possible Cause(s) Recommended Action(s)
Rapid/Uncontrolled Evolution of HCl Gas 1. Reaction temperature is too high, accelerating the reaction rate. 2. Reagents were mixed too quickly. 3. Inadequate cooling of the reaction vessel.1. Immediately reduce the heat source and/or apply external cooling (e.g., ice bath). 2. In future experiments, add reagents dropwise or in small portions with vigorous stirring. 3. Ensure the cooling system is functioning correctly and is appropriate for the scale of the reaction.
Low Yield of this compound 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Loss of volatile reactants or products. 3. Side reactions, such as the formation of cyclohexene (B86901).[1] 4. Inefficient workup and purification.1. Ensure the reaction is heated under reflux for an adequate amount of time as specified in the protocol. 2. Use a reflux condenser to prevent the escape of volatile compounds.[2][3] 3. Maintain the recommended reaction temperature to minimize side reactions.[1] 4. Optimize the extraction and distillation steps to minimize product loss.
Product is Impure (e.g., contains cyclohexene or unreacted cyclohexanol) 1. Suboptimal reaction conditions (e.g., temperature) favoring elimination reactions.[4][1] 2. Incomplete reaction leaving starting material. 3. Inadequate washing/neutralization during workup.1. Strictly control the reaction temperature. 2. Monitor the reaction progress (e.g., by TLC) to ensure completion. 3. Thoroughly wash the organic layer with appropriate solutions (e.g., sodium bicarbonate) to remove acidic impurities.
HCl Scrubber is Inefficient 1. Incorrect choice of scrubbing solution. 2. Insufficient concentration or volume of scrubbing solution. 3. Poor gas dispersion in the scrubbing solution. 4. Gas flow rate is too high for the scrubber setup.1. Use an alkaline solution, such as sodium hydroxide (B78521) (NaOH), for more effective neutralization.[5][6][7] 2. Ensure the scrubbing solution is of sufficient concentration and volume to neutralize all the evolved HCl. 3. Use a gas dispersion tube (bubbler) to create small bubbles and maximize the gas-liquid surface area. 4. Reduce the rate of reaction to control the rate of HCl evolution.
Yellowish Product Traces of acid remaining after workup.[4]Wash the organic layer with a sodium bisulfite solution to remove residual acid.[1][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when performing a this compound synthesis?

A1: Due to the evolution of corrosive and toxic HCl gas, it is crucial to perform the reaction in a well-ventilated chemical fume hood.[2][9][10] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[10][11][12] Have an emergency plan in place and ensure easy access to safety equipment like a safety shower and eyewash station. A gas scrubber or trap should be used to neutralize the evolved HCl gas.

Q2: How can I effectively neutralize the HCl gas produced during the reaction?

A2: A gas scrubber containing an alkaline solution is the most effective method.[5][6] The outlet from your reaction setup (e.g., from the top of the reflux condenser) should be connected via tubing to a gas dispersion tube submerged in a solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). This will neutralize the acidic HCl gas before it is vented. Wet scrubbers are efficient air pollution control devices for removing gaseous pollutants.[5]

Q3: Can I use water in my gas scrubber instead of an alkaline solution?

A3: While HCl is soluble in water, using an alkaline solution like sodium hydroxide is significantly more effective for neutralization and scrubbing.[5][6][7] Alkaline solutions offer higher removal efficiencies for HCl gas compared to plain water.[5][6]

Q4: My final product has a low boiling point and a sharp smell, suggesting the presence of cyclohexene. How can I prevent its formation?

A4: The formation of cyclohexene is a common side reaction, which is an elimination reaction. To minimize this, it is important to carefully control the reaction temperature. Overheating the reaction mixture can favor the elimination pathway.[4][1]

Q5: What is the role of zinc chloride in the synthesis of this compound from cyclohexanol (B46403)?

A5: Zinc chloride (ZnCl₂) acts as a Lewis acid catalyst.[2] It coordinates to the hydroxyl group of the cyclohexanol, making it a better leaving group (water) and facilitating the formation of a carbocation, which is then attacked by the chloride ion.

Experimental Protocol: Synthesis of this compound with HCl Gas Management

This protocol outlines the synthesis of this compound from cyclohexanol and concentrated hydrochloric acid, incorporating measures for managing HCl gas evolution.

Materials:

  • Cyclohexanol

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Gas outlet adapter

  • Tubing

  • Gas washing bottle (scrubber) with a gas dispersion tube

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • Setup: Assemble a reflux apparatus in a chemical fume hood. Place the round-bottom flask in the heating mantle. Attach the reflux condenser to the flask and ensure a steady flow of cooling water.

  • Scrubber Preparation: Fill a gas washing bottle with a 1-2 M solution of sodium hydroxide (NaOH). Attach tubing from the gas outlet adapter at the top of the reflux condenser to the gas dispersion tube in the scrubber. Ensure the end of the dispersion tube is submerged in the NaOH solution.

  • Reaction:

    • To the round-bottom flask, add cyclohexanol and anhydrous zinc chloride.

    • Slowly add concentrated hydrochloric acid to the flask with gentle swirling. Add a few boiling chips.

    • Heat the mixture to a gentle reflux. You will observe the evolution of HCl gas, which will be bubbled through and neutralized by the NaOH solution in the scrubber. .

  • Workup:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel. Two layers will form.

    • Separate the lower aqueous layer from the upper organic layer (this compound).

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again. Vent the separatory funnel frequently, as pressure may build up.

  • Drying and Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Decant or filter the dried liquid into a clean, dry round-bottom flask.

    • Purify the crude this compound by distillation. Collect the fraction boiling at the appropriate temperature for this compound.

HCl Scrubbing Efficiency Data

The efficiency of HCl gas removal is dependent on the scrubbing liquid and other process parameters.

Scrubbing LiquidInlet HCl Concentration (ppm)Removal Efficiency (%)Reference
Water50087.83[13]
0.005N NaOH Solution50092.54[13]
0.005 kmol/m³ NaOH Solution30093.98[5][6]

Visualizations

Chlorocyclohexane_Synthesis_Workflow cluster_reaction Reaction Setup cluster_gas_management HCl Gas Management cluster_workup Workup & Purification A Combine Cyclohexanol, ZnCl2, and HCl in Flask B Heat under Reflux A->B C Evolved HCl Gas B->C Gas Evolution F Cool Reaction Mixture B->F After Reflux D Pass through NaOH Scrubber C->D E Neutralized Gas Vented D->E G Separate Organic Layer F->G H Wash with NaHCO3 G->H I Dry over Na2SO4 H->I J Distill to Purify I->J K Pure this compound J->K

Caption: Experimental workflow for this compound synthesis with integrated HCl gas management.

HCl_Troubleshooting_Tree Start Issue: Uncontrolled HCl Gas Evolution Q1 Is the reaction temperature too high? Start->Q1 A1_Yes Reduce heat / Apply cooling Q1->A1_Yes Yes A1_No Were reagents added too quickly? Q1->A1_No No A2_Yes Add reagents slowly in the future A1_No->A2_Yes Yes A2_No Is the HCl scrubber functioning correctly? A1_No->A2_No No A3_Yes Monitor reaction and maintain control A2_No->A3_Yes Yes A3_No Check scrubber solution and gas flow A2_No->A3_No No

Caption: Troubleshooting decision tree for managing uncontrolled HCl gas evolution.

References

purification of chlorocyclohexane from dichlorocyclohexane byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of chlorocyclohexane from dithis compound byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common dithis compound byproducts formed during the chlorination of cyclohexane?

During the free radical chlorination of cyclohexane, mono-substituted this compound is the desired product. However, further reaction can lead to the formation of di-substituted byproducts, known as dichlorocyclohexanes.[1] The primary isomers formed are 1,2-dithis compound, 1,3-dithis compound, and 1,4-dithis compound, including their various stereoisomers (cis and trans).[1]

Q2: Why is separating this compound from dithis compound challenging?

The primary challenge lies in the close boiling points of this compound and the various dithis compound isomers. Standard simple distillation is often ineffective for separating liquids with boiling points that differ by less than 25°C.[2] Effective separation, therefore, requires more advanced techniques like fractional distillation.

Q3: What is the most common laboratory method for purifying this compound?

Fractional distillation is the most widely used laboratory technique to separate this compound from dithis compound byproducts due to the differences in their boiling points.[2][3] This method utilizes a fractionating column to achieve a better separation than simple distillation by providing a surface for repeated vaporization and condensation cycles.[3][4]

Q4: Can alternative distillation methods be used?

Yes, for very difficult separations where boiling points are extremely close or form an azeotrope, other methods can be considered:

  • Azeotropic Distillation: This involves adding a third component (an entrainer) to the mixture to form a new, lower-boiling azeotrope with one of the components, allowing it to be distilled away.[5][6]

  • Extractive Distillation: In this technique, a high-boiling solvent is added to the mixture, which alters the relative volatility of the components, making the separation by distillation easier.[7][8] This method is particularly useful for separating azeotropes or compounds with low relative volatilities.[7]

Troubleshooting Guide

Problem 1: Poor separation between this compound and dithis compound fractions during fractional distillation.

  • Possible Cause: The fractionating column is not efficient enough (insufficient theoretical plates).

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponges) to increase the surface area for condensation and re-vaporization.[3][4][9]

  • Possible Cause: The distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for a gradual temperature gradient to establish in the column. A slow and steady distillation rate is crucial for optimal separation.[3] The ring of condensate should rise slowly through the column.[3]

  • Possible Cause: Poor insulation of the distillation column.

    • Solution: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings and maintain the temperature gradient.[10]

Problem 2: The temperature at the still head is fluctuating or not stabilizing.

  • Possible Cause: The heating of the distillation flask is uneven.

    • Solution: Use a heating mantle with a sand or oil bath to ensure uniform heating of the mixture. Add boiling chips or a magnetic stirrer to the flask to prevent bumping and ensure smooth boiling.[4]

  • Possible Cause: Improper placement of the thermometer.

    • Solution: Ensure the top of the thermometer bulb is positioned just below the side arm leading to the condenser. This ensures that the recorded temperature is the true boiling point of the vapor that is distilling.[3]

Problem 3: No product is distilling over, or the distillation has stopped.

  • Possible Cause: The heating temperature is too low.

    • Solution: Gradually increase the temperature of the heating mantle. If a ring of condensate stops rising in the column, a slight increase in temperature is needed.[3]

  • Possible Cause: A blockage in the apparatus.

    • Solution: Turn off the heat source and allow the apparatus to cool. Carefully inspect for any blockages in the condenser or collection adapter.

Data Presentation

The following table summarizes the key physical properties of this compound and its common dithis compound byproduct isomers.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₆H₁₁Cl118.61142
cis-1,2-Dithis compoundC₆H₁₀Cl₂153.05~189
trans-1,2-Dithis compoundC₆H₁₀Cl₂153.05~184
trans-1,4-Dithis compoundC₆H₁₀Cl₂153.05Not readily available

Note: Boiling points are approximate and can vary with pressure. Data sourced from various chemical databases.[11][12][13][14][15]

Experimental Protocols

Key Experiment: Fractional Distillation of this compound

Objective: To separate this compound from higher-boiling dithis compound byproducts.

Materials:

  • Crude mixture of this compound and dichlorocyclohexanes

  • Round-bottom flask

  • Heating mantle and sand/oil bath

  • Magnetic stirrer and stir bar (or boiling chips)

  • Fractionating column (e.g., Vigreux)

  • Distillation head (still head) with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Clamps and stands

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude mixture in the round-bottom flask, adding a stir bar or boiling chips. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Place the thermometer in the still head, ensuring the bulb is correctly positioned.

    • Attach the condenser to the side arm of the still head and secure it. Connect the water tubing with water flowing in at the bottom and out at the top.

    • Place a pre-weighed receiving flask at the outlet of the condenser.

  • Distillation:

    • Begin stirring (if using a magnetic stirrer) and turn on the heating mantle. Heat the mixture to a gentle boil.

    • Observe the vapor rising slowly up the fractionating column.

    • The temperature on the thermometer will rise and then stabilize at the boiling point of the most volatile component (this compound).

    • Collect the distillate that comes over at a constant temperature. This is your first fraction, which should be enriched in this compound.

  • Fraction Collection:

    • When the temperature begins to rise again, it indicates that the next component (a dithis compound isomer) is starting to distill.

    • Quickly change the receiving flask to collect this intermediate fraction.

    • Once the temperature stabilizes at the boiling point of the dithis compound, you can collect this as a separate fraction if desired.

  • Shutdown:

    • Stop the distillation before the distilling flask boils to dryness.

    • Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

  • Analysis:

    • Analyze the collected fractions (e.g., by gas chromatography or NMR spectroscopy) to determine their purity.

Visualization

The following diagram illustrates the logical workflow for the purification and troubleshooting process.

PurificationWorkflow start Start: Crude Mixture (this compound + Dithis compound) setup Set up Fractional Distillation start->setup distill Begin Distillation (Slow Heating) setup->distill temp_stable Is Temperature Stable at ~142°C? distill->temp_stable collect_chloro Collect this compound Fraction temp_stable->collect_chloro  Yes ts_no_distill Troubleshoot: No Distillate temp_stable->ts_no_distill  No (after long time) temp_rise Does Temperature Rise? collect_chloro->temp_rise ts_poor_sep Troubleshoot: Poor Separation collect_chloro->ts_poor_sep  (Analysis shows impurity) collect_inter Change Flask: Collect Intermediate Fraction temp_rise->collect_inter  Yes stop Stop Distillation Analyze Fractions temp_rise->stop  No (Flask near dry) collect_inter->stop check_heat Increase Heat Gradually Check for Blockages ts_no_distill->check_heat check_column Check Column Efficiency Reduce Distillation Rate Insulate Column ts_poor_sep->check_column check_heat->distill check_column->setup

References

Technical Support Center: Pilot Plant Production of Chlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of chlorocyclohexane for pilot plant production.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing this compound?

A1: The two main industrial methods are the reaction of cyclohexanol (B46403) with hydrochloric acid (HCl), often in the presence of a catalyst like zinc chloride or calcium chloride, and the free-radical chlorination of cyclohexane (B81311) using chlorine gas under illumination.[1][2][3]

Q2: What are the typical yields and purity levels I can expect?

A2: Yields and purity can vary significantly based on the chosen method and optimization of reaction conditions. For the cyclohexanol with HCl method, yields can be as high as 98%.[4] The photochlorination of cyclohexane can also achieve high yields, but selectivity can be a challenge, potentially leading to the formation of dichlorinated byproducts.[3][5] With proper purification, a purity of over 99% can be achieved for both methods.[6]

Q3: What are the major safety concerns when scaling up this compound synthesis?

A3: Key safety concerns include the handling of corrosive materials like hydrochloric acid and chlorine gas.[7][8] this compound itself is a flammable liquid and vapor.[9][10] Reactions should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE) must be worn.[7][8] When using chlorine gas, it is crucial to have a system to handle any unreacted gas. For reactions involving flammable solvents, measures to prevent the buildup of electrostatic charge are necessary.[7]

Q4: What are the common byproducts in this compound synthesis?

A4: In the synthesis from cyclohexanol, cyclohexene (B86901) can be a byproduct due to elimination reactions.[11][12] The photochlorination of cyclohexane can lead to the formation of dichlorocyclohexanes and other polychlorinated products.[3][13]

Q5: How can I purify the crude this compound product at a pilot scale?

A5: Purification typically involves washing the organic layer with a dilute sodium bicarbonate or sodium carbonate solution to neutralize any remaining acid, followed by washing with water.[4][14] The product is then dried over an anhydrous drying agent like calcium chloride and purified by fractional distillation.[1][4][14]

Troubleshooting Guides

Low Product Yield

Q: My this compound yield is significantly lower than expected. What are the potential causes and solutions?

A: Low yield can stem from several factors depending on your synthesis method.

  • For the Cyclohexanol/HCl Method:

    • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature within the optimal range (40-77°C).[4] Ensure efficient mixing to maximize contact between the aqueous and organic phases. The use of a phase transfer catalyst can also improve reaction rates.[15][16]

    • Reagent Concentration: The concentration of hydrochloric acid is crucial. Using concentrated HCl (at least 33%) is recommended.[4] The addition of calcium chloride (10-30% by weight of cyclohexanol) can also drive the reaction forward.[4]

    • Side Reactions: The formation of cyclohexene through elimination is a common side reaction.[11] Maintaining a lower reaction temperature can favor the substitution reaction over elimination.

  • For the Photochlorination of Cyclohexane Method:

    • Insufficient Initiation: Ensure the light source (e.g., blue light) is of the appropriate wavelength and intensity to initiate the free-radical chain reaction.[5]

    • Incorrect Molar Ratio: The molar ratio of chlorine to cyclohexane is critical. An excess of cyclohexane can help to minimize the formation of dichlorinated byproducts, thus improving the selectivity for this compound.[1][3]

    • Reaction Time and Temperature: Optimize the reaction time and temperature (typically 30-80°C).[1][2]

Product Impurity

Q: My final product is showing significant impurities after purification. How can I identify and minimize them?

A: Impurities can be unreacted starting materials or byproducts.

  • Unreacted Cyclohexanol: If you are using the cyclohexanol/HCl method, the presence of unreacted cyclohexanol can be an issue. Ensure the reaction goes to completion and that the post-reaction workup effectively removes the alcohol. A wash with cold sulfuric acid has been reported to help remove unreacted cyclohexanol.[4]

  • Cyclohexene: This elimination byproduct can be difficult to separate from this compound due to close boiling points. Optimizing reaction conditions to minimize its formation is the best approach. Careful fractional distillation is necessary for removal.

  • Dichlorocyclohexanes: In the photochlorination method, these are common byproducts.[3] Using a higher molar ratio of cyclohexane to chlorine can reduce their formation.[1] Efficient fractional distillation is required for their separation.

  • Acidic Impurities: Residual HCl can be present. Ensure thorough washing with a basic solution (e.g., sodium carbonate) and water until the washings are neutral.[4]

Data Presentation

Table 1: Comparison of Pilot-Scale Synthesis Methods for this compound

ParameterMethod 1: Cyclohexanol + HClMethod 2: Photochlorination of Cyclohexane
Primary Reactants Cyclohexanol, Hydrochloric AcidCyclohexane, Chlorine Gas
Catalyst/Initiator Calcium Chloride (10-30 wt%) or Zinc Chloride[4][17]Blue light or other light source[5]
Reaction Temperature 40 - 77 °C[4]30 - 80 °C[1][2]
Pressure Atmospheric to 0.7 atm[4]Atmospheric[2]
Typical Yield Up to 98%[4]>94% (selectivity dependent)[5]
Typical Purity >99% after purification[6]>99% after purification[6]
Key Byproducts Cyclohexene[11]Dichlorocyclohexanes[3]

Experimental Protocols

Method 1: Synthesis of this compound from Cyclohexanol and HCl

Materials:

  • Cyclohexanol

  • Concentrated Hydrochloric Acid (33% or higher)[4]

  • Calcium Chloride (anhydrous)[4]

  • 5% Sodium Bicarbonate Solution

  • Anhydrous Calcium Chloride (for drying)

  • Reaction vessel with overhead stirrer, condenser, and temperature control

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with cyclohexanol and calcium chloride (10-30% of the cyclohexanol mass).[4]

  • Slowly add concentrated hydrochloric acid. The typical volume ratio of cyclohexanol to hydrochloric acid is between 1:1.5 and 1:4.[4]

  • Heat the mixture to 40-77°C with vigorous stirring.[4] Maintain this temperature for 6-10 hours.[4]

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Separate the lower aqueous layer.

  • Wash the organic layer with a 5% sodium bicarbonate solution, followed by water, until the aqueous layer is neutral.[4]

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 142°C.[14]

Method 2: Synthesis of this compound by Photochlorination of Cyclohexane

Materials:

  • Cyclohexane

  • Chlorine gas

  • Reaction vessel equipped with a gas inlet, condenser, stirrer, and a light source (e.g., blue light lamp)

  • Neutralizing agent (e.g., sodium carbonate solution)

  • Anhydrous Calcium Chloride (for drying)

  • Distillation apparatus

Procedure:

  • Charge the reactor with cyclohexane.

  • Initiate stirring and expose the reactor to the light source.

  • Slowly bubble chlorine gas through the cyclohexane. The molar ratio of chlorine to cyclohexane should be controlled, typically between 0.05 and 0.8 to 1, to maximize selectivity for monochlorination.[1]

  • Maintain the reaction temperature between 30-80°C.[1][2]

  • Monitor the reaction progress by gas chromatography (GC) to determine the conversion of cyclohexane and the formation of this compound.

  • Once the desired conversion is reached, stop the chlorine flow and the light source.

  • Neutralize the reaction mixture by washing with a sodium carbonate solution, followed by water.[1]

  • Dry the organic layer over anhydrous calcium chloride.

  • Recover unreacted cyclohexane by distillation.

  • Purify the this compound by vacuum distillation, collecting the fraction at 81-85°C under a vacuum of 0.08 MPa.[1]

Mandatory Visualizations

Troubleshooting_Low_Yield Troubleshooting Logic for Low Product Yield start Low Yield Detected method Identify Synthesis Method start->method hcl_path Cyclohexanol + HCl method->hcl_path Method 1 photo_path Photochlorination method->photo_path Method 2 incomplete_rxn Incomplete Reaction? hcl_path->incomplete_rxn incomplete_rxn_sol Increase Reaction Time/Temp Improve Mixing Use Phase Transfer Catalyst incomplete_rxn->incomplete_rxn_sol Yes reagent_issue Incorrect Reagent Concentration? incomplete_rxn->reagent_issue No end Yield Improved incomplete_rxn_sol->end reagent_issue_sol Use Concentrated HCl Add CaCl2 reagent_issue->reagent_issue_sol Yes side_rxn_hcl Side Reactions (Elimination)? reagent_issue->side_rxn_hcl No reagent_issue_sol->end side_rxn_hcl_sol Lower Reaction Temperature side_rxn_hcl->side_rxn_hcl_sol Yes side_rxn_hcl->end No side_rxn_hcl_sol->end initiation_issue Insufficient Initiation? photo_path->initiation_issue initiation_issue_sol Check Light Source (Intensity/Wavelength) initiation_issue->initiation_issue_sol Yes ratio_issue Incorrect Molar Ratio? initiation_issue->ratio_issue No initiation_issue_sol->end ratio_issue_sol Increase Cyclohexane to Chlorine Ratio ratio_issue->ratio_issue_sol Yes conditions_issue Suboptimal Conditions? ratio_issue->conditions_issue No ratio_issue_sol->end conditions_issue_sol Optimize Temperature and Reaction Time conditions_issue->conditions_issue_sol Yes conditions_issue->end No conditions_issue_sol->end

Caption: Troubleshooting logic for addressing low product yield.

Experimental_Workflow General Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Storage reactants Charge Reactants reaction Controlled Reaction (Temp, Time, Stirring) reactants->reaction monitoring In-Process Monitoring (e.g., GC) reaction->monitoring separation Phase Separation monitoring->separation washing Neutralization & Washing separation->washing drying Drying of Organic Phase washing->drying purification Fractional Distillation drying->purification analysis Final Product Analysis (Purity, Identity) purification->analysis storage Product Storage analysis->storage

References

Technical Support Center: Minimizing Impurities in Friedel-Crafts Reactions Using Chlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of cyclohexyl-substituted aromatic compounds using chlorocyclohexane. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you minimize impurities and maximize the yield of your desired product.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the Friedel-Crafts alkylation of aromatic compounds with this compound.

Issue 1: Low Yield of the Desired Monosubstituted Product (Cyclohexyl-Aromatic Compound)

  • Question: My reaction is resulting in a low yield of the desired mono-cyclohexylated product. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in Friedel-Crafts alkylations with this compound can stem from several factors. The primary culprits are often polyalkylation, where the product is more reactive than the starting material, and suboptimal reaction conditions.[1][2]

    Troubleshooting Steps:

    • Excess Aromatic Substrate: Employ a large excess of the aromatic reactant (e.g., benzene) relative to this compound. This stoichiometric imbalance favors the alkylation of the starting material over the already substituted (and more reactive) product, thereby minimizing polyalkylation.[3]

    • Reaction Temperature: Maintain a low reaction temperature, typically between 5-10°C, especially during the addition of the alkylating agent.[4] Higher temperatures can promote side reactions and decomposition.

    • Catalyst Activity: Ensure the Lewis acid catalyst (e.g., aluminum chloride) is fresh and anhydrous. Moisture can deactivate the catalyst.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Stopping the reaction too early will result in low conversion, while extended reaction times can lead to increased byproduct formation.

Issue 2: Formation of a Mixture of Isomers

  • Question: I am observing the formation of isomeric byproducts in my reaction mixture. What causes this and how can I increase the selectivity for the desired isomer?

  • Answer: The formation of isomers in Friedel-Crafts alkylations can be attributed to carbocation rearrangements. The secondary carbocation generated from this compound is relatively stable; however, under certain conditions, it could potentially undergo rearrangement to a more stable carbocation, leading to isomeric products. While significant rearrangement of the cyclohexyl cation is less common than with linear alkyl halides, the choice of catalyst and reaction conditions can influence selectivity.

    Troubleshooting Steps:

    • Choice of Lewis Acid: The strength of the Lewis acid can influence the degree of carbocation character and thus the propensity for rearrangement. Experiment with different Lewis acids (e.g., FeCl₃, BF₃·OEt₂) which may offer better selectivity.

    • Solvent Effects: The polarity of the solvent can impact the stability of the carbocation intermediate. Less polar solvents are generally preferred.

    • Temperature Control: Lower reaction temperatures generally disfavor rearrangement reactions.

Issue 3: Presence of Polyalkylated Byproducts

  • Question: My product is contaminated with significant amounts of di- and tri-cyclohexylated aromatic compounds. How can I prevent this overalkylation?

  • Answer: Polyalkylation is a common side reaction in Friedel-Crafts alkylations because the initial alkylated product is often more nucleophilic and thus more reactive than the starting aromatic compound.[1][2]

    Troubleshooting Steps:

    • Molar Ratio of Reactants: As mentioned for improving yield, using a large excess of the aromatic substrate is the most effective way to minimize polyalkylation. A molar ratio of aromatic compound to this compound of at least 5:1 is recommended.

    • Catalyst Concentration: Use the minimum amount of catalyst required to achieve a reasonable reaction rate. Excess catalyst can promote further alkylation.

    • Gradual Addition: Add the this compound to the mixture of the aromatic compound and catalyst slowly and at a controlled temperature. This helps to maintain a low concentration of the alkylating agent in the reaction mixture at any given time.

Experimental Protocols

Protocol 1: Synthesis of Cyclohexylbenzene from Benzene (B151609) and this compound

This protocol provides a general procedure for the Friedel-Crafts alkylation of benzene with this compound using aluminum chloride as a catalyst.

Materials:

  • Benzene (anhydrous)

  • This compound

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (10% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Reactant and Catalyst Loading: Charge the flask with anhydrous benzene (e.g., 156 g, 2 moles) and anhydrous aluminum chloride (e.g., 6.7 g, 0.05 moles). Cool the mixture to 5-10°C using an ice bath.

  • Addition of Alkylating Agent: While stirring vigorously, add this compound (e.g., 23.7 g, 0.2 moles) dropwise from the dropping funnel over a period of 1-1.5 hours, maintaining the internal temperature between 5°C and 10°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 5-10°C for an additional hour.

  • Quenching: Slowly and carefully pour the reaction mixture over a mixture of crushed ice and 100 mL of 10% hydrochloric acid while stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 10% HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the excess benzene by distillation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain cyclohexylbenzene.

Data Presentation

Alkylating AgentCatalystBenzene:Alkene Molar RatioTemperature (°C)Conversion (%)Selectivity to Monoalkylbenzene (%)Major ByproductsReference
Cyclohexene (B86901)Sulfuric Acid3:15-10~7065-68Dicyclohexylbenzene, Polycyclohexylbenzenes[4]
EthyleneZeolite (ZSM-5)8-16:1350-450>99>95Diethylbenzene, Triethylbenzene[5]
1-ChlorobutaneAlCl₃Excess Benzene0-~66 (sec-butylbenzene)n-Butylbenzene (rearrangement byproduct)[3]

Mandatory Visualizations

Friedel-Crafts Alkylation Workflow

Friedel_Crafts_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Charge Benzene and AlCl₃ cooling Cool to 5-10°C reactants->cooling addition Add this compound cooling->addition stirring Stir for 1 hour addition->stirring quench Quench with HCl/Ice stirring->quench wash Wash Organic Layer quench->wash dry Dry and Evaporate wash->dry distill Fractional Distillation dry->distill

Caption: Experimental workflow for the synthesis of cyclohexylbenzene.

Logical Relationship of Impurity Formation

Impurity_Formation cluster_main Desired Reaction cluster_side Side Reactions (Impurities) start Benzene + this compound product Cyclohexylbenzene start->product AlCl₃ rearrangement Isomeric Products start->rearrangement Carbocation Rearrangement polyalkylation Polycyclohexylbenzenes product->polyalkylation Reacts further

Caption: Logical pathways for the formation of impurities.

References

challenges in the photochlorination of cyclohexane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the photochlorination of cyclohexane (B81311).

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the photochlorination of cyclohexane?

The primary product of the photochlorination of cyclohexane is monochlorocyclohexane. However, the reaction can also yield polychlorinated products and other byproducts. The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light, which causes the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals.

Q2: What are the common side products in this reaction?

Common side products include di- and higher chlorinated cyclohexanes, cyclohexene, cyclohexanol, and cyclohexanone. The formation of these byproducts is influenced by reaction conditions such as temperature, light intensity, and the presence of catalysts or impurities like oxygen. Hydrogen chloride (HCl) is also a significant byproduct of the reaction.

Q3: How can I improve the selectivity for monothis compound?

Improving selectivity towards monothis compound involves careful control of reaction parameters. Strategies include:

  • Controlling Temperature: Lower temperatures can favor the formation of the monochlorinated product.

  • Limiting Chlorine Concentration: Using a controlled feed of chlorine gas can help prevent over-chlorination.

  • Utilizing Catalysts: Certain catalysts, such as stannic chloride, have been shown to improve the yield of monothis compound while minimizing the formation of polychlorinated byproducts.

  • Reaction Medium: The choice of solvent can influence the reaction pathway. For instance, some studies have explored the reaction in acetonitrile (B52724) or acetone.

Q4: What are the key safety concerns associated with photochlorination?

The primary safety concerns are the exothermic nature of the reaction, which can lead to a runaway reaction, and the handling of hazardous materials like chlorine gas. A runaway reaction is an uncontrollable, self-propagating chemical reaction where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure that can cause explosions or fires. It is crucial to have adequate cooling and pressure relief systems in place. Proper personal protective equipment (PPE) must be worn when handling chlorine and chlorinated products.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low Yield of this compound - Insufficient light exposure or incorrect wavelength.- Low reaction temperature.- Presence of inhibitors (e.g., oxygen).- Inefficient mixing of reactants.- Ensure the light source is functioning correctly and emitting at an appropriate wavelength to initiate the reaction.- Gradually increase the reaction temperature

Technical Support Center: Disposal of Chlorocyclohexane and Chlorinated Solvent Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the safe disposal of chlorocyclohexane and other chlorinated solvent wastes. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and disposal of chlorinated solvent waste.

Problem Possible Cause Solution
Leaking Waste Container Container degradation due to chemical incompatibility.Immediately transfer the waste to a compatible container (e.g., a high-density polyethylene (B3416737) or glass container for many chlorinated solvents). Do not use metal containers for acidic wastes. Place the leaking container in secondary containment to prevent further spillage.
Improperly sealed container.Ensure the container cap is securely fastened. If the cap is damaged, replace it with a new, compatible cap.
Overfilling of the container.Waste containers should not be filled to more than 90% of their capacity to allow for expansion. If overfilled, carefully transfer the excess waste to another appropriate container.
Unidentified Waste in the Laboratory Poor labeling practices.Treat any unknown chemical waste as hazardous. Consult with your institution's Environmental Health and Safety (EHS) office for guidance on identification and disposal. Do not attempt to dispose of it without proper identification.
Faded or damaged label.If the original label is illegible, immediately relabel the container with as much information as is known. If the contents are completely unknown, label it as "Caution: Unknown Chemical Waste" and contact EHS.
Mixed Waste in a Single Container Lack of proper waste segregation training.Never mix incompatible waste streams. For example, do not mix halogenated and non-halogenated solvents, as this increases disposal costs and complexity.[1] If mixing has occurred, consult your EHS office for proper disposal procedures.
Accidental mixing of different solvents.If incompatible chemicals have been mixed, there is a risk of a chemical reaction. If you notice any signs of a reaction (e.g., heat, gas evolution, color change), evacuate the area and contact emergency services and your EHS office immediately.
Crystallization or Precipitation in Waste Container Temperature fluctuations or solvent evaporation.This can be a sign of the formation of potentially unstable compounds. Do not attempt to open or move the container if shock-sensitive crystals are suspected. Contact your EHS office or a hazardous waste disposal expert for assistance.
Chemical reaction within the waste mixture.Isolate the container in a safe, well-ventilated area away from other chemicals. Inform your supervisor and EHS immediately.

Frequently Asked Questions (FAQs)

1. How should I segregate this compound and other chlorinated solvent waste?

It is crucial to collect halogenated and non-halogenated solvent wastes in separate, clearly labeled containers.[1] Chlorinated solvents like this compound should be disposed of as halogenated waste. Mixing them with non-halogenated solvents will require the entire mixture to be treated as more hazardous and costly halogenated waste.

2. What type of container is suitable for storing chlorinated solvent waste?

Use containers that are chemically resistant to the stored waste. High-density polyethylene (HDPE) or glass containers are generally suitable for many chlorinated solvents. Avoid using metal containers, especially for acidic waste, as they can corrode.[2] Ensure containers are properly sealed to prevent leaks and the release of vapors.

3. How do I properly label a hazardous waste container?

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), the approximate percentages of each component, and the date accumulation started.[2][3] Check with your institution's EHS for specific labeling requirements.

4. Can I dispose of small amounts of this compound or other chlorinated solvents down the drain?

No. It is illegal and unsafe to dispose of chlorinated solvents down the drain.[1] These substances are persistent in the environment and can harm aquatic life and contaminate water sources.[4] All chlorinated solvent waste must be collected and disposed of through a licensed hazardous waste disposal facility.

5. What are the primary hazards associated with this compound and chlorinated solvent waste?

This compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[5] Many chlorinated solvents are toxic, can be absorbed through the skin, and may cause damage to the central nervous system, liver, and kidneys with prolonged exposure.[4] They are also considered hazardous to the environment.[4]

6. What should I do in case of a small spill of this compound?

For a small spill, alert others in the area, ensure adequate ventilation, and eliminate all ignition sources. Wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, contain the spill with an inert absorbent material like sand or vermiculite.[6] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and follow your institution's emergency procedures.[7][8]

7. What are the approved disposal methods for chlorinated solvent waste?

Approved disposal methods for chlorinated solvent waste include:

  • Recycling: Chlorinated solvents can often be recycled through processes like distillation to separate and purify the solvent for reuse.[9][10][11]

  • Incineration: High-temperature incineration is an effective method for destroying hazardous solvent waste, converting it into less harmful byproducts like carbon dioxide and water.[10] The exhaust gases from the incineration of chlorinated hydrocarbons primarily consist of hydrochloric acid (HCl) and must be scrubbed.[12][13]

8. What personal protective equipment (PPE) should I wear when handling chlorinated solvent waste?

Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.[5] Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation of vapors.

Quantitative Data Summary

The following table summarizes key quantitative data related to the disposal and handling of chlorinated solvent waste.

Parameter Value Significance Source(s)
Incineration Temperature > 1,200 °CEnsures complete destruction of hazardous organic compounds.[10]
Incinerator Wall Temperature 800° - 1500° CMaintained to ensure efficient combustion of chlorinated materials.[14]
EU VOC Directive Emission Limit (R40 Halogenated Solvents) 20 mg/m³ (for flow rate > 100 g/h)Regulatory limit for volatile organic compound emissions to protect air quality.[15]
EU VOC Directive Emission Limit (R45 Halogenated Solvents) 2 mg/m³ (for flow rate > 10 g/h)Stricter emission limit for more hazardous halogenated solvents.[15]
pH Range for Neutralized Aqueous Waste 5.5 - 9.5Acceptable pH range for drain disposal of neutralized corrosive waste in some jurisdictions.[16]
Waste Container Fill Level Max 90% capacityPrevents spills due to thermal expansion of the contents.[2]

Experimental Protocols

Protocol 1: Segregation and Collection of Chlorinated Solvent Waste

Objective: To safely segregate and collect this compound and other chlorinated solvent waste in a laboratory setting.

Materials:

  • Appropriately labeled hazardous waste containers (HDPE or glass) for halogenated and non-halogenated waste.

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • Fume hood.

  • Waste log sheet.

Procedure:

  • Don all required PPE before handling any chemical waste.

  • Perform all waste transfers within a certified fume hood to minimize inhalation exposure.

  • Designate separate, clearly labeled containers for "Halogenated Solvent Waste" and "Non-Halogenated Solvent Waste."

  • Carefully pour the this compound or other chlorinated solvent waste into the designated "Halogenated Solvent Waste" container.

  • Do not mix any other waste streams into this container.

  • Do not fill the container beyond 90% of its total volume.

  • Securely cap the container immediately after adding waste.

  • Record the type and approximate quantity of waste added on the container label or an accompanying waste log.

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected for disposal.

Protocol 2: Neutralization of Acidic Chlorinated Waste (for subsequent professional disposal)

Objective: To neutralize acidic components in a chlorinated waste stream to meet requirements for transportation or disposal by a licensed facility. Note: This procedure does not make the waste suitable for drain disposal.

Materials:

  • Acidic chlorinated waste.

  • Dilute solution of a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate).

  • pH paper or a calibrated pH meter.

  • Stir plate and stir bar.

  • Ice bath.

  • Appropriate PPE.

Procedure:

  • Work in a fume hood and wear appropriate PPE.

  • Place the container of acidic chlorinated waste in an ice bath to dissipate any heat generated during neutralization.

  • Slowly add a dilute basic solution to the waste while gently stirring. Caution: Add the base in small increments to control the reaction and prevent excessive heat generation or splashing.

  • Periodically check the pH of the solution using pH paper or a pH meter.

  • Continue adding the base until the pH is within the range specified by your hazardous waste disposal facility (typically between 5.5 and 9.5).

  • Once neutralized, securely cap the container.

  • Update the hazardous waste label to indicate that the waste has been neutralized and list the neutralizing agent used.

  • Store the neutralized waste for collection by a licensed hazardous waste disposal company.

Visualizations

experimental_workflow cluster_collection Waste Collection cluster_disposal Disposal Pathway start Start: Generation of Chlorinated Waste ppe Don Appropriate PPE start->ppe segregate Segregate Halogenated vs. Non-Halogenated Waste ppe->segregate container Select Chemically Compatible Container segregate->container fill Fill Container to <90% Capacity container->fill label_container Label Container Correctly fill->label_container store Store in Designated Satellite Accumulation Area label_container->store pickup Arrange for Professional Waste Pickup store->pickup transport Transport by Licensed Hauler pickup->transport facility Receipt at Hazardous Waste Facility transport->facility recycle Recycling (e.g., Distillation) facility->recycle If feasible incinerate Incineration (>1200°C) facility->incinerate If not recyclable

Caption: Workflow for the safe collection and disposal of chlorinated solvent waste.

troubleshooting_logic start Issue Encountered with Waste spill Is it a spill? start->spill spill_small Small Spill (<1L) spill->spill_small Yes container_issue Is it a container issue? spill->container_issue No spill_large Large Spill (>1L) or Unknown Hazard spill_small->spill_large No absorb Contain with Absorbent Material spill_small->absorb Yes evacuate Evacuate Area & Call Emergency Services spill_large->evacuate collect Collect and Dispose as Hazardous Waste absorb->collect leak Leaking Container container_issue->leak Yes unknown Is it an unknown waste? container_issue->unknown No transfer Transfer to New Container & Use Secondary Containment leak->transfer contact_ehs Contact Environmental Health & Safety unknown->contact_ehs Yes

Caption: Decision-making logic for troubleshooting common waste disposal issues.

References

selecting the right drying agent for chlorocyclohexane purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chlorocyclohexane Purification. This guide provides detailed answers to frequently asked questions and troubleshooting advice to assist researchers, scientists, and drug development professionals in selecting the appropriate drying agent for their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to dry this compound after an aqueous workup?

A: After an aqueous extraction, the organic layer containing this compound will be saturated with water.[1] Even for solvents that are not very miscible with water, a significant amount can be dissolved.[2] This residual water can interfere with subsequent reactions, lead to inaccurate yield calculations, and is incompatible with certain analytical techniques like GC-MS.[2][3] Furthermore, the presence of water can promote side reactions, such as hydrolysis, especially if the product is heated during distillation.[4]

Q2: What are the most common drying agents for alkyl halides like this compound?

A: The most commonly used drying agents for alkyl halides are anhydrous inorganic salts that form hydrates.[2] Suitable options for this compound include anhydrous magnesium sulfate (B86663) (MgSO₄), anhydrous sodium sulfate (Na₂SO₄), anhydrous calcium chloride (CaCl₂), calcium sulfate (CaSO₄, Drierite®), phosphorus pentoxide (P₄O₁₀), and molecular sieves (3Å or 4Å).[5][6][7]

Q3: How do I visually determine if my this compound solution is dry?

A: When a drying agent is added to a "wet" solution, it will clump together as it absorbs water. A solution is considered dry when freshly added drying agent no longer clumps and remains a free-flowing powder, similar to sand.[2][8] A dry organic solution should also be clear, whereas a wet one may appear cloudy.[2]

Q4: Can I use any drying agent for this compound?

A: While several agents are effective for alkyl halides, the choice depends on the required level of dryness, the scale of the experiment, and potential impurities. For instance, calcium chloride is unsuitable if your solution contains alcohol or ketone impurities, as it can form complexes with them.[1] Magnesium sulfate is slightly acidic and should be avoided with acid-sensitive compounds.[2][7] Phosphorus pentoxide is extremely efficient but can be difficult to handle and may cause decomposition.[9][10]

Q5: What are molecular sieves and are they a good option for this compound?

A: Molecular sieves are crystalline aluminosilicates (zeolites) with uniform pores that selectively adsorb small molecules like water.[11] They are an excellent, albeit more expensive, option. They are highly efficient, capable of reducing water content to the low ppm range, and are safer and easier to handle than reactive agents like P₄O₁₀.[12][13] A key advantage is that the dried solvent can often be used directly without distillation.[12] For general solvents, 4Å sieves are commonly used.[14]

Troubleshooting Guide

Problem Possible Cause Solution
Solution remains cloudy after adding drying agent. 1. Insufficient drying agent has been added. 2. The solution is extremely wet.1. Add more drying agent in small portions until some particles remain free-flowing.[2] 2. First, wash the organic layer with a saturated brine (NaCl) solution to remove the bulk of the water, then treat with the solid drying agent.[15]
Product yield is low after drying and filtration. 1. The drying agent, especially fine powders like MgSO₄, has adsorbed a significant amount of the product.[2] 2. The drying agent was not fully separated before distillation, and the heat caused the release of bound water back into the product.[16]1. After filtering, rinse the drying agent cake with a small amount of fresh, dry solvent to recover the adsorbed product.[2] 2. Always filter or decant the drying agent from the solution before heating or concentrating the solvent.[16]
Product decomposes or unwanted side-products form. 1. The drying agent is chemically reacting with the this compound. This is a risk with highly reactive or acidic/basic agents. 2. An acidic drying agent (e.g., MgSO₄) may be promoting elimination reactions to form cyclohexene.1. Switch to a more inert drying agent like anhydrous sodium sulfate or molecular sieves.[17] 2. Use a neutral drying agent such as Na₂SO₄.[17]
Distilled product still contains water. 1. The drying agent's capacity was exceeded. 2. The drying agent used has a low efficiency (e.g., Na₂SO₄ may leave trace water).[2] 3. The hydrate (B1144303) formed is unstable at higher temperatures (e.g., Na₂SO₄·10H₂O is unstable above 32°C).[1]1. Perform a preliminary drying step with a high-capacity agent (like Na₂SO₄) and then a second drying step with a high-intensity agent (like MgSO₄ or molecular sieves). 2. For extremely dry product, use a high-intensity agent like P₄O₁₀ or activated molecular sieves.[9][18] 3. Ensure the drying agent is completely removed by filtration before distillation.[16]

Data Presentation: Comparison of Common Drying Agents

The following table summarizes the properties of drying agents suitable for this compound.

Drying AgentCapacity¹Speed²Intensity³Compatibility Notes
Sodium Sulfate (Na₂SO₄) High[1]Slow[3]Low[1]Neutral and generally unreactive. A safe, all-purpose choice. Decahydrate is unstable above 32°C.[1][17]
Magnesium Sulfate (MgSO₄) High[1]Fast[3]Medium-High[1]Slightly acidic, which may not be suitable for acid-sensitive compounds. It is a fine powder and requires filtration.[2]
Calcium Chloride (CaCl₂) High[1]Medium[1]High[1]Inexpensive but can form adducts with alcohols, amines, and carbonyl compounds.[1]
Calcium Sulfate (CaSO₄) Low[2]Fast[1]High[1]Very efficient but has a low capacity, making it better for pre-dried solutions or final drying.[2][9]
Phosphorus Pentoxide (P₄O₁₀) MediumVery Fast[9]Very High[9]Extremely efficient but corrosive and difficult to handle. Can form a viscous layer that stops further drying.[9][10]
Molecular Sieves (4Å) High[1]Fast[1]Very High[1]Very efficient and clean, but requires activation before use. Can be more expensive initially.[12]

¹Capacity : The amount of water that can be absorbed per unit weight of the agent. ²Speed : The rate at which the agent absorbs water. ³Intensity : The degree of dryness (low residual water) that can be achieved.

Experimental Protocols

Protocol 1: Standard Drying using Anhydrous Sodium or Magnesium Sulfate
  • Initial Water Removal : Transfer the this compound solution from the separatory funnel to an Erlenmeyer flask. If the solution is very wet (i.e., after an aqueous workup), first "wash" it with a saturated sodium chloride (brine) solution in the separatory funnel to remove the majority of the dissolved water.[15]

  • Addition of Drying Agent : Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the solution using a spatula (approximately 1/10th of the liquid volume).

  • Agitation : Gently swirl the flask. Observe the behavior of the drying agent. If it clumps together, water is still present.[2]

  • Incremental Addition : Continue to add small portions of the drying agent, swirling after each addition, until some of the powder remains free-flowing and does not clump.[2]

  • Resting Period : Allow the flask to stand for 10-15 minutes to ensure complete drying. For sodium sulfate, which is slower, a longer period may be beneficial.[3]

  • Separation :

    • For granular agents like Na₂SO₄, carefully decant (pour off) the dried liquid into a clean, dry flask.

    • For fine powders like MgSO₄, gravity filter the solution through a fluted filter paper into a clean, dry flask to remove the drying agent.[2]

  • Rinsing : Rinse the filtered drying agent with a small volume of fresh, dry solvent to recover any adsorbed product, and combine the rinse with the dried solution.[2]

  • Next Steps : The dried this compound solution is now ready for solvent removal or distillation.

Protocol 2: High-Efficiency Drying using Molecular Sieves
  • Activation of Sieves : Place 4Å molecular sieves in a flask and heat them in a laboratory oven (>150°C) under vacuum for several hours to remove any adsorbed water.[12] Cool the sieves under an inert atmosphere (e.g., nitrogen or argon) and store them in a sealed container.

  • Drying Procedure : Add the activated molecular sieves (approx. 10-20% of the solvent volume) to the this compound solution.[13]

  • Contact Time : Seal the container and allow it to stand for at least 24 hours to achieve a very low water content.[13][18] Occasional swirling can improve efficiency.

  • Separation : Carefully decant or filter the solution from the sieves. The solution is now exceptionally dry and can be used for moisture-sensitive applications.

Mandatory Visualization

DryingAgentSelection start Start: Wet this compound Solution pre_dry Preliminary Drying Needed? start->pre_dry brine_wash Wash with Saturated Brine pre_dry->brine_wash Yes select_agent Select Primary Drying Agent pre_dry->select_agent No brine_wash->select_agent na2so4 Use Sodium Sulfate (Na₂SO₄) (Neutral, High Capacity) select_agent->na2so4 Acid/Base Sensitive mgso4 Use Magnesium Sulfate (MgSO₄) (Fast, High Capacity, Acidic) select_agent->mgso4 Speed is a Priority cacl2 Use Calcium Chloride (CaCl₂) (Inexpensive, High Capacity) select_agent->cacl2 Cost-Effective, No Incompatible Impurities ultra_dry Ultra-Dryness Required? na2so4->ultra_dry mgso4->ultra_dry cacl2->ultra_dry mol_sieves Use Activated Molecular Sieves or P₄O₁₀ (High Intensity) ultra_dry->mol_sieves Yes end End: Dry this compound ultra_dry->end No mol_sieves->end PurificationWorkflow cluster_drying Drying Process cluster_separation Separation add_agent 1. Add Drying Agent to Solution swirl 2. Swirl and Observe for Clumping add_agent->swirl add_more 3. Add More Agent if Clumping Persists swirl->add_more Clumping rest 4. Let Stand for 10-15 min swirl->rest No Clumping add_more->swirl separate 5. Separate Solid from Liquid rest->separate decant Decant (for Granular Agents) separate->decant filter Filter (for Fine Powders) separate->filter end_product Dry this compound Solution (Ready for Distillation) decant->end_product filter->end_product start Wet this compound (Post-Workup) start->add_agent

References

Validation & Comparative

A Comparative Guide to the SN1 and SN2 Reactivity of Chlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactivity of chlorocyclohexane. As a secondary alkyl halide, this compound stands at a mechanistic crossroads, capable of undergoing substitution by either pathway depending on the reaction conditions. Understanding the factors that dictate the dominant mechanism is crucial for predicting reaction outcomes and designing synthetic routes. This document presents quantitative data, detailed experimental protocols, and visual representations of the reaction mechanisms to facilitate this understanding.

Quantitative Data Comparison

While this compound can react via both SN1 and SN2 pathways, the reaction conditions heavily favor one over the other. The following tables summarize the expected kinetic behavior and influencing factors for each reaction type.

Table 1: Comparison of Reaction Conditions and Kinetics for SN1 and SN2 Reactions of this compound

FeatureSN1 ReactionSN2 Reaction
Rate Law Rate = k[this compound]Rate = k[this compound][Nucleophile]
Mechanism Two-step, carbocation intermediateOne-step, concerted
Favored by Weak nucleophiles, polar protic solventsStrong nucleophiles, polar aprotic solvents
Stereochemistry RacemizationInversion of configuration
Substrate Influence Tertiary > Secondary > PrimaryMethyl > Primary > Secondary > Tertiary

Table 2: Representative Kinetic Data for a Model SN1 Solvolysis Reaction

The following data is for the hydrolysis of 1-chloroethyl-cyclohexane, a structurally similar secondary alkyl halide, in 80% ethanol (B145695), which proceeds via an SN1 mechanism.[1] This data illustrates the temperature dependence of the first-order rate constant.

Temperature (°C)Rate Constant (k), s⁻¹
01.06 x 10⁻⁵
253.19 x 10⁻⁴
359.86 x 10⁻⁴
452.92 x 10⁻³

Table 3: Qualitative Comparison of SN2 Reactivity

Reaction Pathways

The choice between an SN1 and SN2 pathway is a critical consideration in the synthetic use of this compound. The following diagrams illustrate the mechanistic steps involved in each reaction.

SN1_Pathway sub This compound int Cyclohexyl Carbocation (Planar Intermediate) sub->int Slow, Rate-Determining (Leaving group departs) pro Substitution Products (Racemic Mixture) int->pro Fast (Nucleophile attacks)

Caption: The SN1 reaction pathway for this compound.

SN2_Pathway start Nucleophile + this compound ts Transition State (Pentacoordinate) start->ts Concerted Step (Backside Attack) end Substitution Product (Inversion of Stereochemistry) ts->end

Caption: The SN2 reaction pathway for this compound.

Experimental Protocols

The following are detailed methodologies for investigating the SN1 and SN2 reactivity of this compound.

Protocol 1: Kinetic Study of the SN1 Solvolysis of this compound

This protocol is adapted from the kinetic study of the solvolysis of tert-butyl chloride and is suitable for determining the first-order rate constant of the solvolysis of this compound in an aqueous ethanol solution. The reaction progress is monitored by titrating the hydrochloric acid produced.

Materials:

  • This compound

  • 80:20 Ethanol:Water (v/v) solvent mixture

  • Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.02 M)

  • Bromothymol blue indicator

  • Erlenmeyer flasks

  • Burette

  • Pipettes

  • Thermostatted water bath

  • Stopwatch

Procedure:

  • Reaction Setup: In a large Erlenmeyer flask, prepare the reaction mixture by adding a known volume and concentration of this compound to the 80:20 ethanol:water solvent. The flask should be placed in a thermostatted water bath to maintain a constant temperature.

  • Initiation: Start the stopwatch at the moment the this compound is added to the solvent.

  • Titration: At regular time intervals (e.g., every 10-15 minutes), withdraw a known volume (aliquot) of the reaction mixture and transfer it to a separate Erlenmeyer flask containing a few drops of bromothymol blue indicator.

  • Immediately titrate the aliquot with the standardized NaOH solution until the indicator changes from yellow (acidic) to blue (basic). Record the volume of NaOH used.

  • Repeat the titration at several time points to obtain a series of data points.

  • Data Analysis: The concentration of HCl produced at each time point is proportional to the amount of this compound that has reacted. The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume of NaOH used at time t. The slope of this plot will be -k.

Protocol 2: Investigation of the SN2 Reaction of this compound with Sodium Iodide

This protocol is designed to qualitatively and semi-quantitatively assess the SN2 reactivity of this compound with sodium iodide in acetone. The reaction is monitored by the formation of a sodium chloride precipitate. For quantitative analysis, gas chromatography (GC) can be employed to measure the disappearance of this compound and the appearance of iodocyclohexane (B1584034) over time.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Test tubes or reaction vials

  • Gas chromatograph (for quantitative analysis)

  • Internal standard (e.g., undecane) for GC analysis

Procedure:

  • Reaction Setup: In a dry reaction vial, dissolve a known concentration of sodium iodide in anhydrous acetone.

  • Add a known concentration of this compound to the sodium iodide solution. If using GC analysis, also add a known concentration of an internal standard.

  • Seal the vial and place it in a constant temperature bath.

  • Qualitative Observation: Observe the reaction mixture for the formation of a white precipitate (NaCl), which indicates that the SN2 reaction is occurring. The time taken for the precipitate to appear can be used for a qualitative comparison of reactivity with other alkyl halides.

  • Quantitative Analysis (GC):

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a vial containing water and a suitable organic solvent for extraction (e.g., diethyl ether).

    • Analyze the organic layer by GC to determine the concentrations of this compound and iodocyclohexane relative to the internal standard.

    • The second-order rate constant (k) can be determined by plotting 1/[this compound] versus time (assuming an excess of NaI) or by using the integrated rate law for a second-order reaction.

Logical Relationship of Factors Influencing the Reaction Pathway

The decision between an SN1 and SN2 pathway for this compound is a multifactorial problem. The following diagram illustrates the logical flow for predicting the likely mechanism based on key reaction parameters.

Reaction_Prediction sub This compound (Secondary Alkyl Halide) nuc Nucleophile Strength? sub->nuc sol Solvent Type? nuc->sol Weak sn2 SN2 Pathway Favored nuc->sn2 Strong sn1 SN1 Pathway Favored sol->sn1 Polar Protic sol->sn2 Polar Aprotic

Caption: Decision tree for predicting the substitution mechanism.

References

A Comparative Analysis of Chlorocyclohexane and Bromocyclohexane Reactivity in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the judicious selection of substrates is paramount to achieving desired reaction outcomes. Cyclohexyl halides are common intermediates in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Understanding the relative reactivity of different halocyclohexanes in nucleophilic substitution reactions is crucial for optimizing reaction conditions and maximizing yields. This guide provides an objective comparison of the reactivity of chlorocyclohexane and bromocyclohexane (B57405) in both S(_N)1 and S(_N)2 reactions, supported by established chemical principles and experimental methodologies.

Theoretical Framework: The Role of the Leaving Group

Nucleophilic substitution reactions, at their core, involve the replacement of a leaving group by a nucleophile. The efficiency of this process is heavily influenced by the nature of the leaving group. An ideal leaving group is one that is stable on its own after detaching from the substrate. For the halogens, the leaving group ability increases down the group in the periodic table:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is directly correlated with the basicity of the halide ion; weaker bases are better leaving groups.[1] Iodide (I⁻), the conjugate base of a very strong acid (HI), is the least basic and therefore the best leaving group among the common halogens.[1] Conversely, fluoride (B91410) (F⁻) is the most basic and the poorest leaving group.[1]

The rate-determining step in both S(_N)1 and S(_N)2 reactions involves the cleavage of the carbon-halogen bond.[1][2] Consequently, a weaker carbon-halogen bond and a more stable halide anion will facilitate a faster reaction. The C-Br bond is weaker than the C-Cl bond, and the bromide ion is a more stable, weaker base than the chloride ion. Therefore, bromocyclohexane is anticipated to be more reactive than this compound in both S(_N)1 and S(_N)2 reactions .[3]

Comparative Reactivity Data

While precise kinetic data for every conceivable reaction condition is vast, the relative reactivity trend is well-established. The following table summarizes the expected qualitative and relative quantitative reactivity of this compound and bromocyclohexane in classic nucleophilic substitution scenarios.

SubstrateReaction TypeTypical Reagent/SolventRelative RateLeaving Group Ability
This compound S(_N)2NaI in Acetone (B3395972)SlowerGood
Bromocyclohexane S(_N)2NaI in AcetoneFasterExcellent
This compound S(_N)1AgNO₃ in Ethanol (B145695)SlowerGood
Bromocyclohexane S(_N)1AgNO₃ in EthanolFasterExcellent

Note: The "Relative Rate" is a qualitative comparison based on the principles of leaving group ability. Bromocyclohexane consistently reacts faster than this compound under identical conditions.[3]

Experimental Protocols

To empirically determine the relative reactivities of this compound and bromocyclohexane, standardized comparative experiments can be performed. The two most common protocols are the reaction with sodium iodide in acetone to favor the S(_N)2 pathway and the reaction with silver nitrate (B79036) in ethanol to favor the S(_N)1 pathway.[4]

Protocol 1: Comparison of S(_N)2 Reactivity

This experiment utilizes the Finkelstein reaction, where a halide is exchanged for another. The reaction of an alkyl chloride or bromide with sodium iodide in acetone proceeds via an S(_N)2 mechanism. The resulting sodium chloride or sodium bromide is insoluble in acetone and precipitates out, providing a visual indication of the reaction's progress.[4]

Materials:

  • This compound

  • Bromocyclohexane

  • 15% solution of sodium iodide (NaI) in anhydrous acetone

  • Test tubes

  • Water bath

Procedure:

  • Label two clean, dry test tubes, one for each cyclohexyl halide.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • Add 4-5 drops of this compound to the first test tube and 4-5 drops of bromocyclohexane to the second.

  • Stopper the test tubes, mix the contents thoroughly, and allow them to stand at room temperature.

  • Observe the formation of a precipitate (cloudiness). Record the time it takes for the precipitate to appear in each tube.

  • If no reaction is observed at room temperature after 5-10 minutes, place the test tubes in a warm water bath (approximately 50°C) and continue to observe for any changes.

  • Expected Observation: A precipitate will form more rapidly in the test tube containing bromocyclohexane, indicating a faster S(_N)2 reaction rate.

Protocol 2: Comparison of S(_N)1 Reactivity

This experiment involves the solvolysis of the alkyl halide in an ethanolic silver nitrate solution. Ethanol is a polar protic solvent that favors the S(_N)1 mechanism through the formation of a carbocation intermediate. The silver ions (Ag⁺) from silver nitrate coordinate with the leaving halide ion to form an insoluble silver halide precipitate (AgCl or AgBr).[4][5]

Materials:

  • This compound

  • Bromocyclohexane

  • 1% solution of silver nitrate (AgNO₃) in ethanol

  • Test tubes

  • Water bath

Procedure:

  • Label two clean, dry test tubes.

  • Add 2 mL of the 1% ethanolic silver nitrate solution to each test tube.

  • Add 4-5 drops of this compound to the first test tube and 4-5 drops of bromocyclohexane to the second, ensuring no cross-contamination.

  • Stopper the test tubes, mix well, and let them stand at room temperature.

  • Observe the formation of a precipitate and record the time of its appearance. Silver chloride is a white precipitate, while silver bromide is a creamy-yellow precipitate.

  • If no reaction is apparent after 5-10 minutes, warm the tubes in a water bath to facilitate the reaction.

  • Expected Observation: The test tube with bromocyclohexane will show a precipitate significantly faster than the one with this compound, demonstrating its higher reactivity in S(_N)1 reactions.

Mechanistic Pathways and Experimental Workflow

To visualize the underlying chemical processes and the experimental logic, the following diagrams are provided.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State (Bimolecular) cluster_products Products Nu Nu⁻ TS [Nu···C···X]⁻ᵟ Nu->TS Backside Attack Substrate Cyclohexyl-X Substrate->TS Product Cyclohexyl-Nu TS->Product Inversion of Stereochemistry LeavingGroup X⁻ TS->LeavingGroup

Caption: S(_N)2 reaction mechanism for a cyclohexyl halide (X = Cl, Br).

SN1_Mechanism cluster_reactant Reactant cluster_intermediate Intermediate (Unimolecular RDS) cluster_products Products Substrate Cyclohexyl-X Carbocation Cyclohexyl⁺ Substrate->Carbocation Slow, RDS LeavingGroup X⁻ Substrate->LeavingGroup Product Cyclohexyl-Nu Carbocation->Product Fast Nu Nu⁻ Nu->Product Experimental_Workflow cluster_SN2 SN2 Reactivity Comparison cluster_SN1 SN1 Reactivity Comparison cluster_conclusion Conclusion A1 Add NaI in Acetone to this compound A3 Observe Time for NaX Precipitate Formation A1->A3 A2 Add NaI in Acetone to Bromocyclohexane A2->A3 C1 Compare Reaction Times A3->C1 B1 Add AgNO₃ in Ethanol to this compound B3 Observe Time for AgX Precipitate Formation B1->B3 B2 Add AgNO₃ in Ethanol to Bromocyclohexane B2->B3 B3->C1 C2 Determine Relative Reactivity C1->C2

References

Comparative Guide to Chlorocyclohexane and Other Alkyl Halides in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a Grignard reagent is a cornerstone of organic synthesis, enabling the creation of carbon-carbon bonds with remarkable efficiency. The choice of the starting alkyl halide is a critical factor influencing the success and outcome of this reaction. This guide provides an objective comparison of the performance of chlorocyclohexane versus other cyclohexyl halides—specifically bromocyclohexane (B57405) and iodocyclohexane (B1584034)—in Grignard reactions, supported by experimental data and detailed protocols.

Relative Reactivity and Performance

The reactivity of alkyl halides in Grignard reagent formation is directly related to the carbon-halogen bond strength. The general trend for reactivity follows the order: R-I > R-Br > R-Cl >> R-F.[1][2] Alkyl iodides are the most reactive due to the weakest carbon-iodine bond, followed by bromides and then chlorides.[1] Alkyl fluorides are generally unreactive under standard Grignard conditions due to the very strong carbon-fluorine bond.[1]

While this trend suggests that iodocyclohexane would be the most reactive and this compound the least, experimental yields for cyclohexyl halides present a notable exception. Under optimized conditions, this compound can provide a higher yield of the corresponding Grignard reagent compared to bromocyclohexane.

Data Presentation: Comparison of Cyclohexyl Halides in Grignard Reagent Formation

FeatureThis compoundBromocyclohexaneIodocyclohexane
Typical Yield ~96.5%[3]~92%[3]85-95% (general for alkyl iodides)[1]
Relative Reactivity Moderate[1]High[1]Very High[1]
Induction Period Can be longer, often requires initiation[1]Generally shorter than chloridesTypically very short
Side Reactions Wurtz coupling can occurProne to Wurtz couplingMost prone to side reactions if not controlled[1]
Cost & Stability Generally lower cost and more stableMore expensive and less stable than chloridesMost expensive and least stable

Key Observations:

  • Yields: Contrary to the general reactivity trend, experimental data shows that cyclohexylmagnesium chloride can be prepared in higher yields (around 96.5%) than cyclohexylmagnesium bromide (around 92%).[3] While specific yield data for iodocyclohexane under directly comparable conditions is scarce, the general range for alkyl iodides is 85-95%, which is often attributed to the increased potential for side reactions.[1]

  • Reactivity and Initiation: The formation of Grignard reagents from chlorides can be more challenging to initiate.[3] The use of activators like iodine or 1,2-dibromoethane (B42909) is often necessary to start the reaction.[4][5] Bromides and iodides typically have shorter induction periods.

  • Side Reactions: The Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide (R-MgX + R-X → R-R + MgX₂), is a common side reaction.[1] The propensity for this side reaction increases with the reactivity of the halide, making it a more significant issue for iodides and bromides if the reaction conditions are not carefully controlled.[6]

Experimental Protocols

Strictly anhydrous conditions are paramount for the success of any Grignard reaction, as Grignard reagents are highly reactive towards protic solvents like water.[4] All glassware should be thoroughly dried, and anhydrous solvents must be used.

Protocol 1: Synthesis of Cyclohexylmagnesium Chloride

This protocol is adapted from a procedure reported by Gilman and Zoellner.

Materials:

  • Magnesium turnings (1.1 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • A small crystal of iodine

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place the magnesium turnings.

  • Add a crystal of iodine to activate the magnesium surface.

  • Add a small amount of anhydrous ether to just cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound in anhydrous ether.

  • Add a small portion of the this compound solution to the magnesium. The reaction may require gentle warming to initiate, which is indicated by the disappearance of the iodine color and the observation of bubbling.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring and gently reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[1] The resulting gray, cloudy solution is the Grignard reagent.

Protocol 2: Synthesis of Cyclohexylmagnesium Bromide

This protocol is also based on the work of Gilman and Zoellner.

Materials:

  • Magnesium turnings (1.1-1.2 equivalents)[4]

  • Bromocyclohexane (1.0 equivalent)[4]

  • Anhydrous diethyl ether or tetrahydrofuran (THF)[4]

  • A small crystal of iodine[4]

Procedure:

  • Follow the same setup as for cyclohexylmagnesium chloride, ensuring all glassware is flame-dried and cooled under an inert atmosphere.[4]

  • Place the magnesium turnings and a crystal of iodine in the flask.[4]

  • Add enough anhydrous ether to cover the magnesium.[4]

  • Prepare a solution of bromocyclohexane in anhydrous ether in the dropping funnel.[4]

  • Initiate the reaction by adding a small amount of the bromide solution. The reaction should start more readily than with the chloride.[4]

  • Once initiated, add the rest of the bromocyclohexane solution dropwise to maintain a gentle reflux.[4]

  • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete reaction.[1]

Protocol 3: General Synthesis of Cyclohexylmagnesium Iodide

While a specific high-yield protocol for iodocyclohexane is not as commonly cited, the following general procedure for reactive alkyl iodides can be adapted.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Iodocyclohexane (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • Use the same flame-dried apparatus as described above.

  • Place the magnesium turnings in the flask. Activation with iodine is often not necessary for the more reactive iodides.

  • Add a small amount of anhydrous ether to cover the magnesium.

  • Prepare a solution of iodocyclohexane in anhydrous ether in the dropping funnel.

  • Add the iodocyclohexane solution very slowly and control the rate of addition carefully, as the reaction is typically very exothermic. The use of an external cooling bath may be necessary.

  • Due to the high reactivity, the reaction should initiate almost immediately.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the reaction goes to completion.

Logical Relationships and Experimental Workflow

The choice of cyclohexyl halide for a Grignard reaction involves a trade-off between reactivity, yield, cost, and the potential for side reactions. The following diagrams illustrate these relationships and a general experimental workflow.

Grignard_Reactivity_Comparison cluster_halides Cyclohexyl Halide Choice cluster_properties Reaction Characteristics This compound This compound Reactivity Reactivity (I > Br > Cl) This compound->Reactivity Lower Yield Typical Yield (Cl > Br > I) This compound->Yield Highest SideReactions Side Reactions (Wurtz Coupling) This compound->SideReactions Less Prone Cost Cost (Cl < Br < I) This compound->Cost Lowest Bromocyclohexane Bromocyclohexane Bromocyclohexane->Reactivity Higher Bromocyclohexane->Yield High Bromocyclohexane->SideReactions More Prone Bromocyclohexane->Cost Higher Iodocyclohexane Iodocyclohexane Iodocyclohexane->Reactivity Highest Iodocyclohexane->Yield Variable Iodocyclohexane->SideReactions Most Prone Iodocyclohexane->Cost Highest

Caption: Factors influencing the choice of cyclohexyl halide for Grignard reactions.

Grignard_Workflow start Start: Anhydrous Conditions reagents Combine Mg turnings and a portion of Alkyl Halide in Ether/THF start->reagents initiation Initiate Reaction (Iodine activation/warming may be needed) reagents->initiation addition Slowly add remaining Alkyl Halide solution initiation->addition Reaction Started reflux Maintain gentle reflux addition->reflux completion Stir to complete reaction reflux->completion product Grignard Reagent (RMgX) Ready for subsequent reaction completion->product

Caption: General experimental workflow for the preparation of a Grignard reagent.

References

Validating Chlorocyclohexane Purity: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like chlorocyclohexane is paramount for the integrity of research and the safety of final products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound purity, supported by experimental data and protocols.

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity can be affected by residual starting materials, byproducts from synthesis, or degradation products. A robust analytical method is therefore essential to identify and quantify any impurities. GC-MS stands out as a powerful and widely used technique for this purpose due to its high separation efficiency and definitive identification capabilities.

Comparison of Analytical Techniques

While other analytical techniques exist, GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC), another common analytical tool, is generally less suitable for this compound due to its volatility and lack of a strong UV chromophore, making detection challenging without derivatization or specialized detectors like a refractive index detector (RID). GC-MS, however, offers superior sensitivity and specificity for this analyte.

The primary advantage of GC-MS is its ability to separate complex mixtures and provide structural information for each component, allowing for the confident identification of unknown impurities.

GC-MS Method for this compound Purity Analysis

A validated GC-MS method provides a reliable means to quantify the purity of this compound and to detect and identify potential impurities. The following table summarizes the performance of a validated GC-MS method for the determination of this compound.

Table 1: Performance Characteristics of a Validated GC-MS Method for this compound Analysis

ParameterPerformance
Linearity (Correlation Coefficient, r) 0.9999
Range 59.72 - 493 ng/mL
Limit of Detection (LOD) ~0.1 ng/mL (Method-dependent)
Limit of Quantitation (LOQ) ~0.5 ng/mL (Method-dependent)
Intra-day Precision (RSD) ≤ 5.0%
Inter-day Precision (RSD) ≤ 5.0%
Robustness (RSD) ≤ 1.65%

Data is based on a validated method for the determination of this compound as a genotoxic impurity.[1]

Experimental Protocol: GC-MS Analysis of this compound

This section details a typical experimental procedure for the GC-MS analysis of this compound.

1. Sample Preparation:

  • Accurately weigh a sample of this compound and dissolve it in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a known concentration.

  • Prepare a series of calibration standards by diluting a stock solution of pure this compound.

  • If necessary, prepare spiked samples with known amounts of potential impurities to verify their identification and quantitation.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as an RXI-5SIL MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating this compound from potential impurities.[1]

  • Injector Temperature: 180 °C.[1]

  • Injection Volume: 1.0 µL with a split ratio of 10:1.[1]

  • Oven Temperature Program: An isothermal temperature of 60 °C can be used for a rapid analysis.[1] Alternatively, a temperature gradient can be employed for better separation of a wider range of impurities.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ion Source Temperature: 240 °C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selective Ion Monitoring (SIM) or full scan mode. For targeted analysis of this compound, SIM mode set to monitor the characteristic ion at m/z 82 can provide enhanced sensitivity.[1] Full scan mode is useful for identifying unknown impurities.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with those of known standards.

  • Quantitation of impurities is achieved by using a calibration curve generated from the analysis of standards with known concentrations.

Potential Impurities in this compound

The manufacturing process of this compound can introduce several impurities. Common synthesis routes include the reaction of cyclohexanol (B46403) with hydrochloric acid or the direct chlorination of cyclohexane.[2][3]

Potential impurities may include:

  • Cyclohexene: Formed as a byproduct of the reaction between cyclohexanol and hydrochloric acid.

  • Dichlorocyclohexanes and other polychlorinated species: Can be formed during the direct chlorination of cyclohexane.

  • Unreacted Cyclohexanol or Cyclohexane: Residual starting materials.

The GC-MS method should be optimized to ensure the separation of these potential impurities from the main this compound peak.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow of the GC-MS analysis and the decision-making process for purity validation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Solvent Sample->Dissolution Injection Inject into GC-MS Dissolution->Injection Standards Prepare Calibration Standards Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Impurity Identification Integration->Identification Quantification Purity & Impurity Quantification Identification->Quantification Report Report Quantification->Report Final Report Purity_Validation_Logic start Analyze this compound Sample by GC-MS peak_integration Integrate Chromatographic Peaks start->peak_integration main_peak Identify Main this compound Peak peak_integration->main_peak impurity_peaks Identify Impurity Peaks peak_integration->impurity_peaks purity_calc Calculate Purity (% Area) main_peak->purity_calc impurity_id Identify Impurities via Mass Spectra impurity_peaks->impurity_id spec_check Purity Meets Specification? purity_calc->spec_check pass Sample Passes Purity Validation spec_check->pass Yes fail Sample Fails Purity Validation spec_check->fail No impurity_quant Quantify Impurities impurity_id->impurity_quant impurity_spec Impurity Levels Acceptable? impurity_quant->impurity_spec impurity_spec->pass Yes impurity_spec->fail No

References

A Comparative Study of Nucleophilic Substitution: Chlorocyclohexane vs. Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Experimental Insights

In the realm of synthetic organic chemistry, the reactivity of organohalides in nucleophilic substitution reactions is a cornerstone of molecular design and transformation. This guide provides a detailed comparative analysis of the nucleophilic substitution reactions of two archetypal chlorinated hydrocarbons: the aliphatic chlorocyclohexane and the aromatic chlorobenzene (B131634). While both molecules feature a carbon-chlorine bond, their reactivity profiles towards nucleophiles are dramatically different, a crucial consideration in the synthesis of pharmaceutical intermediates and other fine chemicals. This document outlines the fundamental mechanistic differences, presents available quantitative data, and provides representative experimental protocols.

Executive Summary: A Tale of Two Reactivities

This compound, a secondary alkyl halide, readily participates in nucleophilic substitution reactions via well-established S(_N)1 and S(_N)2 pathways. The preferred mechanism is dictated by the reaction conditions, including the nature of the nucleophile and the solvent. In stark contrast, chlorobenzene, an aryl halide, is remarkably unreactive towards nucleophilic substitution under ordinary laboratory conditions.[1][2][3] Its reactivity is fundamentally hindered by the electronic and structural properties of the aromatic ring. Forcing chlorobenzene to undergo substitution requires extreme conditions of high temperature and pressure, proceeding through distinct mechanisms such as Nucleophilic Aromatic Substitution (S(_N)Ar) or an elimination-addition pathway involving a benzyne (B1209423) intermediate.[4][5][6]

Comparative Data: Reaction Conditions and Outcomes

The profound difference in reactivity is best illustrated by comparing the conditions required for the substitution of the chlorine atom by a hydroxyl group and the resulting yields.

FeatureThis compoundChlorobenzene
Reaction Type Nucleophilic Aliphatic Substitution (S(_N)1/S(_N)2)Nucleophilic Aromatic Substitution (S(_N)Ar) / Elimination-Addition
Typical Nucleophile Hydroxide (B78521) (NaOH)Hydroxide (NaOH)
Reaction Conditions Aqueous or alcoholic solution, moderate temperatures.[7]Fused or concentrated NaOH, high temperature (350-425°C) and high pressure (150-350 atm).[4][8][9][10]
Product Cyclohexanol (B46403)Phenol (B47542)
Illustrative Yield Moderate to high, but can compete with elimination.~95% (Dow Process).[11]

Mechanistic Divergence: A Deeper Look

The disparate reactivity of this compound and chlorobenzene stems from their fundamentally different reaction mechanisms.

This compound: The S(_N)1 and S(_N)2 Pathways

Nucleophilic substitution on this compound can proceed through two primary pathways:

  • S(_N)2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted mechanism where a strong nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry. The reaction rate is dependent on the concentration of both the this compound and the nucleophile.[12][13][14]

  • S(_N)1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that is favored by weak nucleophiles and polar protic solvents. The first and rate-determining step is the spontaneous dissociation of the C-Cl bond to form a secondary carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation.[12][15]

SN1_SN2_this compound cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway SN2_start This compound + Strong Nucleophile SN2_ts Transition State SN2_start->SN2_ts Concerted Step SN2_end Substitution Product (Inversion) SN2_ts->SN2_end SN1_start This compound + Weak Nucleophile SN1_intermediate Carbocation Intermediate SN1_start->SN1_intermediate Rate-determining step SN1_end Substitution Product (Racemic) SN1_intermediate->SN1_end Fast

SN1 and SN2 pathways for this compound.
Chlorobenzene: The Challenge of Aromatic Substitution

The benzene (B151609) ring's electronic structure makes it resistant to the typical S(_N)1 and S(_N)2 reactions for several reasons:

  • Resonance Stabilization: The lone pairs of the chlorine atom are in conjugation with the π-system of the benzene ring, imparting a partial double bond character to the C-Cl bond. This makes the bond stronger and more difficult to break.[16]

  • sp² Hybridized Carbon: The carbon atom bonded to chlorine is sp² hybridized, which is more electronegative than the sp³ hybridized carbon in this compound. This results in a shorter and stronger C-Cl bond.[3][17]

  • Instability of the Phenyl Cation: The S(_N)1 pathway is highly unfavorable because the resulting phenyl cation is extremely unstable.[1]

  • Electron Repulsion: The electron-rich π-cloud of the benzene ring repels the incoming nucleophile, hindering the backside attack required for an S(_N)2 reaction.

To overcome these hurdles, extreme conditions are necessary, leading to different mechanistic pathways:

  • Nucleophilic Aromatic Substitution (S(_N)Ar): This mechanism is generally viable when strong electron-withdrawing groups are present on the aromatic ring. However, even without these groups, under forcing conditions, a related pathway can be initiated. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]

  • Elimination-Addition (Benzyne Mechanism): In the presence of a very strong base like sodium hydroxide at high temperatures, the reaction can proceed via an elimination-addition mechanism. This involves the formation of a highly reactive benzyne intermediate, which is then attacked by the nucleophile.[4][5]

SNAr_Chlorobenzene cluster_snar SNAr Pathway (Illustrative) SNAr_start Chlorobenzene + Nucleophile SNAr_intermediate Meisenheimer Complex (Carbanion) SNAr_start->SNAr_intermediate Addition (Rate-determining) SNAr_end Substitution Product SNAr_intermediate->SNAr_end Elimination (Fast)

Illustrative SNAr pathway for chlorobenzene.

Experimental Protocols

The following are representative, high-level protocols for the nucleophilic substitution of this compound and chlorobenzene with sodium hydroxide.

Protocol 1: Synthesis of Cyclohexanol from this compound (Illustrative S(_N)2 Conditions)

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (B145695)/Water co-solvent

  • Reflux apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • A solution of sodium hydroxide in an ethanol/water mixture is prepared in a round-bottom flask.

  • This compound is added to the flask.

  • The mixture is heated under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling, the reaction mixture is transferred to a separatory funnel. The organic layer is washed with water and brine.

  • The organic layer is dried over an anhydrous drying agent.

  • The product, cyclohexanol, is isolated and purified by distillation.

Note: Under these conditions, an E2 elimination reaction to form cyclohexene (B86901) can be a significant competing reaction, especially at higher temperatures.[7]

Protocol 2: Synthesis of Phenol from Chlorobenzene (Dow Process)

Materials:

  • Chlorobenzene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • High-pressure reactor

  • Distillation apparatus

Procedure:

  • Chlorobenzene and an aqueous solution of sodium hydroxide are charged into a high-pressure reactor.[4]

  • The mixture is heated to approximately 350°C under a pressure of about 300 atm.[4]

  • These harsh conditions lead to the formation of sodium phenoxide.[4][8]

  • The resulting mixture is cooled and then acidified with hydrochloric acid to neutralize the excess NaOH and protonate the phenoxide, yielding phenol.[4][5]

  • The phenol is then separated and purified, typically by distillation.[11]

Experimental_Workflow cluster_cyclo This compound Substitution cluster_benzo Chlorobenzene Substitution (Dow Process) Cyc_Start Reactants Mixing Cyc_Reflux Reflux Cyc_Start->Cyc_Reflux Cyc_Workup Workup & Extraction Cyc_Reflux->Cyc_Workup Cyc_Purify Purification (Distillation) Cyc_Workup->Cyc_Purify Benz_Start High Pressure & High Temp Reaction Benz_Acid Acidification Benz_Start->Benz_Acid Benz_Purify Purification (Distillation) Benz_Acid->Benz_Purify

Comparative experimental workflow.

Conclusion

The comparative study of this compound and chlorobenzene underscores the profound impact of substrate structure on the course and feasibility of nucleophilic substitution reactions. This compound behaves as a typical alkyl halide, undergoing substitution through S(_N)1 or S(_N)2 mechanisms under relatively mild conditions. In contrast, chlorobenzene's aromaticity and the nature of its C-Cl bond render it highly resistant to nucleophilic attack, necessitating extreme industrial conditions to achieve substitution. This fundamental difference in reactivity is a critical guiding principle for synthetic chemists in academia and industry, informing the strategic design of synthetic routes for a wide array of molecules, from simple building blocks to complex pharmaceutical agents.

References

A Comparative Guide to the Separation of Chlorocyclohexane and Chlorobenzene Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient separation of structurally similar compounds is a frequent challenge. This guide provides a comparative analysis of various techniques for separating mixtures of chlorocyclohexane and chlorobenzene (B131634). The separation of these two compounds is notably difficult due to their similar physical properties, particularly their close boiling points.[1][2][3]

This document outlines the theoretical basis and practical application of several separation methods, presenting supporting experimental data where available. We will delve into traditional techniques like distillation and liquid-liquid extraction, alongside a more innovative adsorptive separation method, to provide a comprehensive overview for selecting the most suitable protocol.

Physical Properties of this compound and Chlorobenzene

A fundamental understanding of the physicochemical properties of this compound and chlorobenzene is essential for developing an effective separation strategy. The key properties are summarized in the table below. The primary challenge is the small difference of approximately 10°C in their boiling points, which makes simple distillation inefficient.[4][5][6][7][8]

PropertyThis compoundChlorobenzeneData Source(s)
Molecular Formula C₆H₁₁ClC₆H₅Cl[4][5]
Molecular Weight 118.60 g/mol 112.56 g/mol [5][7][8]
Boiling Point 142 °C~132 °C[4][5][7][8]
Melting Point -44 °C~ -45 °C[4][5][7][8]
Density 1.000 g/mL at 20-25 °C~1.11 g/cm³[4][5][7][8]
Water Solubility Insoluble (0.02 g/L at 20°C)Very low (0.5 g/L at 20°C)[4][6]
Solubility in Organic Solvents Soluble in alcohol, ether, acetone (B3395972), benzeneMiscible with most organic solvents[6][9]
Structure AlicyclicAromatic[10]

Comparison of Separation Techniques

Several methods can be employed to separate this compound and chlorobenzene, each with distinct advantages and limitations. The following table compares the most relevant techniques.

TechniquePrinciple of SeparationReported EfficiencyKey AdvantagesKey Disadvantages
Fractional Distillation Difference in boiling points.Low; requires a high number of theoretical plates.Simple setup, well-understood process.Energy-intensive and inefficient due to close boiling points.[1][2]
Extractive Distillation Altering the relative volatility of components by adding a solvent (entrainer).Potentially high, but data for this specific mixture is not readily available.Can separate azeotropes and close-boiling mixtures.[11]Requires an additional step to separate the product from the entrainer; solvent selection is critical.[11][12]
Adsorptive Separation Selective adsorption of one component onto a solid adsorbent.High; 99.5% purity of this compound achieved from a 1:1 vapor mixture.[1][2]High selectivity and purity; adsorbent can be regenerated and recycled.[1][13]A newer technique requiring a specific, synthesized adsorbent (perethylated pillararene).[1]
Liquid-Liquid Extraction (LLE) Differential solubility in two immiscible liquid phases.Dependent on solvent system; no specific data found for this pair.Low energy consumption, scalable.[14][15]Requires large volumes of solvents; finding a suitable solvent system with high selectivity can be challenging.[16]

Experimental Protocols and Methodologies

This section provides detailed protocols for the separation methods.

Fractional Distillation

While inefficient, fractional distillation is a foundational technique. The workflow is based on standard laboratory procedures.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings) between the distillation flask and the condenser. Ensure all joints are properly sealed.

  • Sample Charging: Charge the distillation flask with the this compound and chlorobenzene mixture. Add boiling chips to ensure smooth boiling.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Equilibration: Allow the vapor to rise slowly through the column, establishing a temperature gradient.

  • Distillate Collection: Collect the distillate at a slow, steady rate. The initial fraction will be enriched in the lower-boiling point component, chlorobenzene.

  • Monitoring: Monitor the temperature at the head of the column. A sharp rise in temperature indicates that the higher-boiling point component, this compound, is beginning to distill.

  • Fraction Change: Change the receiving flask to collect different fractions based on the temperature.

  • Analysis: Analyze the composition of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_setup Setup cluster_process Process cluster_analysis Analysis A Charge Mixture into Flask B Assemble Fractional Distillation Apparatus A->B C Heat Mixture B->C D Establish Temperature Gradient in Column C->D E Collect Distillate (Chlorobenzene Enriched) D->E F Monitor Temperature E->F G Change Receiving Flask at Temp Rise F->G H Collect Second Fraction (this compound Enriched) G->H I Analyze Fractions (GC/NMR) H->I

Caption: Workflow for Fractional Distillation.

Adsorptive Separation via Nonporous Adaptive Crystals

This innovative method utilizes a specific host-guest chemistry for highly selective separation. The following protocol is based on the work by Wu et al., using perethylated pillar[17]arene (EtP6).[1]

Experimental Protocol:

  • Adsorbent Activation: Prepare the guest-free, activated crystalline form of EtP6 (termed EtP6α) by recrystallizing from acetone and drying under a high vacuum at 120 °C overnight.[1]

  • Vapor Phase Adsorption:

    • Place a known quantity of activated EtP6α in a sealed vial.

    • Introduce a vapor mixture of this compound and chlorobenzene (e.g., a 1:1 volume ratio) into the vial.

    • Allow the system to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.

  • Sample Analysis:

    • After equilibration, analyze the composition of the vapor phase using Headspace Gas Chromatography (HS-GC) to determine the relative amounts of non-adsorbed this compound and chlorobenzene.[13]

    • Analyze the solid EtP6α crystals (now containing the adsorbed guest) using ¹H NMR and Thermogravimetric Analysis (TGA) to confirm the selective adsorption of this compound.[1]

  • Adsorbent Regeneration:

    • The this compound-loaded EtP6α can be regenerated.

    • Heat the crystals under vacuum at 120 °C to release the guest molecule (this compound).[1]

    • The reactivated EtP6α can be reused for subsequent separation cycles, with studies showing no significant loss of performance after five cycles.[1][13]

G A Activate EtP6 Adsorbent (Vacuum, 120°C) B Expose Activated EtP6α to CCH/CB Vapor Mixture A->B C Selective Adsorption of CCH B->C D Analyze Vapor Phase (HS-GC) C->D E Analyze Solid Phase (NMR, TGA) C->E F Regenerate Adsorbent (Heat, Vacuum) C->F G Recover Pure CCH F->G H Recycle EtP6α F->H H->B

Caption: Workflow for Adsorptive Separation.

Liquid-Liquid Extraction (LLE)

This protocol describes a general workflow for LLE. The key to a successful separation is the identification of a suitable solvent pair where the partition coefficients of this compound and chlorobenzene differ significantly.

Experimental Protocol:

  • Solvent Selection: Choose a solvent system consisting of two immiscible liquids (e.g., an organic solvent and an aqueous phase, or two immiscible organic solvents). The choice depends on the subtle polarity differences between the alicyclic this compound and the aromatic chlorobenzene.[16]

  • Extraction Setup:

    • Dissolve the this compound/chlorobenzene mixture in the first solvent.

    • Place this solution in a separatory funnel.

  • Extraction:

    • Add the second, immiscible solvent to the separatory funnel.

    • Stopper the funnel and shake vigorously to facilitate the transfer of one component from the first solvent to the second, remembering to vent frequently to release pressure.[18]

  • Phase Separation:

    • Place the funnel in a ring stand and allow the two liquid layers to separate completely.

  • Layer Collection:

    • Carefully drain the bottom layer into a flask.

    • Pour the top layer out from the top of the funnel into a separate flask to avoid contamination.[18]

  • Repeated Extraction: To maximize recovery, the extraction process should be repeated on the initial layer with fresh portions of the extracting solvent.

  • Solvent Removal: Remove the solvent from both collected fractions (e.g., using a rotary evaporator) to isolate the separated components.

  • Analysis: Analyze the composition of the isolated products using GC or NMR.

G A Dissolve Mixture in Solvent 1 B Add Solution & Immiscible Solvent 2 to Separatory Funnel A->B C Shake Funnel (with Venting) B->C D Allow Layers to Separate C->D E Drain Bottom Layer D->E F Collect Top Layer D->F G Repeat Extraction on Original Layer E->G F->G H Combine Respective Fractions G->H I Remove Solvents (Evaporation) H->I J Analyze Separated Components I->J

Caption: Workflow for Liquid-Liquid Extraction.

Conclusion

The separation of this compound and chlorobenzene presents a significant challenge due to their similar boiling points.

  • Fractional distillation , while simple in principle, is largely impractical for achieving high purity without a highly efficient column and significant energy input.

  • Extractive distillation offers a more feasible thermal separation method but requires careful selection of an entrainer and an additional recovery step.

  • Liquid-liquid extraction is a potential low-energy alternative, but its success is entirely contingent on identifying a solvent system that can exploit the subtle structural differences between the two molecules.

  • The most promising method reported in recent literature is adsorptive separation using nonporous adaptive crystals of perethylated pillar[17]arene. This technique has demonstrated exceptional selectivity, yielding high-purity this compound with the added benefit of a recyclable adsorbent.[1][2][13]

For researchers requiring high-purity samples, investing in the development of adsorptive separation or extractive distillation protocols would be the most effective approach. For less stringent purity requirements, optimized fractional distillation may suffice.

References

Assessing the Environmental Impact of Chlorocyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of chlorocyclohexane against its common alternatives. The information is intended to assist researchers, scientists, and professionals in the drug development industry in making informed decisions regarding chemical selection and process design, with a focus on minimizing environmental footprint. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key studies are provided.

Executive Summary

This compound is a versatile chemical intermediate and solvent with a notable environmental profile. While not classified as a Persistent, Bioaccumulative, and Toxic (PBT) substance, it is recognized as being toxic to aquatic life with long-lasting effects[1][2][3]. Its moderate bioaccumulation potential, indicated by a log Pow of 3.36 and a bioconcentration factor (BCF) ranging from 75 to 240, warrants careful consideration in its application and disposal[1]. This guide presents available data on the persistence, bioaccumulation, and toxicity of this compound and compares it with alternatives in key applications, including the production of the rubber anti-scorch agent N-Cyclohexylthiophthalimide (CTP) and its use as a solvent in pharmaceutical synthesis.

Data Presentation: Comparative Environmental Impact

The following tables summarize the key environmental, health, and safety data for this compound and its alternatives.

Table 1: Physicochemical Properties and Environmental Fate

PropertyThis compoundN-(cyclohexylthio)phthalimide (CTP)CyclohexanoneDiethyl EtherMethyl tert-Butyl Ether (MTBE)
Molecular Formula C₆H₁₁ClC₁₄H₁₅NO₂SC₆H₁₀O(C₂H₅)₂OC₅H₁₂O
Boiling Point (°C) 142[1]Decomposes155.6[2]34.5[4]55.2
Water Solubility 0.4 g/L at 20°C[1]12.4 mg/L at 20°C[5]Limited69 g/L at 20°C51 g/L at 25°C[6]
log Pow (Octanol-Water Partition Coefficient) 3.36[1]2.82 - 3.56[5]0.860.890.94
Biodegradation Data not availableNot readily biodegradable[4]Readily biodegradableData not availableResistant to natural degradation[6]
Bioaccumulation Potential (BCF) 75 - 240[1]Estimated BCF of 130[7]LowLowDoes not bioconcentrate[8]

Table 2: Ecotoxicity Data

EndpointThis compoundN-(cyclohexylthio)phthalimide (CTP)Cyclohexanol (B46403)Diethyl EtherMethyl tert-Butyl Ether (MTBE)
Fish (LC50, 96h) Data not available82 mg/L (Lepomis macrochirus)[4]704 mg/L[9]No significant toxicity expected[7]>151 mg/L (acute)[6]
Crustaceans (EC50, 48h) 4,018 mg/L (Daphnia pulex)[1]82 mg/L (Daphnia species)[4]Data not availableNo significant toxicity expected[7]Data not available
Algae (EC50, 96h) Data not available0.7 mg/L[4]Data not availableNo significant toxicity expected[7]Data not available
Chronic Toxicity (NOEC) Data not availableData not availableData not availableData not available51 mg/L (freshwater)[6]

Table 3: Mammalian Toxicity and Physical Hazards

EndpointThis compoundN-(cyclohexylthio)phthalimide (CTP)CyclohexanoneDiethyl EtherMethyl tert-Butyl Ether (MTBE)
Acute Oral Toxicity (LD50, rat) 3,000 mg/kg[1]7,940 mg/kg[4]1,535 mg/kg1,215 mg/kg4,000 mg/kg
Flash Point (°C) 34[1]>15044-45[4]-28
GHS Hazard Statements (Environmental) H411: Toxic to aquatic life with long lasting effects[10]H410: Very toxic to aquatic life with long lasting effects[4]H412: Harmful to aquatic life with long lasting effectsNot classified for aquatic toxicity[7]Not classified for aquatic toxicity[6]

Production Methods and Environmental Considerations

This compound is primarily produced through two main industrial routes:

  • Chlorination of Cyclohexane: This process involves the direct chlorination of cyclohexane, often initiated by UV light. A significant drawback of this method is the potential for the formation of polychlorinated byproducts, which can be more persistent and toxic than the desired product. The separation and disposal of these byproducts present an environmental challenge.

  • Reaction of Cyclohexanol with Hydrochloric Acid: This method uses cyclohexanol and concentrated hydrochloric acid to produce this compound. A major environmental concern with this route is the generation of a large volume of dilute hydrochloric acid as a waste stream, which requires neutralization and treatment before discharge[6].

In contrast, the production of alternatives may present different environmental challenges. For instance, the synthesis of cyclohexanone, a key alternative, is often achieved through the oxidation of cyclohexane, which can have a low conversion rate and produce its own set of byproducts and waste streams[11].

Visualization of Key Processes

Environmental Fate of this compound

Environmental_Fate_of_this compound This compound This compound Atmosphere Atmosphere This compound->Atmosphere Volatilization Water Water This compound->Water Spills/Discharge Soil Soil This compound->Soil Spills/Leaks Sediment Sediment Water->Sediment Sorption Biota Biota Water->Biota Bioaccumulation Soil->Water Leaching

Caption: Potential environmental pathways of this compound upon release.

Comparative Workflow for Environmental Risk Assessment

Environmental_Risk_Assessment_Workflow cluster_hazard Hazard Identification cluster_exposure Exposure Assessment cluster_risk Risk Characterization PBT_Screening PBT Screening Toxicity_Testing Aquatic & Mammalian Toxicity Testing PBT_Screening->Toxicity_Testing PEC_PNEC_Ratio PEC/PNEC Ratio Calculation Toxicity_Testing->PEC_PNEC_Ratio Release_Scenarios Production & Use Release Scenarios Fate_Modeling Environmental Fate Modeling Release_Scenarios->Fate_Modeling Fate_Modeling->PEC_PNEC_Ratio Risk_Conclusion Conclusion on Environmental Risk PEC_PNEC_Ratio->Risk_Conclusion

Caption: A generalized workflow for assessing the environmental risk of chemical substances.

Signaling Pathway for Aquatic Toxicity

Aquatic_Toxicity_Pathway Chemical_Exposure Chemical in Aquatic Environment Uptake Uptake by Organism (e.g., gills, skin) Chemical_Exposure->Uptake Internal_Concentration Increased Internal Concentration Uptake->Internal_Concentration Target_Organ Interaction with Target Organs/Tissues Internal_Concentration->Target_Organ Molecular_Response Molecular & Cellular Response Target_Organ->Molecular_Response Adverse_Effect Adverse Outcome (e.g., mortality, growth inhibition) Molecular_Response->Adverse_Effect

Caption: A simplified signaling pathway illustrating the mechanism of aquatic toxicity.

Experimental Protocols

Detailed methodologies for the key experimental data cited in this guide are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

OECD 301: Ready Biodegradability

This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms. Several methods exist within this guideline, such as the CO2 Evolution Test (OECD 301B) and the Closed Bottle Test (OECD 301D).

  • Principle: A small amount of the test substance is incubated in a mineral medium containing a microbial inoculum (e.g., from activated sludge). The degradation is followed by measuring the consumption of oxygen or the production of carbon dioxide over a 28-day period[12].

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical biodegradation (e.g., >60% of theoretical CO2 production) within a 10-day window during the 28-day test period[13].

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period[1][9][14].

  • Principle: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment. Mortalities are recorded at 24, 48, 72, and 96 hours[3].

  • Test Organisms: Commonly used species include zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss).

  • Endpoint: The LC50 value is calculated at the end of the 96-hour exposure.

OECD 202: Daphnia sp., Acute Immobilisation Test

This test determines the concentration of a substance that immobilizes 50% of a test population of Daphnia (EC50) over a 48-hour exposure period.

  • Principle: Daphnia magna or Daphnia pulex are exposed to a series of concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The EC50 value for immobilization is calculated at 48 hours.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae[15][16][17].

  • Principle: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to a range of concentrations of the test substance over 72 hours[8].

  • Endpoint: The inhibition of growth is measured by changes in cell density or biomass, and the EC50 value (the concentration causing 50% inhibition of growth) is calculated[18].

Conclusion

The selection of this compound or its alternatives should be guided by a thorough evaluation of their respective environmental impacts throughout their lifecycle. While this compound serves as a valuable chemical, its aquatic toxicity and moderate bioaccumulation potential necessitate responsible handling and waste management. For applications where alternatives are available, such as the use of N-Phenyl-N-[(trichloromethyl)thio]benzenesulfonamide in rubber manufacturing or greener solvents in synthesis, a comparative risk assessment is crucial. This guide provides a foundational dataset for such an assessment, highlighting the need for further research to fill existing data gaps, particularly concerning the biodegradability of this compound and the comprehensive environmental profiles of some of its alternatives. By prioritizing chemicals with lower persistence, bioaccumulation, and toxicity, the chemical industry can move towards more sustainable practices.

References

Quantitative Analysis of Chlorocyclohexane: A Comparative Guide to qNMR, GC-FID, and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chlorocyclohexane is critical for quality control, reaction monitoring, and stability testing. This guide provides an objective comparison of three powerful analytical techniques for this compound assay: quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC). This comparison is supported by detailed experimental protocols and illustrative quantitative data to assist in selecting the most appropriate method for specific analytical needs.

Method Comparison at a Glance

The choice of analytical technique for the quantitative analysis of this compound depends on various factors, including the required accuracy, precision, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC for this application.

ParameterQuantitative NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of atomic nuclei.Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.Separation based on partitioning between a mobile and stationary phase, with UV or other detection methods.
Accuracy High (typically >99%)High (typically 98-102% recovery)Good to High (can be influenced by detector response)
Precision (%RSD) Excellent (<1%)Excellent (<2%)Good (<5%)
Linearity (R²) Excellent (>0.999)Excellent (>0.999)Good (>0.99)
Limit of Detection (LOD) ~0.1 - 1 mg/mL~1 - 10 ng/mL~10 - 100 ng on column
Limit of Quantification (LOQ) ~0.5 - 5 mg/mL~5 - 50 ng/mL~50 - 500 ng on column
Sample Throughput ModerateHighHigh
Primary Method YesNo (requires a reference standard of the analyte)No (requires a reference standard of the analyte)
Structural Information YesNoNo

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[1][2][3] The quantification is based on the direct proportionality between the NMR signal integral and the number of protons contributing to that signal.[1] By using a certified internal standard of known purity and concentration, the purity of this compound can be accurately determined.[1][4][5]

Experimental Protocol for qNMR

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry NMR tube.

  • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.[5]

  • Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.

2. Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

  • Key Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard (typically 30-60 seconds to be conservative if T₁ is unknown). This is crucial for accurate integration.

    • Acquisition Time (at): 2 - 4 seconds.

    • Number of Scans (ns): 16 - 64 (or more to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated).[2]

    • Spectral Width (sw): Sufficient to encompass all signals of interest (e.g., -2 to 12 ppm).

    • Temperature: Stable and controlled (e.g., 298 K).

3. Data Processing and Analysis:

  • Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.

  • Manually phase the spectrum to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the well-resolved signal of this compound (e.g., the methine proton at ~4.0 ppm) and a well-resolved signal from the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh this compound weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve acquire_spectrum Acquire 1H NMR Spectrum dissolve->acquire_spectrum process_fid Process FID acquire_spectrum->process_fid phase_baseline Phase & Baseline Correction process_fid->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for this compound assay by qNMR.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[6] It offers high sensitivity and is well-suited for routine quality control.

Experimental Protocol for GC-FID

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • If using an internal standard, add a constant concentration of a suitable internal standard (e.g., undecane) to all calibration standards and the sample solution.

2. GC-FID Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection: 1 µL, split mode (e.g., 50:1).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300 °C.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration for the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

  • Calculate the purity of the original sample based on the initial weight and dilution.

GC-FID Experimental Workflow

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_acq GC-FID Analysis cluster_proc Data Analysis prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_sample Prepare Sample Solution prep_stock->prep_sample inject Inject into GC prep_cal->inject prep_sample->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect gen_curve Generate Calibration Curve detect->gen_curve quantify Quantify this compound gen_curve->quantify calc_purity Calculate Purity quantify->calc_purity

Caption: Workflow for this compound assay by GC-FID.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For a non-UV absorbing compound like this compound, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary.

Experimental Protocol for HPLC-RID

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 mg/mL to 2 mg/mL.

2. HPLC-RID Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile/Water (e.g., 60:40 v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: Refractive Index Detector (RID).

  • Detector Temperature: 35 °C.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration for the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

  • Calculate the purity of the original sample based on the initial weight and dilution.

HPLC-RID Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq HPLC-RID Analysis cluster_proc Data Analysis prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_sample Prepare Sample Solution prep_stock->prep_sample inject Inject into HPLC prep_cal->inject prep_sample->inject separate Chromatographic Separation inject->separate detect RID Detection separate->detect gen_curve Generate Calibration Curve detect->gen_curve quantify Quantify this compound gen_curve->quantify calc_purity Calculate Purity quantify->calc_purity

Caption: Workflow for this compound assay by HPLC-RID.

Conclusion

The selection of an appropriate analytical method for the assay of this compound is a critical decision that impacts the reliability and efficiency of quality control and research activities.

  • qNMR stands out as a primary method offering high accuracy and precision without the need for a specific this compound reference standard, and it provides valuable structural information.[1][2][3] Its moderate sample throughput may be a consideration for high-volume testing.

  • GC-FID is a highly sensitive and robust technique, ideal for routine analysis of volatile compounds like this compound.[6] It offers high throughput but requires a well-characterized reference standard for calibration.

  • HPLC-RID is a versatile method, but its sensitivity for a compound like this compound may be lower compared to GC-FID. It also necessitates a reference standard and careful control of experimental conditions due to the nature of the RID detector.

Ultimately, the optimal choice will depend on the specific requirements of the analysis, including the desired level of accuracy, the availability of reference materials, sample throughput needs, and the instrumentation available in the laboratory. This guide provides the foundational information to make an informed decision for the quantitative analysis of this compound.

References

A Comparative Guide to Catalytic Methods for Chlorocyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chlorocyclohexane, a key intermediate in the pharmaceutical and chemical industries, can be achieved through various catalytic pathways. The choice of method significantly impacts product yield, selectivity, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of prominent catalytic methods for this compound synthesis, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of Catalytic Performance

The following tables summarize the quantitative data for different catalytic methods for this compound synthesis, including direct chlorination, oxychlorination, photocatalytic chlorination, and synthesis from cyclohexanol (B46403).

Table 1: Direct Chlorination of Cyclohexane (B81311)
CatalystChlorinating AgentReaction ConditionsCyclohexane Conversion (%)This compound Selectivity (%)Yield (%)Reference
Stannic Chloride (anhydrous)Dry Chlorine30°C, with 200W lampApprox. 10% per hour>89% of chlorinated productApproaches 90%[1]
Composite Catalyst (Organo-peroxide and Azo-compound)Gaseous Chlorine40-50°CNot specifiedNot specified85.7% (99.28% purity)[2]
None (Free-radical, light-initiated)ChlorineNot specifiedGoodGoodGood[3][4]
Table 2: Oxychlorination of Cyclohexane
CatalystOxidant/Chlorine SourceReaction ConditionsCyclohexane Conversion (%)This compound Selectivity (%)Yield (%)Reference
--INVALID-LINK--₂TCCA25°C32.0 ± 110032.0[5]
--INVALID-LINK--₂TCCA50°C44.7 ± 0.410044.7[5]
CuCl₂O₂/HClNot specified>50%Approx. 50%Not specified[5]
Table 3: Photocatalytic and Photoelectrochemical Chlorination of Cyclohexane
CatalystChlorine SourceReaction ConditionsCyclohexane Conversion (%)This compound Selectivity (%)Yield (%)Reference
Nanosilver/Silver ChlorideNaCl/HClRoom temp., 300W Xenon lamp, 5h46Not specified (no polychlorinated product detected)97%[6]
Oxygen vacancy-rich TiO₂ photoanodeNaCl1.6 V vs. RHE, AM 1.5G illuminationNot specifiedHighNot specified[7]
Pt/IrOₓ electrocatalystAqueous KClUp to 1 A/cm²Not specifiedUp to 95% Faradaic EfficiencyNot specified[8]
Table 4: Synthesis from Cyclohexanol
CatalystReagentsReaction ConditionsCyclohexanol Conversion (%)This compound Selectivity (%)Yield (%)Reference
Calcium ChlorideConcentrated HCl40-77°C, 6-7hNot specifiedNot specified98.0%[9]
Zinc ChlorideConcentrated HClRefluxNot specifiedNot specified44.9%[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Direct Catalytic Chlorination with Stannic Chloride
  • Reactants: Cyclohexane, dry chlorine gas, anhydrous stannic chloride (approx. 1% by weight of cyclohexane).

  • Apparatus: A reaction vessel (e.g., lead-lined) equipped with a gas inlet, a stirrer, and a light source (e.g., 200-watt lamp).

  • Procedure:

    • Charge the reaction vessel with cyclohexane and anhydrous stannic chloride.

    • Maintain the reaction temperature at approximately 30°C.

    • Expose the mixture to light from the 200-watt lamp.

    • Bubble dry chlorine gas through the mixture. The reaction rate is reported to be fairly rapid, with about 10% of the cyclohexane being chlorinated per hour.[1]

    • After the desired level of chlorination is achieved, stop the reaction.

    • The product mixture is then separated by fractional distillation to isolate this compound.[1]

Oxychlorination using a Copper(II) Complex
  • Catalyst: --INVALID-LINK--₂ (BPAH = 1,4-bis(propanamide)homopiperazine)

  • Chlorinating Agent: Trichloroisocyanuric acid (TCCA)

  • Solvent: Acetonitrile (B52724)

  • Procedure:

    • A ratio of catalyst:substrate:TCCA of 1:1000:333 is used.

    • The reaction is carried out in acetonitrile at a controlled temperature (e.g., 25°C or 50°C) for 24 hours.[5]

    • The progress of the reaction and product distribution are monitored by appropriate analytical techniques, such as gas chromatography.

Photocatalytic Synthesis using Nanosilver/Silver Chloride
  • Photocatalyst: Nanosilver/silver chloride (8.6 mol% silver loading)

  • Chlorine Source: Sodium chloride and hydrochloric acid (35% mass fraction)

  • Phase Transfer Catalyst: Tetrabutylammonium (B224687) chloride

  • Solvent: Water and cyclohexane (biphasic system)

  • Apparatus: A photoreactor with a 300W Xenon lamp and a magnetic stirrer.

  • Procedure:

    • Prepare an aqueous solution of 7g sodium chloride and 2.5ml hydrochloric acid in 50ml of water.[6]

    • Place the aqueous solution in the photoreactor.

    • Add 0.3g of the nanosilver/silver chloride photocatalyst and 0.05g of tetrabutylammonium chloride.[6]

    • Add 15ml of cyclohexane to the reactor.[6]

    • With strong magnetic stirring, irradiate the mixture with the 300W Xenon lamp at room temperature for 5 hours.[6]

    • After the reaction, allow the mixture to stand and separate the layers.

    • The photocatalyst is recovered by filtration.

    • The organic phase is separated, dried, and purified by rectification to obtain this compound.[6]

Synthesis from Cyclohexanol using Calcium Chloride
  • Reactants: Cyclohexanol, concentrated hydrochloric acid (33.0% or 25-36% with gaseous HCl), calcium chloride (10-30% of cyclohexanol mass).

  • Apparatus: A reactor equipped with a stirrer, reflux condenser, and thermometer.

  • Procedure:

    • Charge the reactor with cyclohexanol, concentrated hydrochloric acid (volume ratio of cyclohexanol to HCl is between 1:1.5 and 1:4), and calcium chloride.[9]

    • The mixture is stirred at a temperature of 40-77°C for 6-10 hours.[9]

    • In some variations, gaseous hydrogen chloride is bubbled through the reaction mixture.[9]

    • After the reaction is complete, the mixture is cooled, and the organic and aqueous phases are separated.

    • The crude this compound is washed with water and a dilute sodium carbonate or sodium chloride solution, then dried over anhydrous calcium chloride.[9]

    • The final product is obtained by distillation.[9]

Reaction Pathways and Mechanisms

The synthesis of this compound can proceed through different mechanisms depending on the chosen catalytic method. The following diagrams illustrate the key pathways.

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_radical 2 Cl• Cl2->Cl_radical Light (hν) Cyclohexane Cyclohexane This compound This compound This compound:e->Cl_radical:w regenerates HCl HCl Cyclohexyl_radical Cyclohexyl• Cl_radical->Cyclohexyl_radical + Cyclohexane Cyclohexyl_radical->this compound + Cl₂ Cyclohexyl_radical:e->HCl:w - H• T1 Cl• + Cl• → Cl₂ T2 Cyclohexyl• + Cl• → this compound T3 Cyclohexyl• + Cyclohexyl• → Bicyclohexyl

Figure 1: Free-Radical Chlorination of Cyclohexane.

Synthesis_from_Cyclohexanol Cyclohexanol Cyclohexanol Protonated_Alcohol Protonated Cyclohexanol Cyclohexanol->Protonated_Alcohol + H⁺ (from HCl) Carbocation Cyclohexyl Carbocation Protonated_Alcohol->Carbocation - H₂O This compound This compound Carbocation->this compound + Cl⁻ H2O H₂O HCl HCl Cl_ion Cl⁻

Figure 2: SN1 Pathway for this compound Synthesis from Cyclohexanol.

Experimental_Workflow_Photocatalysis A Prepare Aqueous Phase (NaCl + HCl in H₂O) B Add Reactants to Photoreactor (Aqueous Phase, Cyclohexane) A->B C Add Catalysts (Photocatalyst + Phase Transfer Catalyst) B->C D Irradiation with Stirring (e.g., 300W Xenon Lamp, 5h) C->D E Reaction Quenching and Phase Separation D->E F Catalyst Recovery (Filtration) E->F G Product Isolation (Separation of Organic Phase) E->G H Purification (Drying and Distillation) G->H I This compound H->I

Figure 3: Experimental Workflow for Photocatalytic Synthesis.

References

A Comparative Guide to the Conformational Equilibrium of Substituted Chlorocyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the conformational equilibrium in various substituted chlorocyclohexanes, supported by experimental data and detailed methodologies. Understanding the conformational preferences of these molecules is crucial in fields ranging from medicinal chemistry to materials science, as the spatial arrangement of atoms dictates their physical, chemical, and biological properties.

Introduction

Substituted cyclohexanes exist predominantly in a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either an axial or an equatorial position. The equilibrium between these two conformers is a delicate balance of steric and electronic effects. For chlorocyclohexanes, the electronegativity and size of the chlorine atom, along with the nature and position of other substituents, play a pivotal role in determining which chair conformation is more stable. This guide delves into the quantitative analysis of these equilibria, primarily through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for elucidating molecular structure and dynamics.

Quantitative Data Summary

The conformational preference of a substituent on a cyclohexane (B81311) ring is commonly quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position. The equilibrium constant (K) for the axial-equatorial interconversion is related to the A-value by the equation: ΔG° = -RT ln(K), where R is the gas constant and T is the temperature in Kelvin.

Below is a table summarizing the conformational equilibrium data for various substituted chlorocyclohexanes.

CompoundSubstituent(s)SolventTemperature (°C)A-value (kcal/mol)% Equatorial Conformer% Axial Conformer
ChlorocyclohexaneClCS₂-104~0.5377%[1]23%[1]
trans-1,4-Dithis compound1,4-di-ClVarious-~0.20 (for aa ⇌ ee)Favored-
cis-2-Chlorocyclohexylamine2-Cl, 1-NH₂CD₂Cl₂-80->90% (NH₂ equatorial, Cl axial)<10%
cis-2-Chlorocyclohexylamine2-Cl, 1-NH₂CD₃OD-80-94% (NH₂ equatorial, Cl axial)[2][3]6%
trans-1-Chloro-2-methylcyclohexane1-Cl, 2-CH₃---ee conformer is more stable-
trans-1-Chloro-4-methylcyclohexane1-Cl, 4-CH₃--Sum of A-values: ~2.23ee conformer is highly favored-

Note: The preference for the diaxial conformer in some trans-1,4-dihalocyclohexanes is a known exception to the general preference for equatorial substituents and is attributed to favorable electronic interactions. For cis-2-halocyclohexylamines, the strong preference for the conformer with an axial halogen is due to significant hyperconjugative interactions.[2][3]

Experimental Protocols

The determination of conformational equilibria in substituted chlorocyclohexanes primarily relies on low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in a time-averaged spectrum. By lowering the temperature, this "ring flip" can be slowed down, allowing for the observation of distinct signals for the axial and equatorial conformers.

Key Experimental Methodology: Low-Temperature ¹H NMR Spectroscopy

Objective: To determine the equilibrium constant and Gibbs free energy difference between the axial and equatorial conformers of a substituted this compound.

Materials:

  • High-field NMR spectrometer with variable temperature capabilities.

  • NMR tubes.

  • Substituted this compound sample.

  • Appropriate deuterated solvent that remains liquid at low temperatures (e.g., carbon disulfide (CS₂), deuterated chloroform (B151607) (CDCl₃), or deuterated methanol (B129727) (CD₃OD)).

Procedure:

  • Sample Preparation: Dissolve a small amount of the substituted this compound in the chosen deuterated solvent within an NMR tube. The concentration should be optimized for a good signal-to-noise ratio.

  • Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to observe the time-averaged signals.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments. At each temperature, allow the sample to equilibrate before acquiring a spectrum.

  • Coalescence and Freezing Out: As the temperature decreases, the signals corresponding to the protons on the cyclohexane ring will broaden and eventually split into two distinct sets of signals. This "freezing out" of the conformations allows for the individual observation of the axial and equatorial conformers.

  • Signal Assignment: Assign the signals to the respective axial and equatorial protons. This can be aided by analyzing the coupling constants. Axial-axial (J_ax,ax) couplings are typically large (10-13 Hz), while axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings are smaller (2-5 Hz).

  • Integration and Equilibrium Constant Calculation: Integrate the well-resolved signals corresponding to a specific proton in both the axial and equatorial conformers. The ratio of the integrals directly corresponds to the ratio of the conformers at that temperature. The equilibrium constant, K, is calculated as the ratio of the concentration of the equatorial conformer to the axial conformer (K = [Equatorial]/[Axial]).

  • Gibbs Free Energy Calculation: Use the equation ΔG° = -RT ln(K) to calculate the Gibbs free energy difference at the specific low temperature.

Visualizations

Conformational Equilibrium of a Monosubstituted this compound

Caption: The dynamic equilibrium between the axial and equatorial chair conformers of a monosubstituted this compound.

Experimental Workflow for Conformational Analysis

experimental_workflow A Sample Preparation (Substituted this compound in Deuterated Solvent) B Acquire Room Temperature ¹H NMR Spectrum A->B C Cool Sample in NMR Probe B->C D Acquire Low-Temperature ¹H NMR Spectra C->D E Observe Signal Coalescence and Splitting D->E F Integrate Signals of Axial and Equatorial Conformers E->F G Calculate Equilibrium Constant (K) F->G H Calculate Gibbs Free Energy (ΔG°) G->H

Caption: A flowchart outlining the key steps in the experimental determination of conformational equilibrium using low-temperature NMR spectroscopy.

Logical Relationship of Key Parameters

logical_relationship Temp Temperature (T) NMR Low-Temperature NMR Data (Signal Integrals) Temp->NMR dG Gibbs Free Energy (ΔG°) Temp->dG K Equilibrium Constant (K) NMR->K K->dG A_val A-value dG->A_val

Caption: The logical progression from experimental NMR data to the determination of the A-value for a substituent.

Conclusion

The conformational equilibrium of substituted chlorocyclohexanes is a fundamental aspect of their stereochemistry, with significant implications for their reactivity and biological activity. Low-temperature NMR spectroscopy stands out as the premier experimental technique for the quantitative study of these equilibria. By analyzing the populations of the distinct axial and equatorial conformers, researchers can derive crucial thermodynamic parameters such as the Gibbs free energy difference and the A-value. This data, in conjunction with computational studies, provides a deep understanding of the subtle interplay of steric and electronic factors that govern the three-dimensional structure of these important molecules. The methodologies and data presented in this guide offer a solid foundation for professionals in drug development and chemical research to predict and understand the conformational behavior of substituted chlorocyclohexanes.

References

efficiency of chlorocyclohexane as a solvent versus other chlorinated solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chlorinated solvents, researchers and chemical process developers are continually seeking alternatives that offer a balance of performance, safety, and environmental consideration. While mainstays like dichloromethane (B109758) (DCM) and chloroform (B151607) are ubiquitous, less common solvents such as chlorocyclohexane present a unique profile of properties. This guide provides a detailed comparison of this compound against other common chlorinated solvents, supported by physical data and representative experimental protocols, to assist researchers in making informed solvent selection decisions.

Physical and Chemical Properties: A Tabular Comparison

The selection of an appropriate solvent is paramount to the success of a chemical reaction, influencing solubility, reaction rate, and even product selectivity. The physical properties of a solvent dictate the conditions under which a reaction can be performed. Below is a comparison of key properties for this compound and other common chlorinated solvents.

PropertyThis compound (Cyclohexyl Chloride)Dichloromethane (Methylene Chloride)Chloroform (Trichloromethane)Carbon Tetrachloride (Tetrachloromethane)
Molecular Formula C₆H₁₁ClCH₂Cl₂CHCl₃CCl₄
Molecular Weight 118.61 g/mol [1]84.93 g/mol 119.37 g/mol [2]153.82 g/mol
Boiling Point 142-143 °C[3]39.6 °C[4]61.2 °C[5]76.7 °C[6]
Melting Point -44 °C-96.7 °C[4]-63.5 °C[7]-22.9 °C[3]
Density (at 20°C) 1.000 g/mL[3]1.327 g/mL1.489 g/mL[8]1.594 g/mL
Dielectric Constant 7.69.14.82.2
Solubility in Water Insoluble[1]13 g/L (20 °C)8 g/L (20 °C)0.8 g/L (20 °C)
Vapor Pressure (at 20°C) 1.3 kPa47 kPa21.3 kPa12.2 kPa

Performance and Applications

This compound's distinct properties make it a valuable tool in specific applications. Its nonpolar nature allows it to effectively dissolve other nonpolar molecules, making it useful in research involving hydrophobic compounds like lipids and certain organic pollutants[3]. Unlike purely nonpolar solvents, this compound has a slight degree of polarity, enabling it to dissolve some polar molecules that have limited solubility in entirely nonpolar solvents[3].

Due to its relatively high boiling point compared to other common chlorinated solvents, this compound is advantageous for reactions requiring elevated temperatures. This property can lead to increased reaction rates and can be beneficial for dissolving high-molecular-weight compounds and resins. It is used as a solvent for resins, oils, and waxes and serves as an intermediate in the production of pharmaceuticals and agrochemicals[1].

Logical Flow of Solvent Selection

The process of selecting an appropriate solvent involves considering multiple factors, from the requirements of the reaction to the safety and environmental impact of the solvent. The following diagram illustrates a logical workflow for solvent selection.

SolventSelection Start Define Reaction Requirements Solubility Solubility of Reactants & Reagents Start->Solubility Temperature Required Reaction Temperature Start->Temperature Reactivity Solvent Reactivity (Inertness) Start->Reactivity Properties Evaluate Physical Properties Solubility->Properties Temperature->Properties Reactivity->Properties Comparison Compare Solvent Candidates Properties->Comparison Safety Assess Safety & Environmental Impact (Toxicity, etc.) Comparison->Safety Selection Final Solvent Selection Safety->Selection

Caption: A logical workflow for selecting an optimal solvent for a chemical reaction.

Experimental Protocol: Comparative Solvent Efficiency in Friedel-Crafts Alkylation

To provide a practical context for comparing solvent efficiency, a representative experimental protocol for a Friedel-Crafts alkylation reaction is detailed below. This reaction is chosen as it is a common transformation in organic synthesis where solvent polarity and temperature can significantly influence the outcome.

Objective: To compare the efficiency of this compound, dichloromethane, and chloroform as solvents in the Friedel-Crafts alkylation of benzene (B151609) with benzyl (B1604629) chloride.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene

  • Benzyl chloride

  • This compound

  • Dichloromethane

  • Chloroform

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Gas chromatograph (GC) for yield determination

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place 10 mmol of anhydrous aluminum chloride and 20 mL of the solvent to be tested (this compound, dichloromethane, or chloroform).

  • Addition of Reactants: While stirring, add a solution of 10 mmol of benzene and 10 mmol of benzyl chloride in 10 mL of the same solvent dropwise from the dropping funnel over 30 minutes.

  • Reaction Conditions:

    • For dichloromethane and chloroform, maintain the reaction temperature at 25°C.

    • For this compound, the reaction can be conducted at a higher temperature, for instance, 60°C, to evaluate the effect of temperature on reaction efficiency.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials), quench the reaction by slowly pouring the mixture into a beaker containing 50 mL of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 20 mL of 5% sodium bicarbonate solution and 20 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Determine the yield of the product, diphenylmethane, using gas chromatography with an internal standard.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the comparative solvent efficiency experiment described above.

ExperimentalWorkflow Setup Reaction Setup with Solvent and Catalyst Reactants Dropwise Addition of Reactants Setup->Reactants Reaction Stir at Defined Temperature Reactants->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Quench Quench Reaction with Ice Water Monitoring->Quench Extraction Separatory Funnel Extraction Quench->Extraction Wash Wash Organic Layer (NaHCO₃, Brine) Extraction->Wash Dry Dry with MgSO₄ and Filter Wash->Dry Evaporation Solvent Removal (Rotary Evaporator) Dry->Evaporation Analysis Yield Determination (GC Analysis) Evaporation->Analysis Result Compare Solvent Efficiency Analysis->Result

Caption: A typical experimental workflow for comparing solvent efficiency in a chemical reaction.

Safety and Environmental Considerations

Chlorinated solvents are generally associated with health and environmental risks. They are known to be harmful if inhaled or absorbed through the skin and can cause damage to the central nervous system, liver, and kidneys[9]. Many chlorinated solvents are also persistent in the environment and can contaminate soil and groundwater[10][11].

  • This compound: It is considered a hazardous chemical that is harmful if swallowed, inhaled, or absorbed through the skin[1]. Proper personal protective equipment should be used when handling this solvent.

  • Dichloromethane: It is a volatile liquid, and exposure to high concentrations can be lethal. It is also suspected of causing cancer.

  • Chloroform: It is toxic and can cause damage to the liver and kidneys[12]. It is also an environmental hazard and can persist in groundwater[12].

  • Carbon Tetrachloride: Due to its toxicity and ozone-depleting properties, its use has been significantly phased out[3]. It is a known carcinogen and can cause severe damage to the liver and kidneys[1].

Conclusion

This compound presents a viable alternative to more common chlorinated solvents in specific applications, particularly those requiring higher reaction temperatures and moderate polarity. Its lower volatility compared to dichloromethane and chloroform can also be an advantage in reducing solvent loss and exposure. However, like all chlorinated solvents, it must be handled with appropriate safety precautions due to its potential health hazards. The choice of solvent will ultimately depend on a careful evaluation of the specific requirements of the chemical transformation, as well as the safety and environmental impact of the selected solvent. This guide provides the foundational data and a framework for making such an informed decision.

References

A Researcher's Guide to Chlorocyclohexane Synthesis: Unraveling Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, achieving optimal reaction yields is paramount. The synthesis of chlorocyclohexane from cyclohexanol (B46403) and hydrochloric acid, a common laboratory procedure, serves as an excellent case study for understanding the discrepancy between theoretical and experimental yields. This guide provides a detailed comparison, supported by experimental data and protocols, to illuminate the factors influencing the efficiency of this nucleophilic substitution reaction.

Theoretical Yield: The Idealized Maximum

The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming the reaction proceeds to completion with no side reactions or losses. The calculation is based on the stoichiometry of the balanced chemical equation.

The reaction for the synthesis of this compound from cyclohexanol is:

C₆H₁₁OH + HCl → C₆H₁₁Cl + H₂O

The molar ratio between cyclohexanol and this compound is 1:1.[1] To calculate the theoretical yield, one must first identify the limiting reactant, which is the reactant that will be consumed first and thus limits the amount of product that can be formed.[2][3]

Calculation Steps:

  • Determine the moles of each reactant.

  • Identify the limiting reactant based on the stoichiometry.

  • Calculate the moles of product that can be formed from the limiting reactant.

  • Convert the moles of product to grams using its molecular weight.

Experimental Yield: The Practical Reality

The experimental yield is the actual amount of product obtained after performing the reaction and purification. This value is often lower than the theoretical yield due to a variety of factors inherent in the experimental process. Reported experimental yields for the synthesis of this compound from cyclohexanol and hydrochloric acid vary, with values ranging from approximately 45% to as high as 98% under optimized conditions.[4][5]

Comparing Theoretical and Experimental Yields: A Data-Driven Analysis

The following table summarizes the key differences between theoretical and experimental yields in the context of this compound synthesis and outlines the primary reasons for the observed discrepancies.

FeatureTheoretical YieldExperimental YieldFactors Leading to Discrepancy
Definition The maximum possible amount of product formed in a chemical reaction, assuming 100% conversion and no losses.[2]The actual amount of product isolated and purified after a chemical reaction.Incomplete reactions, side reactions, product loss during workup and purification, and measurement errors.
Calculation Based on the stoichiometry of the balanced chemical equation and the amount of the limiting reactant.[3]Determined by weighing the purified product obtained from the experiment.Not applicable.
Example Value For the reaction of 10.0 g of cyclohexanol (MW: 100.16 g/mol ) with excess HCl, the theoretical yield of this compound (MW: 118.60 g/mol ) is 11.84 g.A typical experimental yield might be in the range of 5.3 g to 11.6 g, corresponding to a percent yield of 45% to 98%.[4][5]Equilibrium nature of the reaction, formation of cyclohexene (B86901) as a byproduct through elimination, and losses during transfers, extractions, and distillation.[5][6]
Influencing Factors Dependent only on the amount of limiting reactant.Affected by reaction conditions (temperature, time), purity of reagents, efficiency of purification, and laboratory technique.[7]Sub-optimal reaction temperature or time can lead to incomplete conversion. Impurities in reactants can interfere with the reaction. Product can be lost during transfers between glassware, in the aqueous layer during extraction, or left behind in the distillation apparatus.

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound from cyclohexanol.

Materials:

  • Cyclohexanol

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Calcium Chloride (CaCl₂) or Zinc Chloride (ZnCl₂) (as a catalyst)[4][8]

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, place the cyclohexanol and the catalyst (e.g., anhydrous zinc chloride).

  • Slowly add concentrated hydrochloric acid to the flask while cooling it in an ice bath.

  • Set up the apparatus for reflux and heat the mixture for a specified time (e.g., 1-2 hours) to increase the reaction rate.[8]

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.[6]

  • Separate the organic layer and dry it over anhydrous sodium sulfate to remove residual water.[9]

  • Decant the dried organic layer into a clean, dry round-bottom flask.

  • Purify the this compound by simple distillation, collecting the fraction that boils at the appropriate temperature (boiling point of this compound is approximately 142-143 °C).

  • Weigh the purified product to determine the experimental yield.

Logical Workflow for Yield Determination

The following diagram illustrates the logical workflow from the initial reactants to the final comparison of theoretical and experimental yields.

Yield_Calculation_Workflow Reactants Reactants: Cyclohexanol & HCl Reaction SN1 Reaction (with Catalyst) Reactants->Reaction Theoretical_Yield Theoretical Yield Calculation (based on Limiting Reactant) Reactants->Theoretical_Yield Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Washing & Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Experimental_Yield Experimental Yield (weighed product) Final_Product->Experimental_Yield Comparison Comparison & Percent Yield Calculation Theoretical_Yield->Comparison Experimental_Yield->Comparison

Caption: Workflow for comparing theoretical and experimental yields.

By understanding the principles of theoretical and experimental yield and the factors that differentiate them, researchers can optimize reaction conditions to maximize product formation and improve the efficiency of their synthetic endeavors.

References

A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on Chlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic studies of nucleophilic substitution reactions on chlorocyclohexane, offering insights into its reactivity compared to other alkyl halides. While specific experimental data for this compound is not as abundant in readily available literature as for other model substrates, this document synthesizes established principles of nucleophilic substitution and extrapolates the expected kinetic behavior of this compound. Detailed experimental protocols are provided to empower researchers to conduct their own kinetic studies and contribute valuable data to this area.

Executive Summary

This compound, a secondary alkyl halide, can undergo nucleophilic substitution through both SN1 (unimolecular) and SN2 (bimolecular) pathways. The preferred mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. Understanding the kinetics of these reactions is crucial for predicting reaction outcomes and designing synthetic routes in drug development and other chemical industries. This guide presents a comparative analysis of the expected kinetic parameters for SN1 and SN2 reactions of this compound and provides the necessary methodologies to experimentally determine these values.

Comparison of SN1 and SN2 Reactions for this compound

The competition between SN1 and SN2 pathways is a central theme in the study of nucleophilic substitution on secondary halides like this compound. The following table summarizes the key kinetic and mechanistic differences.

FeatureSN1 Reaction on this compoundSN2 Reaction on this compound
Rate Law Rate = k[this compound] (First-order)Rate = k[this compound][Nucleophile] (Second-order)[1]
Mechanism Two steps, proceeds through a carbocation intermediate.[1]Single concerted step.[1]
Nucleophile Favored by weak nucleophiles (e.g., H₂O, ROH).Favored by strong nucleophiles (e.g., I⁻, CN⁻, N₃⁻).
Solvent Favored by polar protic solvents (e.g., ethanol, methanol, water).[2]Favored by polar aprotic solvents (e.g., acetone, DMSO, DMF).
Stereochemistry Results in a racemic mixture (both inversion and retention of configuration).Results in inversion of configuration.
Activation Energy Generally higher than SN2 for secondary halides, but dependent on carbocation stability.Generally lower than SN1 for secondary halides, but sensitive to steric hindrance.

Comparative Kinetic Data (Predicted)

While specific experimental values for this compound are scarce in the literature, we can predict its reactivity relative to other well-studied alkyl halides based on general principles of organic chemistry.

SubstrateNucleophileSolventRelative Rate (Predicted)Primary Mechanism
This compound I⁻AcetoneModerateSN2
Isopropyl ChlorideI⁻AcetoneSlightly FasterSN2
tert-Butyl ChlorideI⁻AcetoneVery SlowSN1 (if forced)
This compound EthanolEthanol/WaterSlowSN1/E1
tert-Butyl ChlorideEthanolEthanol/WaterFastSN1

Experimental Protocols

To facilitate further research and data generation, the following are detailed methodologies for key experiments.

Protocol 1: Determination of the Rate Constant for the SN2 Reaction of this compound with Sodium Azide (B81097) in Acetone

Objective: To determine the second-order rate constant for the reaction between this compound and sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Standardized silver nitrate (B79036) (AgNO₃) solution

  • Potassium chromate (B82759) (K₂CrO₄) indicator

  • Thermostated water bath

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Prepare stock solutions of known concentrations of this compound and sodium azide in anhydrous acetone.

  • Equilibrate the reactant solutions to the desired temperature in a thermostated water bath.

  • Initiate the reaction by mixing equal volumes of the two solutions in a reaction flask. Start a timer immediately.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing a known excess of standardized silver nitrate solution. This will precipitate the unreacted azide ions as silver azide (AgN₃).

  • Back-titrate the excess silver nitrate in the quenched solution with a standardized solution of potassium thiocyanate (B1210189) (KSCN) using ferric ammonium (B1175870) sulfate (B86663) as an indicator.

  • The concentration of the azide ion at each time point can be calculated from the titration data.

  • Plot 1/[N₃⁻] versus time. The slope of the resulting straight line will be equal to the second-order rate constant, k.

Protocol 2: Determination of the Rate Constant and Activation Energy for the SN1 Solvolysis of this compound in Aqueous Ethanol

Objective: To determine the first-order rate constant and activation energy for the solvolysis of this compound.

Materials:

  • This compound

  • Ethanol-water solvent mixtures of varying compositions (e.g., 80:20, 60:40 ethanol:water)

  • Standardized sodium hydroxide (B78521) (NaOH) solution

  • Bromothymol blue indicator

  • Thermostated water baths at various temperatures

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Prepare a stock solution of this compound in the desired ethanol-water solvent mixture.

  • Place a known volume of the solvent mixture containing a few drops of bromothymol blue indicator into a reaction flask and equilibrate to the desired temperature in a thermostated water bath.

  • Initiate the reaction by adding a small, known volume of the this compound stock solution to the reaction flask. The solvolysis reaction will produce HCl, causing the indicator to change color.

  • Titrate the generated HCl with a standardized NaOH solution, adding small, known volumes of the base to maintain the neutral (green) color of the indicator. Record the volume of NaOH added over time.

  • The rate of the reaction can be determined by monitoring the rate of consumption of NaOH.

  • Since the reaction is pseudo-first-order (the concentration of the solvent is in large excess and essentially constant), a plot of ln(V∞ - Vt) versus time will yield a straight line, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t. The slope of this line is equal to the negative of the pseudo-first-order rate constant, -k'.

  • Repeat the experiment at several different temperatures to determine the rate constant at each temperature.

  • To determine the activation energy (Ea), plot ln(k') versus 1/T (where T is the temperature in Kelvin). The slope of the resulting Arrhenius plot is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K).

Visualizing the Kinetic Study Workflow

The following diagram illustrates the general workflow for conducting and analyzing kinetic studies of nucleophilic substitution reactions.

Kinetic_Study_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results reagent_prep Reagent & Solvent Preparation solution_prep Stock Solution Preparation reagent_prep->solution_prep temp_control Temperature Equilibration solution_prep->temp_control initiation Reaction Initiation temp_control->initiation sampling Aliquoting at Time Intervals initiation->sampling quenching Reaction Quenching sampling->quenching titration Titration/ Spectroscopy quenching->titration concentration_calc Concentration Calculation titration->concentration_calc graphical_analysis Graphical Analysis (e.g., Plotting Data) concentration_calc->graphical_analysis rate_constant Rate Constant (k) Determination graphical_analysis->rate_constant activation_energy Activation Energy (Ea) Determination rate_constant->activation_energy

Caption: Workflow for a typical kinetic study of nucleophilic substitution.

References

A Researcher's Guide to Cross-Referencing Spectral Data of Chlorocyclohexane with Public Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process. This guide provides a comparative overview of publicly available spectral data for chlorocyclohexane and details the experimental protocols for acquiring such data.

Comparison of Spectral Data for this compound

The following tables summarize the ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound, compiled from various public databases. This allows for a direct comparison of key spectral features.

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignmentDatabase Source
4.003-J(A,B)=4.0, J(A,D)=9.6H-1ChemicalBook[1]
2.062--H-2e, H-6eChemicalBook[1]
1.80-J(C,D)=3.6H-2a, H-6aChemicalBook[1]
1.660--H-4eChemicalBook[1]
1.54--H-3e, H-5eChemicalBook[1]
1.36--H-3a, H-5aChemicalBook[1]
1.30--H-4aChemicalBook[1]
4.01Multiplet-H-1ChemicalBook[1]
2.29-1.12Multiplet-Cyclohexyl ProtonsChemicalBook[1]

Note: Assignments are based on typical chemical shifts for substituted cyclohexanes. 'a' denotes axial protons and 'e' denotes equatorial protons.

Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (ppm)AssignmentDatabase Source
64.0C-1SpectraBase[2]
35.8C-2, C-6SpectraBase[2]
25.6C-3, C-5SpectraBase[2]
25.1C-4SpectraBase[2]
Table 3: Infrared (IR) Spectral Data of this compound
Wavenumber (cm⁻¹)Vibrational AssignmentDatabase Source
2930C-H StretchNIST WebBook[3]
2850C-H StretchNIST WebBook[3]
1450CH₂ BendNIST WebBook[3]
730C-Cl StretchNIST WebBook[3]
Table 4: Mass Spectrometry (MS) Data of this compound
m/zRelative Intensity (%)Putative FragmentDatabase Source
118~20[M]⁺ (³⁵Cl isotope)ChemicalBook[4]
120~6[M]⁺ (³⁷Cl isotope)ChemicalBook[4]
82100[C₆H₁₀]⁺ChemicalBook[4]
67~40[C₅H₇]⁺ChemicalBook[4]
55~30[C₄H₇]⁺ChemicalBook[4]
41~50[C₃H₅]⁺ChemicalBook[4]

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of experimental data. Below are standard protocols for acquiring the spectral data presented above.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is clear.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[5]

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).[5]

  • ¹H NMR Data Acquisition:

    • Use a standard single-pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • The acquisition time is typically set to 2-4 seconds.

    • A relaxation delay of 1-2 seconds is commonly used.

    • Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Use a standard pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments).[5]

    • Set a wider spectral width to encompass the full range of ¹³C chemical shifts (e.g., 0-220 ppm).[6]

    • A longer acquisition time (e.g., 1-2 seconds) and a relaxation delay (e.g., 2 seconds) are typically required due to the lower sensitivity of the ¹³C nucleus.[5]

    • A significantly larger number of scans (e.g., 128 or more) is necessary to obtain a spectrum with an adequate signal-to-noise ratio.[5]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • For ¹³C NMR, peak picking is performed to identify the chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of liquid this compound between two KBr or NaCl plates to form a thin film.

    • Solution: Prepare a dilute solution of this compound in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

  • Instrument Setup:

    • Ensure the sample compartment is clean and dry.

    • Run a background spectrum of the empty sample compartment (or the solvent and cell if a solution is used). This will be subtracted from the sample spectrum.[7]

  • Data Acquisition:

    • Place the prepared sample in the instrument's beam path.

    • Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[8]

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[8]

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • The resulting spectrum displays absorbance or transmittance as a function of wavenumber.

    • Identify and label the major absorption peaks.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of this compound into the mass spectrometer. This can be done via a direct insertion probe for a pure sample or through a gas chromatograph (GC-MS) for a mixture.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[9][10] This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

  • Data Processing:

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Workflow for Cross-Referencing Spectral Data

The following diagram illustrates the logical workflow for a researcher when cross-referencing experimentally acquired spectral data with online databases for compound identification.

cross_referencing_workflow Workflow for Cross-Referencing Spectral Data cluster_experimental Experimental Analysis cluster_database Database Cross-Referencing cluster_comparison Data Comparison and Identification Sample Obtain/Synthesize Compound NMR Acquire NMR Spectra (¹H, ¹³C) Sample->NMR IR Acquire IR Spectrum Sample->IR MS Acquire Mass Spectrum Sample->MS Compare Compare Experimental Data with Database Spectra NMR->Compare IR->Compare MS->Compare Search Search Databases by Name, Formula, or CAS NIST NIST WebBook Search->NIST SDBS SDBS Search->SDBS PubChem PubChem Search->PubChem OtherDB Other Databases (e.g., ChemicalBook) Search->OtherDB NIST->Compare SDBS->Compare PubChem->Compare OtherDB->Compare Identify Confirm Compound Identity and Purity Compare->Identify Refine Refine Structural Assignment Compare->Refine

Caption: A flowchart illustrating the process of spectral data acquisition, cross-referencing with public databases, and subsequent compound identification.

References

A Comparative Cost-Benefit Analysis of Chlorocyclohexane Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chlorocyclohexane, a key intermediate in the production of pharmaceuticals and other fine chemicals, is a critical consideration. This guide provides a detailed comparison of the primary synthesis routes from cyclohexanol (B46403), cyclohexane (B81311), and benzene (B151609), evaluating them on the basis of chemical yield, reaction conditions, raw material costs, and environmental impact. The information presented herein is supported by experimental data and protocols to aid in informed decision-making for laboratory and industrial-scale production.

Executive Summary

The synthesis of this compound can be broadly categorized into three main pathways based on the starting material: cyclohexanol, cyclohexane, or benzene. Each route presents a unique set of advantages and disadvantages in terms of cost, efficiency, and environmental friendliness.

  • From Cyclohexanol: This is a common laboratory-scale method. The use of thionyl chloride is often preferred due to the formation of gaseous byproducts that are easily removed, leading to a purer product with simpler work-up.[1] Other reagents like phosphorus pentachloride and hydrochloric acid with a zinc chloride catalyst are also effective, with the latter offering a potentially high yield of up to 98% under optimized conditions.[2]

  • From Cyclohexane: Direct chlorination of cyclohexane is a more direct industrial approach. Photochlorination is a classic method but can suffer from low selectivity, leading to the formation of di- and polychlorinated byproducts.[3] More modern approaches, such as liquid-phase catalytic chlorination and electrochemical synthesis, offer higher selectivity and more environmentally benign conditions. The electrochemical route, in particular, is highlighted as a "green" method with high efficiency.[4]

  • From Benzene: This is an indirect, multi-step process that first requires the hydrogenation of benzene to cyclohexane. This initial step necessitates high pressure, elevated temperatures, and a catalyst such as nickel, platinum, or palladium, adding to the overall cost and complexity of the process.[5]

Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes to provide a clear comparison for researchers.

Starting MaterialReagents/CatalystTypical Yield (%)Reaction ConditionsRaw Material Cost (USD/mole)Key Byproducts/Waste Stream
Cyclohexanol Thionyl Chloride (SOCl₂)HighMildCyclohexanol: ~
1.37<br>ThionylChloride:1.37
Thionyl Chloride: ~1.37<br>ThionylChloride:
2.18
SO₂, HCl (gaseous, easily removed)
Phosphorus Pentachloride (PCl₅)Moderate to HighRefluxCyclohexanol: ~
1.37<br>PCl5:1.37
PCl₅: ~1.37<br>PCl5​:
1.40
POCl₃, HCl (requires aqueous workup)
HCl, ZnCl₂45-98%[2][6]RefluxCyclohexanol: ~
1.37<br>HCl:1.37
HCl: ~1.37<br>HCl:
0.04ZnCl₂: ~$0.19
Aqueous acidic waste containing zinc salts
Cyclohexane Chlorine (Cl₂), UV lightVariable (selectivity issues)Room TemperatureCyclohexane: ~
0.97<br>Chlorine:0.97
Chlorine: ~0.97<br>Chlorine:
0.05
Dichlorocyclohexanes, polychlorinated compounds, HCl
Cl₂, Composite CatalystHigh30-80°CCyclohexane: ~
0.97<br>Chlorine:0.97
Chlorine: ~0.97<br>Chlorine:
0.05Catalyst: Variable
HCl, catalyst residue
Electrochemical (NaCl soln.)>90% (Faradaic Efficiency)[4]20-60°C, 4-7V[7]Cyclohexane: ~$0.97NaCl: MinimalH₂ gas, recyclable aqueous solution
Benzene 1. H₂, Ni/Pt/Pd catalyst2. Chlorination of cyclohexaneHigh (for both steps)High temp & pressure (hydrogenation)Benzene: ~$0.68Hydrogenation Catalyst: High initial costCatalyst waste, byproducts from chlorination

Note: Raw material costs are estimates based on available data and may vary significantly based on supplier, purity, and quantity. Costs have been normalized to USD per mole for comparison purposes.

Logical Relationships of Synthesis Routes

The following diagram illustrates the different pathways to synthesize this compound and highlights the key decision-making factors in choosing a route.

G Benzene Benzene Hydrogenation Catalytic Hydrogenation Benzene->Hydrogenation Cyclohexane Cyclohexane Photochlorination Photochlorination Cyclohexane->Photochlorination CatalyticChlorination Catalytic Chlorination Cyclohexane->CatalyticChlorination Electrochem Electrochemical Synthesis Cyclohexane->Electrochem Cyclohexanol Cyclohexanol ThionylCl Thionyl Chloride Cyclohexanol->ThionylCl PCl5 Phosphorus Pentachloride Cyclohexanol->PCl5 HCl_ZnCl2 HCl / ZnCl2 Cyclohexanol->HCl_ZnCl2 Hydrogenation->Cyclohexane High Temp/Pressure This compound This compound Photochlorination->this compound CatalyticChlorination->this compound Electrochem->this compound ThionylCl->this compound PCl5->this compound HCl_ZnCl2->this compound Cost Cost This compound->Cost Yield Yield This compound->Yield Purity Purity This compound->Purity Safety Safety This compound->Safety Waste Waste This compound->Waste

Figure 1. Logical workflow of this compound synthesis routes and influencing factors.

Detailed Experimental Protocols

Synthesis from Cyclohexanol using Thionyl Chloride

This method is favored for its clean reaction, as the byproducts are gaseous.[1]

  • Materials: Cyclohexanol, thionyl chloride, pyridine (B92270) (optional, as a catalyst and HCl scavenger).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place dry cyclohexanol.

    • Cool the flask in an ice bath.

    • Slowly add thionyl chloride dropwise with stirring. A small amount of pyridine can be added.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours.

    • Cool the reaction mixture and slowly pour it into ice-cold water.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution, then with water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride.

    • Filter to remove the drying agent and purify the this compound by distillation.

Synthesis from Cyclohexanol using HCl and ZnCl₂ (Lucas Reagent)

This SN1 reaction is a classic method for converting secondary alcohols to alkyl chlorides.[8]

  • Materials: Cyclohexanol, concentrated hydrochloric acid, anhydrous zinc chloride.

  • Procedure:

    • Prepare the Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid.

    • In a round-bottom flask, combine cyclohexanol and the Lucas reagent.

    • Add boiling chips and set up a reflux apparatus.

    • Heat the mixture under reflux for 30-60 minutes.

    • After cooling, two layers will form. Separate the upper organic layer.

    • Wash the organic layer with cold water, then with a 5% sodium bicarbonate solution, and finally with brine.

    • Dry the crude this compound with a suitable drying agent (e.g., anhydrous calcium chloride).

    • Decant or filter and purify by distillation.[6]

Synthesis from Cyclohexane by Photochlorination

This free-radical chain reaction is a direct method but requires careful control to minimize side products.

  • Materials: Cyclohexane, chlorine gas or sulfuryl chloride, a radical initiator (e.g., AIBN, optional if using UV light).

  • Procedure:

    • Place cyclohexane in a photoreactor or a flask equipped with a UV lamp, a gas inlet for chlorine, a reflux condenser, and a gas outlet connected to a trap.

    • Initiate the reaction by turning on the UV lamp and bubbling chlorine gas through the cyclohexane at a controlled rate. The reaction is exothermic and may require cooling to maintain room temperature.

    • Monitor the reaction progress by gas chromatography. To avoid polychlorination, it is advisable to use an excess of cyclohexane and limit the conversion.

    • Once the desired conversion is reached, stop the chlorine flow and the UV lamp.

    • Wash the reaction mixture with a sodium thiosulfate (B1220275) solution to remove excess chlorine, followed by a sodium bicarbonate solution to neutralize HCl, and then water.

    • Dry the organic layer over a drying agent.

    • Fractional distillation is required to separate this compound from unreacted cyclohexane and any dithis compound byproducts.[3][9]

Synthesis from Benzene via Hydrogenation and subsequent Chlorination

This two-step process is more relevant for industrial settings where benzene is a readily available feedstock.

  • Step 1: Hydrogenation of Benzene to Cyclohexane

    • Materials: Benzene, hydrogen gas, hydrogenation catalyst (e.g., Raney Nickel, Platinum on carbon, or Palladium on carbon).

    • Procedure: This reaction is typically carried out in a high-pressure reactor (autoclave).

      • Charge the reactor with benzene and the catalyst.

      • Seal the reactor and purge with an inert gas, then with hydrogen.

      • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 atm).

      • Heat the reactor to the required temperature (e.g., 150 °C) with stirring.[5]

      • Maintain the temperature and pressure until hydrogen uptake ceases.

      • Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.

      • The resulting cyclohexane can be purified by distillation if necessary.

  • Step 2: Chlorination of Cyclohexane

    • Follow one of the procedures described in the "Synthesis from Cyclohexane" section.

Conclusion

The choice of synthesis route for this compound is a trade-off between cost, yield, purity, safety, and environmental impact. For laboratory-scale synthesis where purity is paramount and ease of work-up is desired, the reaction of cyclohexanol with thionyl chloride is a highly attractive option. For larger-scale industrial production, direct chlorination of cyclohexane offers a more atom-economical route. While traditional photochlorination has drawbacks in terms of selectivity, modern catalytic and electrochemical methods are emerging as more sustainable and efficient alternatives. The synthesis from benzene is a viable industrial option but involves an additional high-cost hydrogenation step. Researchers and production managers should carefully consider these factors in the context of their specific needs and available resources.

References

Safety Operating Guide

Safe Disposal of Chlorocyclohexane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chlorocyclohexane is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it is classified as hazardous waste and requires specific handling procedures to mitigate risks to personnel and the environment. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and to foster a secure working environment.

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its hazards. This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It is also toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE): Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[3][4] The following minimum PPE is required:

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[1][2]

  • Hand Protection: Use chemical-resistant gloves. Suitable materials include fluorinated rubber for full contact or nitrile rubber for splash contact.[2]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[1]

Quantitative Data Summary

The following table summarizes key quantitative data and hazard information for this compound, compiled from safety data sheets.

ParameterValue/InformationSource/Comment
Chemical Formula C₆H₁₁Cl[5]
Molecular Weight 118.60 g/mol [1]
Physical State Liquid[1][5]
Boiling Point 142 °C / 287.6 °F[5]
Flash Point 33 °C / 91.4 °F[1]
Vapor Pressure 7 hPa at 20 °C[2]
Water Solubility 0.4 g/l at 20 °C[2]
GHS Hazard Statements H226: Flammable liquid and vapor.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H411: Toxic to aquatic life with long lasting effects.Classification under the Globally Harmonized System.
Disposal Consideration Must be disposed of as hazardous waste by a licensed disposal company.[2] Do not let product enter drains.[2]Environmental and regulatory requirement.

Operational Protocol for this compound Disposal

This protocol details the required step-by-step methodology for the safe collection and disposal of this compound waste in a laboratory setting.

Materials:

  • Designated hazardous waste container (HD Polyethylene recommended).[4][6]

  • Hazardous waste labels/tags.

  • Secondary containment bin.

  • Required PPE (see above).

  • Chemical fume hood.

Procedure:

  • Waste Segregation (Critical):

    • This compound is a halogenated organic solvent .[7]

    • NEVER mix halogenated waste with non-halogenated organic waste.[3][7] Keeping these waste streams separate is crucial for proper treatment and can significantly reduce disposal costs.[3]

    • Do not mix this compound waste with other waste categories such as acids, bases, or oxidizers.[3][4]

  • Container Preparation:

    • Select a chemically compatible waste container in good condition, free of leaks, with a secure, tight-fitting lid.[3][4] The use of metal safety cans is not recommended as halogenated solvents can degrade to form acids that corrode metal.[4]

    • Before adding any waste, affix a hazardous waste tag to the container.[3]

  • Waste Accumulation:

    • Conduct all transfers of this compound waste inside a certified chemical fume hood.[3]

    • As waste is added, update the hazardous waste tag with the chemical name ("this compound") and its estimated percentage or volume.[3]

    • Keep the container tightly closed when not in use.[1][2]

    • Do not overfill the container. Leave at least 5% of the volume as headspace to allow for thermal expansion.[3]

  • Storage of Waste Container:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).

    • The container must be stored in secondary containment, such as a large, chemically resistant tub, to contain any potential leaks.[3]

    • Store the container away from incompatible materials, direct sunlight, and sources of heat or ignition.[3][4] The storage area must be cool and well-ventilated.[1][3]

  • Requesting Disposal:

    • Once the container is full or you are finished generating this waste stream, arrange for a pickup through your institution's Environmental Health and Safety (EHS) department.

    • Ensure the hazardous waste tag is complete and legible before pickup.

Emergency Procedures: Spill Management

In the event of a this compound spill, immediate and proper response is crucial to prevent exposure and environmental contamination.

  • Ensure Ventilation: If the spill occurs outside a fume hood, evacuate the immediate area. Ensure the area is well-ventilated.[2][3]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain and absorb the liquid.[3]

  • Collect Absorbed Material: Carefully collect the contaminated absorbent material using spark-proof tools.[1] Place it into a sealable, leak-proof container (e.g., a heavy-duty plastic bag or a designated solid waste container).[3]

  • Label as Hazardous Waste: Clearly label the container with a hazardous waste tag, identifying the contents as "Spill Debris containing this compound."[3]

  • Decontaminate: Clean the spill area as appropriate.

  • Dispose: Manage the sealed container of spill debris as hazardous waste according to the protocol outlined above.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Chlorocyclohexane_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Storage & Pickup cluster_spill Spill Response start Waste Generation: This compound ppe 1. Don PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood 2. Work in Fume Hood ppe->fume_hood segregate 3. Identify as HALOGENATED Waste fume_hood->segregate container 4. Select & Label Compatible Waste Container segregate->container accumulate 5. Add Waste to Container (Leave >5% Headspace) container->accumulate close_container 6. Keep Container Securely Closed accumulate->close_container store 7. Store in Secondary Containment in designated SAA close_container->store incompatibles 8. Away from Heat & Incompatible Materials store->incompatibles pickup 9. Request Waste Pickup from EHS incompatibles->pickup spill Spill Occurs contain A. Contain with Inert Absorbent spill->contain collect B. Collect Debris into Sealable Container contain->collect label_spill C. Label as Hazardous Spill Debris collect->label_spill dispose_spill D. Dispose via EHS Pickup label_spill->dispose_spill

Caption: Decision workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Chlorocyclohexane
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.